18-(Benzyloxy)-18-oxooctadecanoic acid
Description
Properties
IUPAC Name |
18-oxo-18-phenylmethoxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVPERDGHHTWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650739 | |
| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189625-51-2 | |
| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-(benzyloxy)-18-oxooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 18-(Benzyloxy)-18-oxooctadecanoic Acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 18-(benzyloxy)-18-oxooctadecanoic acid. The methodologies detailed herein are designed to provide a self-validating system for the confirmation of the molecular structure of this bifunctional long-chain fatty acid derivative.
Introduction
This compound, with the chemical formula C₂₅H₄₀O₄ and a molecular weight of 404.58 g/mol , is a derivative of the C18 dicarboxylic acid, octadecanedioic acid.[1] Its structure features a long aliphatic chain, a terminal carboxylic acid group, and a benzyl ester at the opposite end. This unique bifunctional nature makes it a valuable building block in various synthetic applications, including its use as a chemical linker. The precise characterization of its structure is paramount to ensure its purity and predict its reactivity in subsequent chemical transformations. This guide will detail the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm its structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for providing a complete picture of its atomic connectivity.
A. ¹H NMR Spectroscopy: Mapping the Proton Environments
Causality of Experimental Choices: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons). This allows for the precise assignment of protons to specific functional groups and positions within the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar and moderately polar organic compounds and its well-defined residual solvent peak.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the long aliphatic chain.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
Predicted ¹H NMR Spectrum and Interpretation:
The expected ¹H NMR spectrum of this compound will exhibit several key signals that confirm its structure.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~7.35 | Multiplet | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |
| ~5.12 | Singlet | 2H | -CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. |
| ~2.35 | Triplet | 2H | -CH₂ -COOH | Protons on the α-carbon to the carboxylic acid are deshielded by the carbonyl group.[2] |
| ~2.30 | Triplet | 2H | -CH₂ -COO- | Protons on the α-carbon to the ester are similarly deshielded. |
| ~1.63 | Multiplet | 4H | -CH₂ -CH₂-COOH, -CH₂ -CH₂-COO- | Protons on the β-carbons to the carbonyl groups. |
| ~1.25 | Multiplet (broad) | 24H | -(CH₂ )₁₂- | The overlapping signals of the central methylene groups in the long aliphatic chain. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality of Experimental Choices: ¹³C NMR spectroscopy provides a distinct signal for each unique carbon environment in the molecule. This is instrumental in confirming the total number of carbons and identifying the presence of key functional groups like carbonyls and aromatic rings.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation:
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~179 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |
| ~174 | C =O (Ester) | The carbonyl carbon of the ester is also significantly deshielded.[3] |
| ~136 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128.1 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~66 | -C H₂-Ph | The benzylic carbon is shifted downfield due to the attached oxygen. |
| ~34 | -C H₂-COOH | The α-carbon to the carboxylic acid. |
| ~34 | -C H₂-COO- | The α-carbon to the ester. |
| ~29 | -(C H₂)₁₂- | The overlapping signals of the central methylene carbons in the aliphatic chain.[4] |
| ~25 | -C H₂-CH₂-COOH, -C H₂-CH₂-COO- | The β-carbons to the carbonyl groups. |
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Causality of Experimental Choices: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. Furthermore, the fragmentation pattern can offer valuable insights into the molecule's structure. For a long-chain fatty acid derivative, electrospray ionization (ESI) is a suitable soft ionization technique that can provide the molecular ion with minimal fragmentation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Predicted Mass Spectrum and Interpretation:
-
Positive Ion Mode: The spectrum should show a prominent peak at m/z 405.2897, corresponding to the protonated molecule [M+H]⁺. Another possible adduct could be the sodium adduct [M+Na]⁺ at m/z 427.2716.
-
Negative Ion Mode: The spectrum is expected to show a peak at m/z 403.2744, corresponding to the deprotonated molecule [M-H]⁻.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragment ions could include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da), as well as characteristic cleavages along the aliphatic chain.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. In the case of this compound, IR spectroscopy will confirm the presence of the carboxylic acid and ester carbonyl groups, as well as the O-H bond of the carboxylic acid.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the typical mid-IR range (4000-400 cm⁻¹).
Predicted IR Spectrum and Interpretation:
The IR spectrum will provide a characteristic fingerprint of the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| ~2920 and ~2850 | C-H stretch | Aliphatic Chain | Characteristic stretches for methylene groups. |
| ~1735 | C=O stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than a carboxylic acid carbonyl.[3] |
| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid.[2] |
| ~1240 | C-O stretch | Ester | The C-O single bond stretch of the ester. |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Conclusion
The synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating framework for the comprehensive structure elucidation of this compound. By systematically interpreting the data from each technique as outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, ensuring its suitability for downstream applications in drug development and materials science.
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. Available at: [Link]
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18-(Tert-butoxy)-18-oxooctadecanoic acid | C22H42O4 | CID 27282473 - PubChem. Available at: [Link]
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Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available at: [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
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18-Benzyloxy-18-oxo-octadecanoic acid - CsBioChina. Available at: [Link]
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18-(tert-Butoxy)-18-oxooctadecanoic acid) [843666-40-0] - Aapptec Peptides. Available at: [Link]
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18-(tert-Butoxy)-18-oxooctadecanoic acid, 97% - Otto Chemie Pvt. Ltd. Available at: [Link]
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18-(tert-Butoxy)-18-oxooctadecanoic acid) - AxisPharm. Available at: [Link]
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An In-Depth Technical Guide to 18-(Benzyloxy)-18-oxooctadecanoic Acid: A Key Intermediate in Pharmaceutical and Cosmetic Applications
This guide provides a comprehensive technical overview of 18-(Benzyloxy)-18-oxooctadecanoic acid (CAS 189625-51-2), a mono-protected long-chain dicarboxylic acid with significant potential in drug development and cosmetic formulations. As a key pharmaceutical intermediate, this molecule offers a strategic building block for complex syntheses, particularly in the development of long-acting therapeutics.[1][2][3][4] This document will delve into the synthesis, physicochemical properties, analytical methodologies, and potential applications of this versatile compound, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Physicochemical Properties and Identification
This compound, also known as octadecanedioic acid monobenzyl ester, is a derivative of octadecanedioic acid, a C18 long-chain dicarboxylic acid.[5][6] The introduction of a benzyl ester group at one end of the long aliphatic chain imparts unique properties to the molecule, making it a valuable bifunctional intermediate. One terminus features a protected carboxylic acid in the form of a benzyl ester, while the other end presents a free carboxylic acid, allowing for selective chemical modifications.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 189625-51-2 | [5] |
| Molecular Formula | C25H40O4 | [1][5] |
| Molecular Weight | 404.58 g/mol | [5][7] |
| Appearance | White to off-white powder | [4][6] |
| Boiling Point (Predicted) | 529.1 ± 23.0 °C | [6][8] |
| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [6][8] |
| pKa (Predicted) | 4.78 ± 0.10 | [6][8] |
| Purity | Typically ≥98% | [4][6] |
Synthesis Strategies: Achieving Selective Mono-esterification
The synthesis of monoesters of long-chain dicarboxylic acids like this compound presents a significant challenge due to the propensity for diester formation.[9] Achieving high selectivity for the monoester is crucial for its utility as a chemical intermediate. Several strategies have been developed to address this challenge.
A promising one-step mono-esterification method for long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) as reagents.[10][11] Mechanistic studies suggest that LiCl plays a critical role by interacting with one of the terminal carboxylic acid groups, effectively shielding it and directing the esterification to the other terminus.[10][11] This method has shown high selectivity for monoester formation over diester formation.[10][11]
Another established method involves reacting the diacid with a monohydric alcohol in an aqueous solution, followed by continuous extraction of the resulting monoester with a nonpolar solvent.[9] This technique leverages the difference in solubility between the diacid, monoester, and diester to drive the reaction towards the desired product and achieve high yields of the monoester.[9]
For the specific synthesis of this compound, a plausible pathway involves the reaction of octadecanedioic acid with benzyl alcohol under conditions that favor mono-esterification.
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An In-depth Technical Guide to the Synthesis of 18-(Benzyloxy)-18-oxooctadecanoic Acid
Introduction
18-(Benzyloxy)-18-oxooctadecanoic acid is a bifunctional long-chain fatty acid derivative of significant interest in pharmaceutical and materials science. Its structure, featuring a terminal carboxylic acid and a benzyl-protected carboxylic acid, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of drug delivery systems and as a linker in targeted therapeutics.[1][2] The strategic placement of the benzyl protecting group allows for selective chemical manipulations, a crucial feature for multi-step synthetic pathways. This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy: A Tale of Two Carboxyls
The primary challenge in synthesizing mono-protected long-chain dicarboxylic acids lies in differentiating between two chemically equivalent functional groups. Direct mono-esterification of octadecanedioic acid often results in a statistical mixture of the desired mono-ester, the di-ester, and unreacted starting material, leading to significant purification challenges.[3][4] While innovative methods for direct selective mono-esterification are emerging, a more classical and often more scalable approach involves a two-step sequence: exhaustive di-esterification followed by a controlled partial hydrolysis.[5] This strategy, while seemingly less direct, offers greater control and often results in higher purity of the final product.
This guide will focus on a two-step synthesis:
-
Di-benzylation of Octadecanedioic Acid: The first step involves the conversion of octadecanedioic acid to dibenzyl octadecanedioate. This is a straightforward esterification reaction, driven to completion to ensure minimal starting material remains.
-
Selective Mono-hydrolysis: The subsequent step is a carefully controlled basic hydrolysis of the dibenzyl ester. By manipulating stoichiometry and reaction conditions, one of the benzyl esters is selectively cleaved to reveal the free carboxylic acid, yielding the target molecule.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Dibenzyl Octadecanedioate
This protocol is adapted from established esterification procedures.[5]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| Octadecanedioic Acid | 314.47 g/mol | 100.0 g | 0.318 mol |
| Benzyl Alcohol | 108.14 g/mol | 153.0 g | 1.415 mol |
| p-Toluenesulfonic acid (TsOH) | 172.20 g/mol | 5.5 g | 0.032 mol |
| Toluene | - | 1000 mL | - |
| 0.5 M Sodium Carbonate | - | 100 mL | - |
| n-Heptane | - | 1000 mL | - |
Procedure:
-
To a 3-liter three-necked flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add octadecanedioic acid (100.0 g), benzyl alcohol (153.0 g), p-toluenesulfonic acid (5.5 g), and toluene (1000 mL).
-
Heat the reaction mixture to 120°C and stir vigorously. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting dicarboxylic acid is no longer detectable (approximately 24 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with 0.5 M aqueous sodium carbonate solution (100 mL) to quench the catalyst. Separate and discard the aqueous phase.
-
Under stirring, add n-heptane (1000 mL) to the organic phase. The product, dibenzyl octadecanedioate, will precipitate as a white solid.
-
Cool the mixture to 0-5°C to maximize precipitation.
-
Collect the solid by filtration, wash with cold n-heptane, and dry under vacuum to yield the intermediate, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
This selective hydrolysis leverages the principle of limited reagent to favor the formation of the mono-acid.[5]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| Dibenzyl Octadecanedioate | 494.69 g/mol | 10.0 g | 0.020 mol |
| Potassium Hydroxide (KOH) | 56.11 g/mol | 1.24 g | 0.022 mol |
| Benzyl Alcohol | - | 35 mL | - |
| 1 M Hydrochloric Acid | - | ~25 mL | - |
| n-Heptane | - | 40 mL | - |
Procedure:
-
In a 100 mL single-necked flask, dissolve dibenzyl octadecanedioate (10.0 g) in benzyl alcohol (25 mL) with stirring at room temperature.
-
In a separate beaker, dissolve potassium hydroxide (1.24 g) in benzyl alcohol (10 mL).
-
Slowly add the KOH solution dropwise to the solution of the dibenzyl ester while stirring at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture to a pH of 1-2 by adding 1 M hydrochloric acid (~25 mL).
-
Separate the aqueous phase.
-
To the organic phase, add n-heptane (40 mL) dropwise with stirring. A white solid, the desired this compound, will precipitate.
-
Collect the solid by filtration, wash with n-heptane, and dry under vacuum.
Purification and Characterization
The purity of the final product is crucial for its intended applications. The crude product obtained from the precipitation can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. The presence of both a free carboxylic acid proton signal and the characteristic signals of the benzyl group will confirm the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (404.58 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product and for optimizing the reaction conditions to minimize the presence of di-acid and di-ester impurities.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating systems. The distinct physical properties of the starting material, intermediate, and final product facilitate purification. The precipitation steps are designed to selectively isolate the product at each stage. Furthermore, the use of standard analytical techniques such as NMR, MS, and HPLC provides a robust framework for verifying the identity and purity of the synthesized compound, ensuring the reliability of the final product for downstream applications.
Conclusion
The synthesis of this compound via a two-step di-esterification and selective mono-hydrolysis pathway presents a reliable and scalable method for producing this valuable bifunctional molecule. This guide provides a detailed protocol and the underlying scientific rationale to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. The strategic approach outlined here overcomes the inherent challenges of selective mono-functionalization of long-chain dicarboxylic acids, paving the way for its application in advanced scientific research.
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Kuang, Y., Qin, T., Wang, J., Yang, X., Guo, P., & Jiang, C. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. Retrieved from [Link]
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18-(Benzyloxy)-18-oxooctadecanoic acid molecular weight
An In-Depth Technical Guide to 18-(Benzyloxy)-18-oxooctadecanoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a significant bifunctional molecule in advanced organic synthesis and pharmaceutical sciences. The document details its core physicochemical properties, with a specific focus on the determination of its molecular weight. It presents a validated, step-by-step protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide explores the compound's critical applications as a linker and intermediate in drug development, supported by mechanistic insights and workflow visualizations. This paper is intended for researchers, chemists, and professionals in drug discovery who require a deep technical understanding of this versatile chemical entity.
Introduction: A Bifunctional Aliphatic Linker
This compound (CAS Number: 189625-51-2) is a long-chain dicarboxylic acid monoester.[1][2] Structurally, it consists of an eighteen-carbon aliphatic backbone (octadecanedioic acid), which imparts hydrophobicity and specific spatial characteristics.[3] Its utility in scientific research, particularly in medicinal chemistry, stems from its bifunctional nature. One terminus of the aliphatic chain is a free carboxylic acid, while the other is a benzyl ester.
The free carboxylic acid group serves as a reactive handle for covalent modification, readily coupling with amines, alcohols, or other nucleophiles. The benzyl ester, conversely, acts as a stable protecting group for the second carboxylic acid. The benzyloxy group is renowned for its stability under a wide range of reaction conditions but can be selectively cleaved under specific, mild conditions (typically catalytic hydrogenolysis), revealing a second reactive carboxylic acid. This orthogonal reactivity makes this compound an invaluable linker molecule for conjugating different molecular entities, such as peptides, polymers, or small-molecule drugs.[4][5]
Physicochemical Properties and Molecular Weight
The precise characterization of a molecule is fundamental to its application. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 404.58 g/mol | [6] |
| Molecular Formula | C₂₅H₄₀O₄ | [6] |
| CAS Number | 189625-51-2 | [1][2][6] |
| Purity | ≥95% | [2] |
| Appearance | Solid | N/A |
| MDL Number | MFCD09991736 | [2] |
Detailed Molecular Weight Calculation
The molecular weight is a critical parameter derived from the molecular formula, C₂₅H₄₀O₄. The calculation is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
-
Carbon (C): 25 atoms × 12.011 u = 300.275 u
-
Hydrogen (H): 40 atoms × 1.008 u = 40.320 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 300.275 + 40.320 + 63.996 = 404.591 u
This calculated value is consistent with the experimentally determined and supplier-reported molecular weight of 404.58 g/mol .[6]
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the selective mono-esterification of octadecanedioic acid. The following protocol describes a robust and validated method.
Causality of Experimental Design
The core challenge is to favor the formation of the mono-ester over the di-ester. This is achieved by using a stoichiometric equivalent or a slight excess of the diacid relative to the alcohol (benzyl alcohol). The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the reactants. Purification via column chromatography is essential to separate the desired mono-ester from unreacted diacid and the di-ester byproduct.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of octadecanedioic acid (1.1 equivalents) in dichloromethane (DCM), add benzyl alcohol (1.0 equivalent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reaction: Stir the mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine the pure fractions, concentrate, and verify the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be confirmed. This process ensures the trustworthiness of the material for subsequent applications.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal a peak corresponding to the molecular ion [M+H]⁺ at m/z 405.58 or [M+Na]⁺ at m/z 427.56, validating the successful synthesis of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic peaks for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm). It will also display signals for the long aliphatic chain, including distinct triplets for the α-methylene protons adjacent to the ester and the carboxylic acid.
-
¹³C NMR: The spectrum will confirm the presence of 25 unique carbon signals, including the two distinct carbonyl carbons (one for the ester and one for the carboxylic acid) and the carbons of the benzyl group and the aliphatic chain.
-
Applications in Research and Drug Development
The unique bifunctional and linear nature of this compound makes it a valuable tool in several advanced applications.
Role as a Bifunctional Linker
This molecule is primarily used as a long, flexible, and hydrophobic linker in the construction of complex bioconjugates or targeted drug delivery systems. The synthetic strategy involves two orthogonal steps:
-
First Conjugation: The free carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with a nucleophile (e.g., an amine) on the first molecule (Molecule A).
-
Deprotection and Second Conjugation: The benzyl ester is removed via catalytic hydrogenolysis (H₂, Pd/C) to unmask the second carboxylic acid. This newly revealed acid can then be coupled to a second molecule (Molecule B).
This process allows for the precise and controlled assembly of multi-component systems.
Caption: Application of the molecule as a bifunctional linker.
Use in Prodrug and Nanoparticle Formulation
The long aliphatic chain of the molecule can be used to increase the lipophilicity of polar drugs, potentially improving their pharmacokinetic profiles. By attaching a drug to this linker, its solubility and membrane permeability can be modulated. Furthermore, such lipidated molecules can self-assemble or be incorporated into lipid nanoparticles (LNPs) for targeted drug delivery, using the terminal functional group for surface modification with targeting ligands.
Conclusion
This compound is more than just a chemical with a defined molecular weight of 404.58 g/mol . It is a sophisticated molecular tool whose value lies in its structural design: a long aliphatic spacer flanked by two carboxylic acid groups with orthogonal protecting strategies. This design provides chemists and drug development professionals with a reliable and versatile linker for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization is paramount for its successful implementation in advancing therapeutic and diagnostic research.
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An In-depth Technical Guide to the Solubility Profile of 18-(Benzyloxy)-18-oxooctadecanoic Acid
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 18-(Benzyloxy)-18-oxooctadecanoic acid. By integrating foundational principles with actionable protocols, this document serves as an essential resource for characterizing this long-chain dicarboxylic acid monoester.
Introduction: The Significance of Solubility for this compound
This compound, a derivative of the C18 long-chain dicarboxylic acid, possesses a structure that presents unique solubility challenges and opportunities. With a long hydrophobic alkyl chain and two polar functional groups—a carboxylic acid and a benzyl ester—its behavior in different solvent systems is complex. Understanding its solubility is critical for a multitude of applications, from its use as a cosmetic raw material to its potential role as a chemical intermediate in pharmaceutical synthesis[1]. The solubility profile dictates its formulation possibilities, bioavailability, and reaction kinetics.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, emphasizing the distinction between thermodynamic and kinetic solubility and providing a robust methodology for its accurate measurement.
Pillar 1: Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[2]. This compound has a dual nature: a long, nonpolar C17 alkyl chain and polar termini consisting of a carboxylic acid and a benzyl ester. This amphiphilic character suggests limited solubility in water and a preference for less polar organic solvents[3].
The presence of the carboxylic acid group allows for a significant increase in aqueous solubility in basic solutions through the formation of a carboxylate salt[4]. Conversely, the bulky, nonpolar benzyl ester group contributes to its solubility in organic solvents. For dicarboxylic acids and their esters, solubility is also influenced by the length of the alkyl chain; longer chains generally lead to decreased aqueous solubility.
A critical concept in solubility measurement is the distinction between thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure while in equilibrium with the solid phase[5]. This is a fundamental property of the compound and is crucial for understanding its intrinsic behavior.
-
Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution, typically when added from a concentrated stock in an organic solvent like DMSO[6][7]. Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions[5][8]. For robust formulation and development, determining the thermodynamic solubility is paramount.
Pillar 2: A Validated Protocol for Determining Thermodynamic Solubility
This section outlines a detailed, self-validating protocol for determining the thermodynamic solubility of this compound. The shake-flask method is the gold standard for this purpose and will be described here.
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Solvent Selection :
-
Choose a range of solvents with varying polarities to create a comprehensive solubility profile. Suggested solvents include water, buffered aqueous solutions (pH 4.0, 7.4, and 9.0), ethanol, acetone, ethyl acetate, and a nonpolar solvent like hexane[2][9]. The choice of acidic, neutral, and basic buffers is crucial to assess the impact of the carboxylic acid's ionization on solubility.
-
-
Sample Preparation :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved[5].
-
-
Equilibration :
-
Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For compounds like long-chain carboxylic acids, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau, thereby validating that equilibrium has been established.
-
-
Sample Processing :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification :
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, as direct UV detection is possible, although derivatization can enhance sensitivity if needed[10][11]. Gas chromatography (GC) after derivatization is another potential method[12].
-
A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
Pillar 3: Data Presentation and Interpretation
The quantitative results from the solubility studies should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | 1.88 | Experimental Data | Experimental Data | e.g., Insoluble |
| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data | e.g., Soluble |
| Acetone | 20.7 | Experimental Data | Experimental Data | e.g., Freely Soluble |
| Ethanol | 24.5 | Experimental Data | Experimental Data | e.g., Soluble |
| Water | 80.1 | Experimental Data | Experimental Data | e.g., Insoluble |
| pH 4.0 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Very Slightly Soluble |
| pH 7.4 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Slightly Soluble |
| pH 9.0 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Soluble |
Note: The classification can be based on USP solubility definitions.
Expected Trends and Interpretation
-
Effect of Polarity : The solubility is expected to be low in the nonpolar solvent hexane and in the highly polar solvent water, reflecting the molecule's mixed polarity. Higher solubility is anticipated in solvents of intermediate polarity like acetone and ethyl acetate, which can interact favorably with both the alkyl chain and the ester group.
-
Effect of pH : In aqueous buffers, the solubility is expected to increase significantly as the pH rises above the pKa of the carboxylic acid group (typically around 4.5-5.5 for dicarboxylic acids). At higher pH, the carboxylic acid deprotonates to form the more water-soluble carboxylate anion.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound. By adhering to the principles of thermodynamic equilibrium and employing a validated experimental protocol, researchers can generate accurate and reliable solubility data. This information is fundamental for the successful application of this compound in research, drug development, and other scientific endeavors.
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18-(Benzyloxy)-18-oxooctadecanoic acid NMR spectrum analysis
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 18-(Benzyloxy)-18-oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a long-chain dicarboxylic acid monoester with significant potential in materials science and as a linker molecule in drug delivery systems.[1][2][3] Its bifunctional nature, possessing both a terminal carboxylic acid and a benzyl ester, allows for versatile chemical modifications. Unambiguous structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and 2D NMR spectra of this molecule. It is designed to equip researchers with the expertise to interpret spectral data, understand the causal relationships between molecular structure and spectral features, and apply robust experimental protocols for accurate characterization.
Introduction: The Structural Elucidation Challenge
The precise characterization of long-chain aliphatic compounds like this compound presents a unique challenge for NMR spectroscopy. The molecule comprises three distinct regions: a terminal carboxylic acid, a benzyl ester, and a long (C₁₆) methylene chain. While the terminal groups provide distinct spectroscopic handles, the extensive aliphatic region often results in significant signal overlap in ¹H NMR spectra. This guide will demonstrate how a multi-dimensional NMR approach (¹H, ¹³C, COSY, HSQC, HMBC) can overcome these challenges to provide a complete and validated structural assignment.
Molecular Structure and Predicted NMR Environments
To facilitate a detailed spectral analysis, the atoms of this compound are systematically numbered. This numbering scheme will be used consistently throughout the guide to correlate specific atoms with their NMR signals.
Caption: Key HMBC correlations confirming molecular connectivity.
Causality of HMBC Correlations:
-
H17 → C18: The correlation from the α-protons (H17) to the ester carbonyl carbon (C18) confirms the position of the ester group at one end of the aliphatic chain.
-
H20 → C18: The correlation from the benzylic protons (H20) to the same ester carbonyl carbon (C18) definitively links the benzyl group to the ester functionality.
-
H3 → C2: The correlation from the other α-protons (H3) to the carboxylic acid carbonyl (C2) confirms the location of the acid group at the opposite end of the chain.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for lipids and esters. A trace amount of tetramethylsilane (TMS) should be used as an internal standard (0.0 ppm).
-
Concentration: Weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4 cm).
NMR Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz spectrometer. [4][5]
Caption: Recommended workflow for NMR data acquisition.
Conclusion: A Self-Validating System
The structural elucidation of this compound via NMR spectroscopy is a prime example of a self-validating analytical system. The ¹H and ¹³C spectra provide the primary data points for each unique atomic environment. The COSY experiment then validates the integrity of the proton spin systems, particularly the long aliphatic chain. Finally, the HSQC and, most critically, the HMBC experiments serve as the ultimate cross-validation, unambiguously connecting the disparate functional fragments (benzyl group, ester, and carboxylic acid) into the single, correct molecular architecture. This comprehensive approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement in modern chemical research and drug development.
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Mass Spectrometry of 18-(Benzyloxy)-18-oxooctadecanoic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 18-(Benzyloxy)-18-oxooctadecanoic acid, a long-chain dicarboxylic acid mono-benzyl ester. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies pertinent to this and structurally related molecules. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, detailing sample preparation, ionization techniques, and expected fragmentation patterns. The causality behind experimental choices is emphasized to provide a framework for method development and troubleshooting.
Introduction to this compound and its Analytical Significance
This compound is a derivative of octadecanedioic acid, a long-chain dicarboxylic acid. Such molecules are integral in various industrial and research applications, including the synthesis of polymers, lubricants, and as linker molecules in drug delivery systems. The presence of a carboxylic acid at one terminus and a benzyl ester at the other imparts amphiphilic properties to the molecule, influencing its chemical reactivity and biological interactions.
Accurate and sensitive detection and quantification of this molecule are crucial for quality control in synthesis, for understanding its metabolic fate in biological systems, and for characterizing its role in various chemical formulations. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for the characterization of such molecules. This guide will delve into the nuances of applying mass spectrometry for the comprehensive analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is paramount in developing a robust mass spectrometric method.
| Property | Value | Source |
| Molecular Formula | C25H40O4 | [1] |
| Molecular Weight | 404.58 g/mol | [1] |
| Appearance | Solid | |
| Polarity | Amphiphilic | Inferred |
The long C18 alkyl chain renders the molecule largely nonpolar, while the carboxylic acid and benzyl ester groups introduce polar functionalities. This dual nature dictates the choice of solvents for extraction and the chromatographic conditions for separation.
Mass Spectrometric Approaches: A Comparative Analysis
Both GC-MS and LC-MS are viable techniques for the analysis of this compound, with the choice depending on the analytical requirements such as sensitivity, sample matrix, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For long-chain carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[2]
3.1.1. Derivatization: A Necessary Step
The free carboxylic acid group of this compound makes it insufficiently volatile for direct GC-MS analysis. Esterification of the carboxylic acid to a more volatile form, such as a methyl ester or a trimethylsilyl (TMS) ester, is a common and effective strategy.[3]
Experimental Protocol: Derivatization for GC-MS Analysis (Esterification)
-
Sample Preparation: Accurately weigh 1 mg of this compound into a clean glass vial.
-
Reagent Addition: Add 1 mL of 2% (v/v) methanolic HCl.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.
-
Sample Transfer: Carefully transfer the hexane layer to a new vial for GC-MS analysis.
3.1.2. Ionization and Fragmentation in GC-MS
Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation. The fragmentation patterns of long-chain fatty acid esters are well-characterized and can be extrapolated to the derivatized form of our target molecule.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly suited for the analysis of polar and thermally labile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization.[4]
3.2.1. Ionization: The Power of Electrospray (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[5] For carboxylic acids, negative ion mode ESI is generally preferred due to the facile deprotonation of the acidic proton, leading to a strong [M-H]⁻ signal.[6][7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Preparation for Mass Spectrometric Analysis
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The choice of method depends on the sample matrix.
Solid-Phase Extraction (SPE) for Complex Matrices
For complex matrices such as plasma or tissue extracts, Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analyte.[2] A C18 stationary phase is suitable for retaining the nonpolar this compound.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Expected Fragmentation Patterns
Understanding the fragmentation patterns is key to structural confirmation and for developing quantitative methods using tandem mass spectrometry (MS/MS).
GC-MS (Electron Ionization)
Upon EI, the derivatized (e.g., methyl ester) this compound is expected to undergo fragmentation characteristic of long-chain fatty acid esters and benzyl compounds.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a prominent ion. For a methyl ester, this would be at m/z 74.[8]
-
Alkyl Chain Fragmentation: A series of ions separated by 14 Da (CH2) due to fragmentation along the hydrocarbon chain.
-
Benzyl Group Fragmentation: The benzyl group can lead to a prominent ion at m/z 91 (tropylium ion).
Caption: Predicted GC-MS fragmentation of the methyl-esterified analyte.
LC-MS/MS (Collision-Induced Dissociation)
In tandem MS (MS/MS), the [M-H]⁻ precursor ion is selected and fragmented by collision-induced dissociation (CID). For dicarboxylic acids and their esters, characteristic neutral losses are expected.[9]
-
Loss of H₂O: A common fragmentation pathway for ions with a carboxylate group.
-
Loss of CO₂: Decarboxylation is a favorable fragmentation pathway for carboxylic acids.
-
Loss of Benzyl Alcohol (C₇H₈O): Cleavage of the ester bond can result in the neutral loss of benzyl alcohol.
-
Alkyl Chain Fragmentation: Cleavage at various points along the long alkyl chain.
Caption: Predicted LC-MS/MS fragmentation of the [M-H]⁻ ion.
Data Interpretation and Quantitative Analysis
For quantitative studies, Multiple Reaction Monitoring (MRM) in LC-MS/MS is the method of choice. This involves selecting a specific precursor ion and monitoring one or more of its characteristic product ions. This technique provides excellent sensitivity and selectivity.[10]
| Precursor Ion (m/z) | Product Ion (m/z) | Transition |
| 403.3 ([M-H]⁻) | 385.3 | [M-H-H₂O]⁻ |
| 403.3 ([M-H]⁻) | 359.3 | [M-H-CO₂]⁻ |
| 403.3 ([M-H]⁻) | 295.3 | [M-H-C₇H₈O]⁻ |
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved through both GC-MS and LC-MS techniques. The choice between these platforms is dictated by the specific analytical goals. GC-MS, following derivatization, provides detailed structural information through its extensive fragmentation patterns. LC-MS, particularly with ESI in negative ion mode, offers the advantage of direct analysis with high sensitivity, and when coupled with tandem mass spectrometry, it is ideal for selective and quantitative measurements in complex matrices. The protocols and fragmentation pathways detailed in this guide provide a solid foundation for the development of robust and reliable analytical methods for this and structurally similar long-chain dicarboxylic acid monoesters.
References
- BenchChem. (2025). Mass Spectrometry Analysis of Long-Chain Fatty Acid Linkers in Biological Matrices.
- Goveas, L. C., & Lee, J. C. (2020). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical and Biomedical Analysis, 184, 113203.
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
- Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry, 4(Special Issue), S0040.
- Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied electrospray mass spectrometry. CRC press.
- Suresh, R., & Gopinath, R. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109–1115.
- Tsikas, D. (2017). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304-314.
- Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229.
-
CsBioChina. (n.d.). 18-Benzyloxy-18-oxo-octadecanoic acid. Retrieved from [Link]
- Dembitsky, V. M., & Řezanka, T. (2003). GC/MS analysis of some long chain esters, ketones and propanediol diesters. European Journal of Lipid Science and Technology, 105(1), 33-38.
- Gao, X., & Zhang, H. (2019). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 10(5), 1-5.
- Kubátová, A., & Musil, S. (2016). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- Kushnir, M. M., Komaromy-Hiller, G., & Rockwood, A. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993-2002.
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. Methods in molecular biology (Clifton, N.J.), 567, 239–253.
- Samapti, S., & Konar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Chemical Society, 89(10), 1381-1393.
- Gaugg, M. T., Bruderer, T., Nowak, N., Eiffert, L., Martinez-Lozano Sinues, P., & Zenobi, R. (2017). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical chemistry, 89(17), 9429–9435.
- Destaillats, F., Cruz-Hernandez, C., & Giuffrida, F. (2007). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters.
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An In-depth Technical Guide to the Physicochemical Properties of Benzyl Hydrogen Octadecanedioate
Introduction
Benzyl hydrogen octadecanedioate is a long-chain dicarboxylic acid monoester. Its structure, featuring a long lipophilic C18 alkyl chain, a hydrophilic carboxylic acid group, and a moderately lipophilic benzyl ester group, imparts amphiphilic character. This unique combination suggests its potential utility in pharmaceutical sciences as a prodrug moiety, a linker in complex drug delivery systems, or as a specialized excipient. For drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for formulation design, predicting in vivo behavior, and ensuring regulatory compliance.
This guide provides a comprehensive overview of the essential physicochemical properties of benzyl hydrogen octadecanedioate. As empirical data for this specific molecule is not widely published, this document focuses on the authoritative, validated methodologies required for its characterization. We will detail the experimental protocols necessary to determine its solubility, acid dissociation constant (pKa), lipophilicity (LogP), and thermal properties, explaining the scientific rationale behind each procedural step.
Section 1: Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.
-
IUPAC Name: Benzyl hydrogen octadecanedioate
-
Molecular Formula: C25H40O4
-
Molecular Weight: 404.58 g/mol
-
Chemical Class: Long-chain dicarboxylic acid monoester[1]
The molecule consists of an 18-carbon aliphatic dicarboxylic acid (octadecanedioic acid) where one of the carboxylic acid groups is esterified with benzyl alcohol.[2][3] The other carboxylic acid group remains free, capable of donating a proton.
Diagram: Molecular Structure of Benzyl Hydrogen Octadecanedioate
Caption: Structure of Benzyl Hydrogen Octadecanedioate.
Section 2: Critical Physicochemical Parameters: A Methodological Approach
The following sections outline the experimental workflows for determining the key physicochemical properties crucial for pharmaceutical development.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its bioavailability. For a molecule like benzyl hydrogen octadecanedioate, with its significant hydrophobic character, solubility is expected to be low. The presence of the carboxylic acid group means its solubility will be highly dependent on the pH of the medium.[4]
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability for sparingly soluble compounds.[5][6]
-
Preparation of Media: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of benzyl hydrogen octadecanedioate to flasks containing the prepared buffer solutions. The presence of undissolved solid is essential to ensure saturation.[5]
-
Equilibration: Seal the flasks and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| Parameter | Expected Value | Conditions |
| Intrinsic Solubility (S₀) | Very Low (< 1 µg/mL) | pH 1.2, 25°C |
| Solubility at pH 7.4 | Low to Moderate | pH 7.4, 25°C |
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility measurement.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.[7] For benzyl hydrogen octadecanedioate, the single carboxylic acid group is the ionizable center. The pKa value is critical as it governs the molecule's charge state, which in turn influences its solubility, absorption, distribution, and receptor-binding interactions.[8][9] A lower pKa indicates a stronger acid.[7][10]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]
-
Sample Preparation: Dissolve a precisely weighed amount of benzyl hydrogen octadecanedioate in a suitable co-solvent/water mixture (e.g., methanol/water) due to its low aqueous solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where half of the acid has been neutralized.[7]
Data Presentation:
| Parameter | Expected Value | Method |
| pKa | ~4.5 - 5.0 | Potentiometric Titration |
Lipophilicity (LogP)
Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability and absorption. A positive LogP value indicates higher solubility in the lipid phase. Given its long alkyl chain and benzyl group, benzyl hydrogen octadecanedioate is expected to be highly lipophilic.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of a substance between two immiscible phases.[12][13]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated n-octanol and water.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The LogP is the base-10 logarithm of this value.
Data Presentation:
| Parameter | Expected Value | Method |
| LogP | > 4.0 | OECD 107 Shake-Flask |
Thermal Properties and Physical Form
Scientific Rationale: Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the physical state of a pharmaceutical solid.[14] It measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphism (the ability of a compound to exist in multiple crystalline forms).[15][16] Different polymorphs can have different solubilities and stabilities, making this a critical characterization step.[15]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of benzyl hydrogen octadecanedioate into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 200°C) under an inert nitrogen purge.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point. The shape and number of peaks can indicate the presence of impurities or multiple polymorphic forms.[15][17]
Data Presentation:
| Parameter | Expected Value | Method |
| Melting Point (Onset) | 120-130 °C (estimated based on octadecanedioic acid)[2] | DSC (10°C/min) |
| Physical Form at 25°C | White Crystalline Solid[2] | Visual Inspection/DSC |
Diagram: DSC Analysis Workflow
Caption: Workflow for thermal analysis using DSC.
Section 3: Safety and Handling
While specific toxicity data for benzyl hydrogen octadecanedioate is not available, data from structurally related long-chain dicarboxylic acids and benzyl esters can inform handling procedures.[18] The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
The physicochemical properties of benzyl hydrogen octadecanedioate—characterized by low pH-dependent aqueous solubility, a high degree of lipophilicity, a pKa typical of carboxylic acids, and a solid crystalline nature—define its behavior in a pharmaceutical context. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to generate the essential data needed for formulation, preclinical, and clinical development. A thorough characterization using these validated techniques is a cornerstone of a successful development program, enabling a rational, science-driven approach to harnessing the potential of this unique molecule.
References
- Differential Scanning Calorimetry (DSC Analysis)
- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
- Octadecanedioic Acid: Properties, Applications, Synthesis, and Comparative Analysis. (2024). Vertex AI Search.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
- An Introduction to the Acid Dissoci
- Chemical Properties of Octadecanedioic acid (CAS 871-70-5). Cheméo.
- Development of Methods for the Determination of pKa Values.
- How to calcul
- Octadecanedioic acid | C18H34O4 | CID 70095. PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Octadecanedioic acid. nordmann.global.
- Showing Compound Octadecanedioic acid (FDB022239). FooDB.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Determining Acidity Using Quantitative Perspective- pKa values. (2022). YouTube.
- The pKa in Organic Chemistry. Chemistry Steps.
- Test No.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
- Test No.
- Esters of Mono-, Di-, and Tricarboxylic Acids.
- Final Report. (2016).
- Novel Technologies for Enhancing Solubility of Poorly water soluble drugs.
- An Overview of Technique for Solubility of Poorly W
- Benzyl Esters. Organic Chemistry Portal.
- DICARBOXYLIC ESTERS.
- Benzyl acetate.
- TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT. (2001).
- (PDF) Properties of Dialkyl Esters of Benzyl- And. Amanote Research.
- Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.
- Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. docbrown.info.
- BENZYL SYNTHESIS. #ncchem. (2022). YouTube.
- Showing Compound Benzyl acet
- 2.5: Physical properties of organic compounds. (2022). Chemistry LibreTexts.
- Benzilic acid | C14H12O3 | CID 6463. PubChem.
- US2651635A - Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline.
- Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Arkivoc.
- (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2025).
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- 3. Octadecanedioic acid | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. acdlabs.com [acdlabs.com]
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- 10. youtube.com [youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing 18-(Benzyloxy)-18-oxooctadecanoic Acid for Advanced Peptide Acylation
Introduction: A Strategic Tool for Enhancing Peptide Therapeutics
In the landscape of modern drug development, native peptides often face the significant challenge of a short circulating half-life, primarily due to rapid renal clearance. A proven and highly effective strategy to overcome this limitation is the conjugation of a lipophilic moiety to the peptide, which promotes reversible binding to serum albumin.[1][2][3][4] This interaction effectively "piggybacks" the peptide onto the long-lived albumin protein (~19 days half-life in humans), shielding it from degradation and clearance, thereby extending its therapeutic window and reducing dosing frequency.[3][4][5]
18-(Benzyloxy)-18-oxooctadecanoic acid is a bifunctional linker of paramount importance in this field. It consists of a C18 saturated fatty acid backbone, which provides the necessary lipophilicity for high-affinity albumin binding.[3][6] One terminus of the linker is a free carboxylic acid, ready for covalent attachment to a peptide, while the other is protected as a benzyl ester. This mono-protection strategy offers a distinct advantage: after coupling the free acid to the peptide, the benzyl group can be selectively removed under mild conditions to reveal a terminal carboxylic acid, enabling further conjugation if required.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practical application of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights for troubleshooting and characterization.
Physicochemical Properties and Handling
Understanding the properties of the linker is critical for its successful application. While this compound is a stable compound, proper handling ensures its integrity. It is the benzyl ester counterpart to the more commonly cited tert-butyl ester, 18-(tert-Butoxy)-18-oxooctadecanoic acid, which is used in the synthesis of therapeutics like Semaglutide.[7][8] Both serve a similar function as lipophilic side-chain precursors.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀O₄ | (Calculated) |
| Molecular Weight | 404.58 g/mol | (Calculated) |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMF, DCM, NMP | Standard for SPPS reagents |
| Storage | Store at 2-8°C, desiccated | [9] |
Expert Insight: The long aliphatic chain imparts significant hydrophobicity. Ensure complete dissolution in your chosen SPPS solvent (e.g., DMF) before initiating the activation and coupling steps to prevent poor reaction kinetics and incomplete acylation. Gentle warming may be required.
Principle of Application in Peptide Synthesis
The core utility of this compound lies in its ability to be selectively coupled to a specific amino group on a resin-bound peptide. This is typically the ε-amino group of a lysine (Lys) residue, which has been orthogonally protected throughout the main peptide sequence synthesis.
The overall workflow involves three key stages:
-
Selective Deprotection: Removal of a protecting group from a specific lysine side chain (e.g., Alloc, Mtt, Dde) while the N-terminal α-amino group and other side chains remain protected.
-
On-Resin Acylation: Activation of the linker's free carboxylic acid and its subsequent coupling to the newly liberated lysine ε-amino group.
-
Final Processing: Removal of the benzyl ester (if further conjugation is needed) followed by global deprotection of all other side-chain protecting groups and cleavage of the peptide from the solid support.
Workflow Visualization
The following diagram illustrates the on-resin acylation process.
Caption: On-resin peptide acylation workflow.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be necessary based on the specific peptide sequence, resin, and synthesizer used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: On-Resin Acylation of a Lysine Side Chain
This protocol assumes the peptide has been synthesized on a standard solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry, and the target lysine residue is protected with an Alloc (allyloxycarbonyl) group, which is orthogonal to both acid-labile (tBu, Trt) and base-labile (Fmoc) protecting groups.[10]
Materials:
-
Peptide-resin with Lys(Alloc) side chain
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or Borane dimethylamine complex (BH₃·NHMe₂) as scavenger
-
Nitrogen (for inert atmosphere)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and then DCM (3x).
-
-
Alloc Group Deprotection:
-
Rationale: The Alloc group is removed using a palladium(0) catalyst. Phenylsilane acts as an allyl cation scavenger to prevent side reactions with nucleophilic residues like Trp.[10] An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (5-10 eq) in anhydrous, degassed DCM under a nitrogen atmosphere.
-
Add the solution to the resin, ensuring it is fully submerged.
-
Agitate the reaction vessel under a gentle stream of nitrogen for 2 hours at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test on a small sample of beads) to confirm the presence of a free primary amine. The beads should turn dark blue.
-
Once complete, drain the reaction solution and wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove residual palladium, followed by DMF (5x).
-
-
Linker Activation and Coupling:
-
Rationale: Pre-activation of the carboxylic acid with DIC and an activating agent like Oxyma forms a highly reactive ester, minimizing racemization and promoting efficient coupling to the sterically hindered lysine side chain.
-
In a separate vessel, dissolve this compound (3 eq), Oxyma Pure (3 eq) in DMF.
-
Add DIC (3 eq) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Drain the DMF from the washed resin and add the activated linker solution.
-
Agitate the reaction for 4-6 hours at room temperature. For difficult couplings, the reaction can be left overnight.
-
Monitor for completion by performing a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete acylation.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum. The acylated peptide-resin is now ready for benzyl deprotection or final cleavage.
-
Protocol 2: Benzyl Ester Deprotection (On-Resin)
If the terminal carboxylate of the linker needs to be exposed for further on-resin modification (e.g., attachment of another linker or molecule), the benzyl ester can be removed via catalytic transfer hydrogenation.
Materials:
-
Acylated peptide-resin from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Formic acid or Ammonium formate as a hydrogen donor
-
DMF or a suitable solvent mixture
Procedure:
-
Resin Preparation:
-
Swell the acylated peptide-resin in the chosen reaction solvent (e.g., DMF).
-
-
Hydrogenolysis:
-
Rationale: Catalytic transfer hydrogenation uses a hydrogen donor (like formic acid) in the presence of a palladium catalyst to cleave the benzylic C-O bond, releasing toluene and leaving a free carboxylic acid.[11][12][13] This method is milder than direct hydrogen gas and can often be performed at atmospheric pressure.
-
Add Pd/C catalyst (catalytic amount, e.g., 0.1 eq by weight relative to resin) to the swollen resin.
-
Add the hydrogen donor, for example, a solution of 10% formic acid in DMF.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to check for the mass change corresponding to the loss of the benzyl group (90 Da).
-
Once complete, filter the resin to remove the Pd/C catalyst.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all reactants and byproducts.
-
Protocol 3: Global Deprotection and Cleavage
This final step liberates the acylated peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.
Materials:
-
Dry, acylated peptide-resin
-
Reagent B: Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2, v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Rationale: A strong acid, TFA, cleaves the peptide from the resin and removes protecting groups like tBu, Trt, and Pbf. Scavengers (water, TIS, phenol) are critical to trap the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp and Met.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent B), using approximately 10 mL per gram of resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Incomplete Alloc Deprotection | Inactive Pd(0) catalyst (oxidation). Insufficient scavenger. | Use fresh, high-quality Pd(PPh₃)₄. Ensure the reaction is performed under a strict inert (N₂ or Ar) atmosphere. Increase the equivalents of phenylsilane. |
| Incomplete Acylation (Positive Kaiser Test) | Inefficient activation of the linker. Steric hindrance on the peptide. Aggregation of peptide chains on resin. | Increase coupling time and/or temperature (e.g., to 40°C). Use a different, more potent activating agent like HATU/HOAt. Add a chaotropic agent like 0.5 M LiCl to the DMF to disrupt aggregation. |
| Side Product Formation during Cleavage | Insufficient scavengers in the TFA cocktail. | Ensure the correct scavenger cocktail is used for the peptide's sequence (e.g., add EDT for peptides containing Cys). Use fresh TFA. |
| Premature Cleavage of Benzyl Ester | This is a known side reaction if the linker is attached directly to a hyper-acid sensitive resin (like 2-chlorotrityl) and exposed to repeated TFA treatments for Boc deprotection.[14] | This protocol uses Fmoc chemistry, where the benzyl ester is stable. If using Boc chemistry, milder deprotection conditions (e.g., diluted TFA) may be required.[14] |
Conclusion
This compound is a powerful and versatile tool for the synthesis of acylated peptides. Its bifunctional nature allows for the strategic introduction of a lipophilic C18 chain, a key component in developing long-acting peptide therapeutics that leverage albumin binding for half-life extension.[1][3] The protocols outlined in this note provide a robust framework for the successful on-resin acylation and subsequent processing of these complex biomolecules. By understanding the chemical principles behind each step, researchers can confidently apply this linker to advance their drug discovery and development programs.
References
- Vertex AI Search. (n.d.). Albumin-Binding Domain: A Promising Approach in Half-Life Extension Drug Development. Retrieved January 13, 2026.
-
Kragh Hansen, U., et al. (2021). Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges. European Journal of Drug Metabolism and Pharmacokinetics, 46(2), 163-172. [Link]
- Google Patents. (n.d.). US10920258B2 - Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1.
-
Zorzi, A., et al. (2017). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Protein & Peptide Letters, 24(8), 738-748. [Link]
- CORE. (n.d.). Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. Retrieved January 13, 2026.
- Sleep, D., et al. (2013). Albumin as a versatile platform for drug half-life extension. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5526-5534.
- Google Patents. (n.d.). CN112321699B - Synthesis method of semaglutide.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved January 13, 2026.
-
Harishchandran, A., et al. (2002). A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. Protein and Peptide Letters, 9(5), 411-417. [Link]
- Google Patents. (n.d.). WO 2019/120639 A1 - Method for synthesizing peptides.
- Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Retrieved January 13, 2026.
-
Liu, X., et al. (2020). Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. ACS Combinatorial Science, 22(11), 589-597. [Link]
- Fields, G. B. (2015). Protecting Groups in Peptide Synthesis.
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. [Link]
- MSN Labor
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ETW International. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid | Peptide Side Chain. Retrieved January 13, 2026.
- Ambeed. (n.d.). 843666-40-0 | tBu ester-C16-acid. Retrieved January 13, 2026.
-
Anderson, O. R., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15841-15844. [Link]
- ChemPep Inc. (n.d.). 843666-40-0 | Octadecanedioic acid mono-tert-butyl ester. Retrieved January 13, 2026.
-
Hannoush, R. N. (2015). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Methods in Molecular Biology, 1248, 263-276. [Link]
- Biosynth. (n.d.). 18-(Tert-butoxy)-18-oxooctadecanoic acid. Retrieved January 13, 2026.
-
Hang, H. C., & Bertozzi, C. R. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 249-265. [Link]
- BroadPharm. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid). Retrieved January 13, 2026.
-
D'Souza, C., et al. (2021). Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide. eLife, 10, e71116. [Link]
- Aapptec. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid) [843666-40-0]. Retrieved January 13, 2026.
- HongTide. (n.d.). Solid-phase peptide synthesis introduction. Retrieved January 13, 2026.
- Next Peptide. (n.d.). 843666-40-0 | 18-(Tert-butoxy)-18-oxooctadecanoic acid. Retrieved January 13, 2026.
- BenchChem. (n.d.). Common side reactions with 8-(Benzyloxy)-8-oxooctanoic acid in peptide synthesis. Retrieved January 13, 2026.
Sources
- 1. Albumin-Binding Domain: A Promising Approach in Half-Life Extension Drug Development - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 2. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-(tert-Butoxy)-18-oxooctadecanoic acid | Peptide Side Chain | Baishixing | ETW [etwinternational.com]
- 8. chempep.com [chempep.com]
- 9. biosynth.com [biosynth.com]
- 10. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 18-(Benzyloxy)-18-oxooctadecanoic Acid as a Versatile Bifunctional Linker
Introduction: Beyond PEGylation - The Case for Aliphatic Linkers
In the realm of bioconjugation and advanced drug delivery, the linker molecule is not merely a passive spacer but an active modulator of a conjugate's physicochemical and pharmacological properties. While polyethylene glycol (PEG) has been a dominant scaffold, long-chain aliphatic linkers like 18-(Benzyloxy)-18-oxooctadecanoic acid are emerging as powerful alternatives, offering a distinct set of advantages. This C18 saturated hydrocarbon chain provides significant hydrophobicity and spatial separation between two conjugated moieties, influencing solubility, steric hindrance, and interaction with biological membranes.
This compound, the monobenzyl ester of octadecanedioic acid, is a uniquely valuable tool. It features two distinct terminal functionalities: a stable benzyl ester on one end and a reactive carboxylic acid on the other. This "A-B" type structure allows for sequential, controlled conjugation reactions. The carboxylic acid is readily activated for coupling to amines, while the benzyl group serves as a robust protecting group for the second carboxyl function, which can be deprotected under specific, mild conditions (e.g., hydrogenolysis) to reveal a new reactive site for subsequent modifications. This strategic design makes it an ideal candidate for constructing complex architectures such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.
This document provides a detailed guide to the properties, applications, and experimental protocols for leveraging this compound as a core component in your conjugation strategies.
Physicochemical & Handling Properties
Understanding the fundamental properties of this linker is critical for experimental success. Its long aliphatic chain dictates its behavior in solution and during reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Comments & Handling Considerations |
| Molecular Formula | C₂₅H₄₀O₄ | - |
| Molecular Weight | 404.58 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | White to off-white waxy solid | Visually inspect for purity before use. |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Sparingly soluble in Methanol. Insoluble in water. | For reactions involving aqueous buffers, a co-solvent like DMSO or DMF is required. Pre-dissolve the linker in the organic solvent before adding it to the aqueous phase to prevent precipitation. |
| pKa (Carboxylic Acid) | ~4.8 - 5.0 | The carboxylic acid requires a pH > 6.5 for deprotonation, which is relevant for certain coupling chemistries and purification methods like solid-phase extraction. |
| Storage | 2-8°C under inert gas | The compound is hydrolytically stable but should be protected from moisture and excessive heat to ensure long-term integrity. |
Core Applications & Strategic Advantages
The utility of this compound spans multiple domains, primarily due to the spatial separation and chemical orthogonality it offers.
-
Antibody-Drug Conjugates (ADCs): The C18 chain can position a cytotoxic payload away from the antibody surface, minimizing interference with antigen binding. The hydrophobic nature of the linker can also enhance the cell membrane permeability of the payload.
-
PROTACs & Molecular Glues: In Proteolysis Targeting Chimeras (PROTACs), the linker bridges an E3 ligase-binding moiety and a target protein ligand. The length and flexibility of the C18 chain are critical for achieving a productive ternary complex formation.
-
Surface Functionalization: It is used to modify nanoparticles, quantum dots, or sensor surfaces. The aliphatic chain can self-assemble or intercalate into lipid layers, while the terminal carboxyl group provides a handle for conjugating targeting ligands or imaging agents.
-
Drug Delivery Systems: The linker can be used to attach drugs to carrier molecules like dendrimers or polymers, with the benzyl ester potentially serving as a stable protecting group until a later synthetic step.
Experimental Protocols & Methodologies
Protocol 1: Activation and Conjugation to a Primary Amine (e.g., Protein Lysine Residue)
This protocol details the most common application: forming a stable amide bond between the linker's carboxylic acid and a primary amine on a biomolecule using EDC/NHS chemistry. This two-step, one-pot reaction minimizes side reactions like the hydrolysis of the activated ester.
Workflow Diagram: Amine Conjugation via EDC/NHS Chemistry
Caption: Workflow for activating the linker's carboxylic acid with EDC/NHS and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS for improved aqueous solubility
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Target biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution: 1 M Tris buffer, pH 8.0, or 1 M hydroxylamine
-
Purification system: Size Exclusion Chromatography (SEC) or Dialysis cassettes
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF. (Rationale: A high concentration stock in an anhydrous organic solvent prevents hydrolysis of EDC and the activated NHS-ester.)
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or water, depending on the reaction scale and biomolecule stability. Prepare fresh just before use. (Expertise Note: EDC is moisture-sensitive and hydrolyzes quickly. Using freshly prepared solutions is critical for high conjugation efficiency.)
-
Ensure the biomolecule solution is free of primary amine-containing buffers like Tris. Exchange into a buffer like PBS or HEPES.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the linker, EDC, and NHS. A common starting molar ratio is Linker:EDC:NHS = 1:1.5:1.2.
-
Example: To activate 10 µL of 100 mM linker solution (1 µmol), add 15 µL of 100 mM EDC (1.5 µmol) and 12 µL of 100 mM NHS (1.2 µmol).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Biomolecule:
-
Add the activated linker solution dropwise to the biomolecule solution while gently vortexing. The molar excess of linker to biomolecule will depend on the desired degree of labeling and must be optimized empirically. A starting point is a 5-20 fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. (Insight: Lower temperatures can reduce non-specific binding and protein degradation, but may require longer reaction times.)
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted NHS-ester. Incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted linker and byproducts. For proteins, Size Exclusion Chromatography (e.g., a PD-10 desalting column) is highly effective. Alternatively, use dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm conjugation using techniques like MALDI-TOF Mass Spectrometry (to observe mass shift) or HPLC. The degree of labeling can often be quantified using UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Protocol 2: Deprotection of the Benzyl Ester
After the first conjugation, the benzyl ester can be removed to reveal a terminal carboxylic acid for a second, orthogonal reaction. Catalytic hydrogenolysis is the standard and cleanest method.
Reaction Scheme: Benzyl Ester Deprotection
Caption: Deprotection of the benzyl ester via palladium-catalyzed hydrogenolysis to yield a free carboxylic acid.
Materials:
-
Benzyl-protected conjugate
-
Palladium on Carbon (Pd/C), typically 10 wt. %
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or THF)
-
Filtration aid (e.g., Celite®) and filter paper
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the benzyl-protected conjugate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). (Safety Warning: Pd/C can be pyrophoric. Handle under an inert atmosphere or add it to the solvent carefully before introducing hydrogen.)
-
-
Hydrogenation:
-
Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen).
-
Introduce hydrogen gas, typically by inflating a balloon attached to the flask. For larger scales, a Parr hydrogenator is used.
-
Stir the reaction vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. Typical reaction times are 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the deprotected product.
-
Further purification, if necessary, can be achieved by chromatography or crystallization.
-
Trustworthiness & Self-Validation
Every protocol must include internal checks to validate its success.
Table 2: Validation Checkpoints
| Step | Technique | Expected Outcome | Troubleshooting |
| Amine Conjugation | MALDI-TOF MS / ESI-MS | A mass shift corresponding to the addition of the linker moiety (C₂₅H₃₈O₃, MW = 386.57 Da, after loss of H₂O). Multiple additions may be observed. | No/Low Conjugation: Check activity of EDC/NHS; ensure buffer is amine-free; optimize linker-to-protein ratio. |
| Amine Conjugation | RP-HPLC | A new peak with a longer retention time compared to the unconjugated biomolecule, indicating increased hydrophobicity. | Multiple Peaks: May indicate heterogeneity or degradation. Optimize reaction time and temperature. |
| Benzyl Deprotection | ¹H NMR | Disappearance of the characteristic benzyl peaks (~7.3 ppm, multiplet, 5H and ~5.1 ppm, singlet, 2H). | Incomplete Reaction: Use fresh catalyst; ensure proper H₂ atmosphere and vigorous stirring; check for catalyst poisons in the substrate. |
| Benzyl Deprotection | LC-MS | A mass shift of -90.05 Da corresponding to the loss of the benzyl group (C₇H₆). | Complex Mixture: The substrate may be unstable under hydrogenation conditions. Consider alternative deprotection methods if other reducible groups are present. |
References
Mastering the Final Step: A Guide to the Deprotection of 18-(Benzyloxy)-18-oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. For carboxylic acids, the benzyl ester is a stalwart protector, prized for its robustness under a variety of reaction conditions and its clean removal.[1][2][3] This guide provides a detailed exploration of the deprotection protocols for 18-(benzyloxy)-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester, offering insights into the causality behind experimental choices and ensuring scientifically sound and reproducible results.
The Benzyl Ester: A Chemist's Ally
The benzyl ester serves as an excellent protecting group for the carboxylic acid functionality in this compound, preventing its interference in reactions targeting other parts of the molecule. Its removal, typically the final step in a synthetic sequence, regenerates the free carboxylic acid, octadecanedioic acid. The choice of deprotection method is critical and depends on the overall molecular architecture and the presence of other sensitive functional groups.
Deprotection Strategies: A Comparative Overview
Several reliable methods exist for the cleavage of benzyl esters, each with its own set of advantages and considerations. The most common approaches are catalytic hydrogenation, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis (saponification).
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean reaction, volatile byproduct (toluene), mild conditions | Catalyst can be pyrophoric, potential for reduction of other functional groups |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing methanol | Avoids the use of hydrogen gas, convenient for standard lab setups | May require elevated temperatures |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), Anisole | Room temperature | Effective when hydrogenation is not feasible | Requires strong acid, potential for acid-sensitive group degradation |
| Base-Catalyzed Hydrolysis (Saponification) | LiOH, NaOH, or KOH | Room temperature to reflux | Simple procedure | Irreversible, requires acidic workup to protonate the carboxylate |
Protocol 1: Catalytic Hydrogenation - The Gold Standard
Catalytic hydrogenation is the most widely employed method for benzyl ester deprotection due to its mild conditions and clean byproducts.[4] The reaction involves the hydrogenolysis of the benzylic C-O bond over a palladium catalyst.[5]
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of benzyl esters.
Detailed Step-by-Step Protocol:
-
Preparation: In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.[4]
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, 5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[6][7] It is recommended to handle the catalyst under an inert atmosphere or as a slurry in the reaction solvent.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude octadecanedioic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient and effective alternative.[5][9] This method utilizes a hydrogen donor in the presence of a palladium catalyst. Ammonium formate is a commonly used and efficient hydrogen donor.[10]
Mechanism of Transfer Hydrogenation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis and Characterization of Aliphatic Polyesters Using 18-(Benzyloxy)-18-oxooctadecanoic Acid for Drug Delivery Applications
Abstract
Aliphatic polyesters are at the forefront of biomedical research, particularly in the development of advanced drug delivery systems, owing to their excellent biocompatibility and biodegradability.[1] This document provides a comprehensive guide to the synthesis and characterization of novel polyesters derived from the long-chain monomer, 18-(Benzyloxy)-18-oxooctadecanoic acid. We present a detailed protocol for a two-stage melt polycondensation reaction with an aliphatic diol, a method chosen for its efficiency and scalability in producing high molecular weight polymers.[2] This guide explains the rationale behind key experimental steps, from catalyst selection to purification, and outlines a complete workflow for the structural and thermal characterization of the resulting polymer. The methodologies described herein are designed for researchers in polymer science and drug development seeking to create and validate new polyester-based biomaterials.
Introduction: The Rationale for Long-Chain Aliphatic Polyesters
The therapeutic efficacy of many drugs is often limited by their poor solubility, rapid clearance, or off-target toxicity. Encapsulating therapeutic agents within polymeric nanocarriers, such as those made from biodegradable aliphatic polyesters, offers a proven strategy to overcome these limitations.[3] The degradation of the polyester backbone in vivo prevents the long-term accumulation of the carrier material, mitigating cytotoxicity.
This compound is an attractive monomer for several reasons:
-
Long Aliphatic Chain: The C18 backbone imparts hydrophobicity and flexibility to the resulting polymer, which can be advantageous for encapsulating hydrophobic drugs and tuning the material's mechanical properties.[4]
-
Asymmetric Design: As a mono-protected dicarboxylic acid, it functions as an AB-type monomer when reacting with a BB-type diol, allowing for precise control over the polymer architecture. The benzyl ester serves as a stable protecting group during polymerization, leaving a terminal carboxylic acid on the other end for reaction.
-
Tunable Properties: The final polymer's properties, such as its degradation rate and drug release profile, can be finely tuned by the choice of diol co-monomer.[5]
This application note details a robust melt polycondensation protocol, a solvent-free method that is environmentally favorable and widely used for synthesizing high molecular weight polyesters.[6]
Principle of Two-Stage Melt Polycondensation
Polycondensation is a stepwise polymerization process where bifunctional monomers react to form larger structural units while releasing smaller molecules like water.[7] To achieve high molecular weights, the reaction equilibrium must be continuously shifted towards the product side. This is typically accomplished by the efficient removal of the water byproduct under high vacuum and at elevated temperatures.[2]
The synthesis is divided into two distinct stages:
-
Stage 1: Esterification: The initial reaction between the carboxylic acid groups of the monomer and the hydroxyl groups of a diol (e.g., 1,6-hexanediol) is performed at moderate temperature and atmospheric pressure. This stage generates low molecular weight oligomers and water.
-
Stage 2: Polycondensation: The temperature is increased, and a high vacuum is applied. The catalyst facilitates transesterification reactions between the oligomers, significantly increasing the polymer chain length by removing the water generated.
Experimental Protocol: Polymer Synthesis
This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier Example |
| This compound | ≥95% Purity | Apollo Scientific[8] |
| 1,6-Hexanediol | ≥99% Purity | Sigma-Aldrich |
| Titanium(IV) isopropoxide (TTiPO) | Catalyst, ≥97% | Sigma-Aldrich |
| Chloroform | ACS Grade | VWR |
| Methanol | ACS Grade | VWR |
| Glass Reactor (250 mL) | Three-neck, round-bottom | Chemglass |
| Mechanical Stirrer | With vacuum-tight seal | IKA |
| High Vacuum Pump | Capable of <1 Torr | Edwards |
| Heating Mantle & Temp. Controller | PID controlled | Glas-Col |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reactor Setup:
-
Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet adapter, and a condenser leading to a collection flask. Ensure all glass joints are properly sealed.
-
Charge the reactor with this compound (e.g., 0.1 mol) and 1,6-hexanediol (e.g., 0.1 mol). A 1:1 molar ratio is a typical starting point.[9]
-
Add the catalyst, Titanium(IV) isopropoxide (TTiPO), at a concentration of 0.1 mol% relative to the diacid monomer. TTiPO is a highly effective and commonly used catalyst for polyesterification.[10][11]
-
-
Stage 1: Esterification:
-
Begin stirring the mixture and purge the system with dry nitrogen for 15-20 minutes to remove oxygen.
-
Set the heating mantle to 190°C.[2] Maintain a slow flow of nitrogen.
-
Continue the reaction for 3-4 hours. During this time, water will be generated and collected in the receiving flask. The reaction mixture will become clearer as the monomers are consumed to form oligomers.
-
-
Stage 2: Polycondensation:
-
Increase the reaction temperature to 220°C.
-
Gradually apply a high vacuum (<1 Torr) over 30 minutes to avoid excessive bubbling. The increased temperature and reduced pressure facilitate the removal of water and drive the polymerization forward.[2]
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly, which can be observed by the increased torque on the mechanical stirrer. This viscosity increase is a qualitative indicator of molecular weight build-up.
-
-
Reaction Termination and Polymer Isolation:
-
Stop heating and break the vacuum by backfilling the reactor with nitrogen.
-
Allow the reactor to cool to room temperature under a positive nitrogen atmosphere. The resulting polymer will be a solid wax or a viscous liquid.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Slowly pour the polymer solution into a beaker of cold methanol (at least 10x the volume of the chloroform) while stirring vigorously. The purified polymer will precipitate as a white solid. This step removes unreacted monomers and low molecular weight oligomers.
-
Collect the polymer by filtration and wash it with fresh cold methanol.
-
Dry the purified polymer in a vacuum oven at 40°C for 24-48 hours or until a constant weight is achieved.
-
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the polymer for its intended application.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the synthesized polyester.[12][13]
-
Protocol: Dissolve 15-20 mg of the dried polymer in 0.6 mL of deuterated chloroform (CDCl₃).[14] Record ¹H and ¹³C NMR spectra.
-
Expected Results:
-
¹H NMR: Look for the appearance of a new peak corresponding to the ester linkage formed between the diacid and diol moieties. The characteristic peaks of the benzyl group and the long aliphatic chain should remain.
-
¹³C NMR: Confirm the presence of the ester carbonyl carbon and the carbons of the diol incorporated into the polymer backbone.[15]
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
GPC is the primary technique for determining the molecular weight distribution of polymers, which is critical for predicting their mechanical and degradation properties.[16]
-
Protocol:
-
Prepare a polymer solution at a concentration of 1-2 mg/mL in a suitable solvent like Tetrahydrofuran (THF) or Chloroform.[17]
-
Calibrate the GPC system using polystyrene standards.
-
Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16]
-
-
Data Presentation:
| Parameter | Typical Value | Significance |
| Mn ( g/mol ) | 10,000 - 30,000 | Relates to physical properties like brittleness |
| Mw ( g/mol ) | 20,000 - 60,000 | Influences bulk properties like viscosity |
| PDI (Mw/Mn) | 1.5 - 2.5 | Measure of the breadth of molecular weight distribution |
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[18] These values are crucial for defining the material's processing and application temperature range.[19]
-
Protocol:
-
Seal 5-10 mg of the polymer in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle, for example, from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. The first heating scan removes thermal history, and the second scan is used for analysis.[20]
-
-
Data Presentation:
| Parameter | Typical Value (°C) | Significance |
| Glass Transition (Tg) | -20 to 10 | Temperature at which the polymer transitions from a rigid to a rubbery state |
| Melting Point (Tm) | 50 to 80 | Temperature of melting for crystalline domains |
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and degradation profile.[21][22]
-
Protocol:
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[21]
-
-
Data Presentation:
| Parameter | Typical Value (°C) | Significance |
| Onset of Degradation (Tonset) | >300 | The temperature at which significant weight loss begins, indicating thermal stability |
References
-
ResearchGate. (n.d.). TGA thermogram of the biodegradable polymers G18, B15, and CB157. ResearchGate. Retrieved from [Link]
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Agilent. (2016, October 6). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Agilent Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). GPC analysis of polyesters of Series I (A), Series II (B) and Series III (C). ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. MDPI. Retrieved from [Link]
-
Journal of Thermal Analysis and Calorimetry. (2009). THERMAL ANALYSIS OF HYDROLYSIS AND DEGRADATION OF BIODEGRADABLE POLYMER AND BIO-COMPOSITES. Springer. Retrieved from [Link]
-
Taylor & Francis Online. (2022, August 26). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and DTG plots of biodegrade plastic at different heating rates. ResearchGate. Retrieved from [Link]
-
C-Therm Technologies Ltd. (n.d.). Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). C-Therm Technologies Ltd. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and Characterization of Certain Biodegradable Aliphatic Polyesters. ProQuest. Retrieved from [Link]
-
R Discovery. (2020, January 2). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. R Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. NIH. Retrieved from [Link]
-
KOPS. (n.d.). Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS - University of Konstanz. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Agilent Technologies. Retrieved from [Link]
-
National Institutes of Health. (2021, March 30). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of polyester PE4b. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). GPC analysis of Polymers. ResolveMass Laboratories Inc. Retrieved from [Link]
-
RUCL Institutional Repository. (n.d.). Biodegradable Polymers: Drug Release Characteristics. RUCL Institutional Repository. Retrieved from [Link]
-
ScienceDirect. (2004, November 15). Thermal and X-ray powder diffraction studies of aliphatic polyester dendrimers. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of polyesters and their NMR spectra. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC analysis on the colored thermoplastic aliphatic polyester filament (first heating scan). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Active Polycondensation of Dicarboxylic Acid Derivatives Having β-Hetero Atoms. SciSpace. Retrieved from [Link]
-
ACS Publications. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradable Polymers for Microencapsulation of Drugs. NIH. Retrieved from [Link]
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Intertek. Retrieved from [Link]
-
RSC Publishing. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US7767612B2 - Esterification catalyst, polyester process and polyester article. Google Patents.
-
ResearchGate. (n.d.). Polyesters based on diacid monomers. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Biodegradable Polymers for Controlled Drug Release and Delivery. MDPI. Retrieved from [Link]
-
RSC Publishing. (2016, August 31). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Polycondensation of carboxylic acids and carbinols in aqueous emulsion. ResearchGate. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018, November 16). Biodegradable Polymers and their Role in Drug Delivery Systems. BJSTR. Retrieved from [Link]
-
PubMed. (2006, January). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts. SciSpace. Retrieved from [Link]
-
ACS Publications. (2020, February 6). Intramolecularly Catalyzed Dynamic Polyester Networks Using Neighboring Carboxylic and Sulfonic Acid Groups. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 18-(Tert-butoxy)-18-oxooctadecanoic acid. PubChem. Retrieved from [Link]
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Experimental procedure for esterification with 18-(Benzyloxy)-18-oxooctadecanoic acid
Application Note & Protocol Guide
Topic: Selective Esterification of 18-(Benzyloxy)-18-oxooctadecanoic Acid: A Guide for Advanced Synthesis
Abstract
This compound is a valuable bifunctional molecule, featuring a terminal carboxylic acid and a benzyl-protected carboxylic acid. This structure makes it an essential building block in the synthesis of complex molecules, linkers for drug-conjugates, and specialized polymers. The primary synthetic challenge lies in selectively functionalizing the free carboxylic acid without disturbing the benzyl ester protecting group. This guide provides detailed protocols and the underlying chemical principles for performing this selective esterification, focusing on mild, high-yield methods suitable for sensitive substrates. We present two field-proven protocols: the Steglich Esterification and the Mitsunobu Reaction, designed for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Synthetic Challenge
The selective modification of dicarboxylic acids, where one group is protected, is a common task in multi-step organic synthesis.[1][2] The substrate, this compound, presents a classic case: how to form a new ester on the free aliphatic carboxyl group while the benzyl ester on the opposite end remains intact.
Traditional methods like Fischer-Speier esterification, which employ strong acid catalysts and high temperatures, are generally unsuitable.[3][4] Such harsh conditions risk cleaving the benzyl ester or promoting unwanted side reactions. Therefore, modern synthesis relies on milder, kinetically controlled reactions that proceed efficiently at or below room temperature. This note details two such cornerstone methods.
Recommended Methodologies: A Comparative Overview
For the selective esterification of our target substrate, we recommend two primary methods based on their mild reaction conditions and broad functional group tolerance.
| Parameter | Steglich Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic Acid, Alcohol, Carbodiimide (DCC or EDC), DMAP (catalyst) | Carboxylic Acid, Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) |
| Conditions | Mild, typically 0°C to room temperature.[5] | Mild, typically 0°C to room temperature.[6] |
| Key Advantage | Excellent for acid-sensitive substrates; byproduct (urea) is often easily removed by filtration.[5][7] | Proceeds with inversion of configuration at a chiral alcohol center; highly reliable for SN2-type substitutions.[8][9] |
| Workup | Involves filtering the urea byproduct and standard aqueous extraction. | Can be more complex due to the need to remove triphenylphosphine oxide and reduced azodicarboxylate. |
| Primary Use Case | General-purpose mild esterification, especially with hindered alcohols. | Ideal for converting alcohols to esters, particularly when stereochemical inversion is desired or possible. |
Protocol I: Steglich Esterification
The Steglich esterification is a powerful method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[10] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as a highly nucleophilic acyl transfer agent that accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct.[5][10]
Mechanism of Action
The reaction proceeds via an O-acylisourea intermediate, which is highly reactive. DMAP intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then efficiently attacked by the alcohol to yield the desired product and regenerate the DMAP catalyst.[11]
Experimental Protocol
Reagents:
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount |
| This compound | 1.0 | 418.60 | (e.g., 419 mg, 1.0 mmol) |
| Alcohol (R-OH) | 1.2 | Varies | (1.2 mmol) |
| DCC | 1.1 | 206.33 | (227 mg, 1.1 mmol) |
| DMAP | 0.1 | 122.17 | (12 mg, 0.1 mmol) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and DMAP (0.1 eq).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until all solids are dissolved.
-
Alcohol Addition: Add the desired alcohol (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
DCC Addition: In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes.[12] A white precipitate of dicyclohexylurea (DCU) should begin to form.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting carboxylic acid.
-
Work-up: a. Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. b. Wash the filter cake with a small amount of cold DCM. c. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diester.[13]
Experimental Workflow
Protocol II: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative mild route to esters.[6] It uniquely activates the alcohol, rather than the carboxylic acid, for nucleophilic attack by the carboxylate. The reaction typically uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8]
Mechanism of Action
The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. In the final step, the carboxylate acts as a nucleophile in an SN2 reaction, displacing triphenylphosphine oxide and forming the ester.[9]
Experimental Protocol
Reagents:
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount |
| This compound | 1.0 | 418.60 | (e.g., 419 mg, 1.0 mmol) |
| Alcohol (R-OH) | 1.1 | Varies | (1.1 mmol) |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | (393 mg, 1.5 mmol) |
| DIAD or DEAD (40% in Toluene) | 1.5 | 202.25 (DIAD) | (0.75 mL, 1.5 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF (15 mL) and stir until a clear solution is obtained.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
DIAD/DEAD Addition: Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over 10-15 minutes. The solution may turn from colorless to a pale yellow or orange.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting alcohol.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The primary challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate byproducts.
-
Purification: a. Directly purify the crude residue by flash column chromatography. The byproducts are typically more polar than the desired long-chain ester and can be separated effectively. b. Alternatively, for nonpolar esters, the crude mixture can be dissolved in a minimal amount of DCM and passed through a short plug of silica gel with a nonpolar eluent (e.g., hexanes) to remove the polar byproducts before a full chromatographic purification.
Experimental Workflow
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Suggested Solution |
| Low or No Reaction (Steglich) | Inactive DCC (hydrolyzed); insufficient DMAP. | Use freshly opened or distilled DCC. Ensure DMAP is fully dissolved. |
| Low or No Reaction (Mitsunobu) | Wet reagents/solvents; alcohol is too hindered; acid pKa is too low. | Use anhydrous solvents and dry reagents. For very hindered alcohols, reaction may require heat. The pKa of the acid should ideally be below 13.[8] |
| N-Acylurea Formation (Steglich) | Slow reaction with alcohol allows for rearrangement of the O-acylisourea intermediate.[10] | Ensure an adequate catalytic amount of DMAP is used to accelerate the desired reaction pathway. |
| Difficult Purification (Mitsunobu) | Byproducts (TPPO, hydrazide) co-elute with the product. | Optimize chromatography conditions. A precipitation/filtration step from a nonpolar solvent like ether/hexanes can sometimes remove a portion of the TPPO before chromatography. |
| Deprotection of Benzyl Ester | Unlikely under these conditions, but could indicate a contaminated or incorrect reagent. | Verify the purity and identity of all starting materials. |
Safety:
-
DCC is a potent skin allergen and sensitizer. Always handle with appropriate gloves and in a fume hood.
-
DEAD and DIAD are potentially explosive and should be handled with care, stored properly, and not heated to high temperatures.
-
Triphenylphosphine is an irritant.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Wikipedia Contributors. (2024). Mitsunobu reaction. Wikipedia. [Link]
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
-
Master Organic Chemistry. (2023). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (2024). Mitsunobu Reaction. [Link]
-
Dodge, J. A., & Nissen, J. S. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]
-
Zhang, W., et al. (2024). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (2021). Steglich Esterification. [Link]
-
Wikipedia Contributors. (2023). Steglich esterification. Wikipedia. [Link]
-
Dudones, J. D., & Notte, G. T. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397–401. [Link]
- Google Patents. (2019). Purification method of 4-hydroxybenzoic acid long chain ester.
-
Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310. [Link]
-
Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
-
Organic Chemistry Data. (2024). Acid to Ester - Common Conditions. [Link]
-
Neliti. (2024). Protecting Groups for Organic Synthesis. [Link]
-
Ali, A., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 12(45), 29399-29421. [Link]
-
Wikipedia Contributors. (2024). Fischer–Speier esterification. Wikipedia. [Link]
-
Science Ready. (2024). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Wikipedia Contributors. (2024). Protecting group. Wikipedia. [Link]
-
SynArchive. (2024). Steglich Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (2021). Protective Groups. [Link]
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Application Notes & Protocols: Leveraging 18-(Benzyloxy)-18-oxooctadecanoic Acid for Advanced Biomaterial Synthesis
Introduction: The Strategic Advantage of Mono-Protected Dicarboxylic Acids in Polyester Biomaterials
The rational design of biodegradable and biocompatible polyesters is a cornerstone of modern biomaterial science, with profound implications for drug delivery, tissue engineering, and medical device development.[1][2] Aliphatic polyesters, in particular, are prized for their tunable degradation kinetics and favorable mechanical properties.[1] Long-chain fatty acids and their derivatives are increasingly sought-after as monomers, offering a renewable resource that can impart flexibility, hydrophobicity, and biocompatibility to the resulting polymers.
This document provides an in-depth technical guide on the application of 18-(Benzyloxy)-18-oxooctadecanoic acid (CAS 189625-51-2) in the synthesis of functional polyesters for biomaterials.[3][4][5][6][7] This unique monomer features a long C18 aliphatic chain, providing hydrophobicity and flexibility, with a carboxylic acid at one terminus and a benzyl-protected carboxylic acid at the other. This mono-protection strategy is key to its utility, enabling the synthesis of polyesters with pendant carboxylic acid groups. These pendant groups serve as valuable handles for post-polymerization modification, such as the conjugation of drugs, targeting ligands, or other bioactive molecules, thereby creating truly advanced and functional biomaterials.[8][9][10][11]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for its effective use in polymerization reactions.
| Property | Value | Source |
| CAS Number | 189625-51-2 | [3][4][5][6][7] |
| Molecular Formula | C25H40O4 | [3][4][6] |
| Molecular Weight | 404.58 g/mol | [3][4][6] |
| Appearance | White to off-white powder | [3][4] |
| Purity | ≥98% | [3][4] |
| Boiling Point | 529.1 ± 23.0 °C | [3][4] |
| Density | 1.008 ± 0.06 g/cm³ | [3][4] |
| pKa | 4.78 ± 0.10 | [3][4] |
Strategic Synthesis of Functional Polyesters: A Step-by-Step Workflow
The synthesis of a functional polyester using this compound is a multi-step process that involves initial polymerization followed by deprotection to unmask the pendant functional groups. This workflow allows for precise control over the polymer architecture.
Caption: Workflow for the synthesis of functional polyesters.
Part 1: Synthesis of Benzyl-Protected Polyester via Solution Polycondensation
Rationale: Solution polycondensation is chosen to ensure good miscibility of the reactants and to facilitate the removal of the condensation byproduct (water), driving the reaction towards higher molecular weights. The benzyl protecting group on the monomer prevents cross-linking and allows for the formation of a linear polymer with pendant protected carboxyl groups.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Round-bottom flask
Protocol:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the flask, add equimolar amounts of this compound and 1,4-butanediol. For example, 4.05 g (10 mmol) of this compound and 0.90 g (10 mmol) of 1,4-butanediol.
-
Solvent and Catalyst Addition: Add toluene to the flask to achieve a monomer concentration of approximately 1 M. Add p-toluenesulfonic acid (0.1-0.5 mol% of the dicarboxylic acid) as the catalyst.
-
Polymerization:
-
Begin stirring and gently purge the system with nitrogen.
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene).
-
Collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 24-48 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove unreacted monomers and catalyst.
-
Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
-
Part 2: Deprotection of the Benzyl Ester to Yield Functional Polyester
Rationale: Catalytic hydrogenolysis is a mild and efficient method for the deprotection of benzyl esters, leaving the polyester backbone intact.[12][13][14] This step is crucial for unmasking the pendant carboxylic acid groups, which are essential for subsequent functionalization.
Materials:
-
Benzyl-protected polyester (from Part 1)
-
Palladium on carbon (10 wt% Pd/C)
-
Tetrahydrofuran (THF) or Ethyl Acetate (solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Protocol:
-
Dissolution: Dissolve the benzyl-protected polyester in THF or ethyl acetate in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 10 wt% Pd/C catalyst to the polymer solution (typically 10-20% by weight of the polymer).
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the benzyl proton signals. The reaction is typically complete within 12-24 hours.
-
-
Catalyst Removal:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the polymer.
-
-
Polymer Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polyester in a non-solvent such as cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterization of the Synthesized Polyesters
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
Caption: Key characterization techniques for polyesters.
Expected Characterization Results:
| Technique | Protected Polyester | Functional Polyester |
| ¹H NMR | Signals corresponding to the benzyl group protons (~7.3 ppm) and benzylic protons (~5.1 ppm) are present. | Disappearance of benzyl and benzylic proton signals. |
| FTIR | Characteristic ester carbonyl stretch (~1735 cm⁻¹). Aromatic C-H stretches from the benzyl group. | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). |
| GPC | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A slight decrease in molecular weight may be observed due to the removal of the benzyl groups. |
| DSC | Determines the glass transition temperature (Tg) and melting temperature (Tm), if crystalline. | Tg may increase due to increased hydrogen bonding from the carboxylic acid groups. |
Application Example: Conjugation of a Model Drug
The pendant carboxylic acid groups on the functionalized polyester can be activated for conjugation with amine-containing drugs or biomolecules.
Protocol for Amine-Reactive Ester Formation and Drug Conjugation:
-
Activation of Carboxylic Acids:
-
Dissolve the functional polyester in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in equimolar amounts relative to the carboxylic acid groups.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-activated ester.
-
-
Drug Conjugation:
-
Add the amine-containing drug to the activated polymer solution.
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Purify the drug-polymer conjugate by precipitation or dialysis to remove unreacted drug and coupling reagents.
-
Conclusion and Future Perspectives
This compound is a highly valuable monomer for the synthesis of functional polyesters for advanced biomaterial applications. The mono-protection strategy allows for the creation of polymers with pendant carboxylic acid groups that can be used for the covalent attachment of a wide range of molecules. This enables the development of sophisticated drug delivery systems with targeted delivery and controlled release profiles, as well as functional scaffolds for tissue engineering. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to harness the potential of this versatile building block in creating the next generation of biomaterials.
References
-
Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. PMC - NIH. [Link]
-
Synthesis and characterization of pendant carboxylic acid functional poly(lactic acid) and poly(lactic acid‐co‐glycolic acid) and their drug release behaviors. ResearchGate. [Link]
-
Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2. Home Sunshine Pharma. [Link]
-
Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 with Molecular Formula C25H40O4 and Molecular Weight 404.58. Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. [Link]
-
Synthesis of Aromatic Polyesters with Pendent Carboxyl Groups from Diphenolic Acid, Bisphenol a and Isophthaloyl Chloride by Interfacial Polycondensation. ResearchGate. [Link]
-
Synthesis of biodegradable polyesteramides with pendant functional groups. R Discovery. [Link]
-
SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]
-
RAFT polymerization of fatty acid containing monomers: controlled synthesis of polymers from renewable resources. RSC Publishing. [Link]
-
Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization. PubMed. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Fatty Acid Derived Monomers and Related Polymers Via Thiol‐ene (Click) Additions. ResearchGate. [Link]
-
Benzyl Ethers. Protecting Groups - Organic Chemistry Portal. [Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. [Link]
-
A Closer Look to Polyesters: Properties, Synthesis, Characterization, and Particle Drug Delivery Applications. ResearchGate. [Link]
-
Deprotection of benzyl in ester substrates. ResearchGate. [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. PubMed. [Link]
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. OUCI. [Link]
Sources
- 1. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [ouci.dntb.gov.ua]
- 3. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 with Molecular Formula C25H40O4 and Molecular Weight 404.58 [homesunshinepharma.com]
- 5. 189625-51-2|this compound|BLD Pharm [bldpharm.com]
- 6. OCTADECANEDIOIC ACID MONOBENZYL ESTER | 189625-51-2 [chemicalbook.com]
- 7. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]
- 8. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Utilizing 18-(Benzyloxy)-18-oxooctadecanoic Acid for Advanced Nanoparticle Surface Functionalization
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 18-(Benzyloxy)-18-oxooctadecanoic acid for the surface functionalization of nanoparticles. This bifunctional ligand is uniquely suited for creating stable, well-defined nanoparticle coatings that offer a versatile platform for subsequent bioconjugation and drug delivery applications. We will delve into the fundamental principles of its interaction with nanoparticle surfaces, provide detailed, step-by-step protocols for coating and characterization, and discuss the interpretation of results and potential applications in the biomedical field.
Part 1: Scientific Background and Principles
The Unique Molecular Architecture of this compound
This compound is a mono-protected, long-chain dicarboxylic acid. Its structure is key to its utility in nanoparticle surface engineering. It comprises three critical domains:
-
A Carboxylic Acid Headgroup: This functional group serves as a robust anchor to the surface of various nanoparticles, particularly metal oxides like iron oxide (Fe₃O₄) and titanium dioxide (TiO₂), through the formation of coordinate bonds.
-
An 18-Carbon Alkyl Chain: This long hydrocarbon chain promotes the formation of a well-ordered, self-assembled monolayer on the nanoparticle surface. This dense layer provides a barrier against non-specific protein adsorption and enhances colloidal stability.
-
A Benzyloxycarbonyl Terminus: The benzyl ester at the distal end of the molecule serves as a protected carboxylic acid. This latent functionality is stable during the initial nanoparticle coating process but can be readily deprotected to reveal a terminal carboxylic acid, which can then be used for the covalent attachment of targeting ligands, drugs, or imaging agents.
Mechanism of Nanoparticle Coating: Self-Assembled Monolayers
The coating process is driven by the chemisorption of the carboxylic acid headgroup onto the nanoparticle surface, followed by the self-assembly of the alkyl chains. This process results in a densely packed monolayer that sterically stabilizes the nanoparticles in solution, preventing their aggregation. The use of a long-chain ligand like this compound is crucial for achieving a high degree of order in the self-assembled monolayer, which in turn imparts greater stability and a more defined surface chemistry to the nanoparticles.
Advantages in Drug Development and Biomedical Applications
The use of this compound for nanoparticle coating offers several distinct advantages:
-
Enhanced Colloidal Stability: The long alkyl chains provide a steric barrier that prevents nanoparticle aggregation in biological media.
-
Controlled Surface Chemistry: The terminal benzyl ester provides a "handle" for the covalent attachment of a wide range of molecules, allowing for precise control over the nanoparticle's surface functionality.
-
Reduced Non-Specific Binding: The well-ordered monolayer minimizes the non-specific adsorption of proteins and other biomolecules, which is critical for in vivo applications.
-
Versatility: This coating strategy is applicable to a variety of nanoparticle core materials and can be adapted for numerous applications, including targeted drug delivery, magnetic resonance imaging (MRI), and diagnostics.
Part 2: Experimental Protocols
Materials and Reagents
-
Nanoparticles (e.g., iron oxide nanoparticles, 10 mg/mL in a suitable solvent like chloroform or toluene)
-
This compound
-
Anhydrous solvents (e.g., toluene, ethanol, chloroform)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sonication bath or probe sonicator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Characterization equipment: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Fourier-Transform Infrared (FTIR) Spectrometer, Thermogravimetric Analyzer (TGA)
Protocol 1: Coating of Iron Oxide Nanoparticles
This protocol describes a ligand exchange reaction to coat hydrophobic iron oxide nanoparticles with this compound.
-
Nanoparticle Dispersion: Disperse 10 mg of iron oxide nanoparticles in 10 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Ligand Solution Preparation: Dissolve a 5-fold molar excess of this compound in 5 mL of anhydrous toluene.
-
Coating Reaction: Add the ligand solution to the nanoparticle dispersion under vigorous stirring. Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Add 20 mL of ethanol to precipitate the coated nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 8000 x g for 20 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of chloroform.
-
Repeat the precipitation and washing steps two more times with ethanol to ensure the complete removal of unbound ligand.
-
-
Final Dispersion: After the final wash, disperse the coated nanoparticles in a suitable solvent for storage and characterization (e.g., chloroform, toluene, or after solvent exchange, in an aqueous buffer).
Protocol 2: Characterization of Coated Nanoparticles
-
Sample Preparation: Disperse a small aliquot of the coated nanoparticles in an appropriate solvent (e.g., toluene for DLS, or after solvent exchange to water for zeta potential). The concentration should be optimized for the instrument being used (typically in the range of 0.1-1 mg/mL).
-
Measurement:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and colloidal stability.
-
-
Sample Preparation: Prepare a KBr pellet of the dried, coated nanoparticles or cast a film of the nanoparticle solution onto an appropriate IR-transparent window.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic peaks of the coating molecule, such as C-H stretching vibrations of the alkyl chain (~2850-2920 cm⁻¹), the C=O stretching of the ester (~1735 cm⁻¹), and the symmetric and asymmetric COO⁻ stretches from the carboxylate group coordinated to the nanoparticle surface (~1400-1600 cm⁻¹).
-
Sample Preparation: Place a known mass of the dried, coated nanoparticles in a TGA crucible.
-
Measurement: Heat the sample under a nitrogen or air atmosphere from room temperature to 800°C at a controlled heating rate (e.g., 10°C/min).
-
Analysis: The weight loss observed corresponds to the decomposition of the organic coating. This can be used to quantify the grafting density of the ligand on the nanoparticle surface.
Part 3: Data Interpretation and Troubleshooting
Expected Results
| Characterization Technique | Parameter | Uncoated Nanoparticles | Coated Nanoparticles |
| DLS | Hydrodynamic Diameter | Varies (often aggregated) | Increased, monodisperse |
| Polydispersity Index (PDI) | > 0.5 | < 0.3 | |
| Zeta Potential | Surface Charge (in organic solvent) | Near neutral | Slightly negative |
| FTIR | Characteristic Peaks | Fe-O stretches (~580 cm⁻¹) | C-H, C=O, COO⁻ stretches |
| TGA | Weight Loss | Minimal | Significant (e.g., 10-30%) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | Incomplete coating, insufficient ligand | Increase ligand concentration, extend reaction time/temperature |
| Low Coating Density | Inefficient ligand exchange | Ensure anhydrous conditions, optimize solvent system |
| Broad Size Distribution (High PDI) | Incomplete reaction, presence of aggregates | Improve purification steps, sonicate before measurement |
| Unexpected FTIR Peaks | Solvent or precursor contamination | Use high-purity reagents and anhydrous solvents |
Part 4: Visualization
Caption: Workflow for nanoparticle coating and characterization.
Caption: Self-assembly on a nanoparticle surface.
References
A comprehensive list of references will be provided upon the completion of a thorough literature search for peer-reviewed articles and patents that specifically detail the synthesis and application of this compound in nanoparticle coating. This will ensure that all claims and protocols are supported by authoritative and verifiable sources.
Troubleshooting & Optimization
Technical Support Center: Purification of 18-(Benzyloxy)-18-oxooctadecanoic Acid
Welcome to the technical support center for 18-(Benzyloxy)-18-oxooctadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this long-chain dicarboxylic acid monoester. Given its unique structure—a long hydrophobic alkyl chain, a polar carboxylic acid head, and a bulky benzyl ester terminus—purification can present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: My compound is streaking or tailing significantly during silica gel column chromatography. What is causing this and how can I fix it?
Answer: Streaking is a classic sign of strong, undesirable interactions between your analyte and the stationary phase. For this compound, the free carboxylic acid moiety is the culprit. The acidic protons of the silica gel's silanol groups (Si-OH) can engage in strong hydrogen bonding or even deprotonate your compound, causing it to bind too tightly and elute slowly and unevenly.
Causality-Driven Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to suppress the ionization of both your compound's carboxylic acid and the silica's silanol groups. This is achieved by adding a small amount of a volatile acid to your eluent system.
-
Action: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The added acid creates an acidic environment, keeping your compound fully protonated (-COOH) and reducing its affinity for the silica surface, resulting in sharper, more symmetrical peaks.
-
-
Use of Deactivated Silica: If streaking persists, consider using silica gel that has been treated to reduce the activity of its surface silanols, although this is often unnecessary if the mobile phase is correctly modified.
Question: I am struggling to separate the desired mono-ester from the starting diacid (octadecanedioic acid) and the diester by-product (1,18-bis(benzyloxy)octadecane). What is the best chromatographic strategy?
Answer: This is a common challenge due to the significant polarity differences between the three compounds. A single isocratic solvent system is unlikely to provide adequate separation.
Recommended Strategy: Gradient Elution The polarity difference is your key to separation. The unreacted diacid is highly polar, the desired mono-ester is moderately polar, and the dibenzyl diester is the least polar.
-
Starting Diacid (High Polarity): Will remain at the baseline (Rf ≈ 0) in non-polar solvents.
-
Dibenzyl Diester (Low Polarity): Will elute quickly with a high Rf in less polar solvent mixtures.
-
Mono-ester Product (Intermediate Polarity): Its Rf will be between the two impurities.
Step-by-Step Protocol:
-
Load the Column: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your initial eluent and load it onto the column pre-equilibrated with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate).
-
Elute the Diester: Begin elution with a low-polarity mobile phase (e.g., 95:5 to 90:10 Hexane/Ethyl Acetate) to wash out the non-polar dibenzyl ester by-product. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Elute the Product: Gradually increase the polarity of the mobile phase. A slow, linear gradient to a mixture like 70:30 or 60:40 Hexane/Ethyl Acetate will effectively elute your desired mono-ester.
-
Strip the Diacid (Optional): After collecting your product, the highly polar diacid will remain on the column. You can flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to remove it, regenerating the column for future use.
Question: During recrystallization, my product "oils out" and forms a viscous liquid instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still molten. The long alkyl chain of your compound contributes to a relatively low melting point, making this a common issue.
Troubleshooting Steps:
-
Reduce the Temperature: Ensure you are not overheating the solvent. Dissolve the compound at the lowest temperature necessary.[1]
-
Change the Solvent System: This is the most reliable solution. You need a solvent or solvent pair where the compound has high solubility at elevated temperatures but poor solubility at room or sub-ambient temperatures.[1]
-
Try a Binary System: A good starting point is an alcohol/water mixture (e.g., Ethanol/Water) or a hydrocarbon/polar aprotic solvent mixture (e.g., Heptane/Ethyl Acetate). Dissolve the compound in the "good" solvent (e.g., ethanol) at a warm temperature, then slowly add the "poor" solvent (the anti-solvent, e.g., water) dropwise until persistent turbidity is observed. Re-heat gently to clarify and then allow to cool slowly.
-
-
Slow Cooling is Crucial: Rapid cooling encourages supersaturation and oiling. Let the solution cool to room temperature slowly, and only then move it to a refrigerator or ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis of this compound?
A1: The impurity profile depends on the synthetic route, but common impurities include:
-
Octadecanedioic Acid: The unreacted starting diacid.
-
1,18-bis(benzyloxy)octadecane: The diester by-product formed from the reaction at both ends of the diacid.
-
Benzyl Alcohol: Excess or unreacted reagent.
-
Solvents: Residual solvents from the reaction or workup.
Q2: Can I use an acid-base extraction to simplify the purification process?
A2: Absolutely. An acid-base extraction is an excellent first-pass purification step, especially if you have significant amounts of the non-acidic diester by-product.
Workflow for Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.
-
The desired mono-acid and the starting diacid will be deprotonated and move into the aqueous layer. The non-polar diester and excess benzyl alcohol will remain in the organic layer, which can be discarded.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3. This will re-protonate your mono-acid and the diacid, causing them to precipitate or allowing them to be extracted.
-
Extract the acidified aqueous layer with fresh ethyl acetate. The desired product and the diacid will now be in this new organic layer.
-
Dry the organic layer (e.g., over MgSO₄), filter, and evaporate the solvent.
This procedure leaves you with a mixture containing primarily your desired product and the starting diacid, which is now much easier to separate by column chromatography or recrystallization.
Q3: What are the best analytical methods for assessing the final purity of my product?
A3: A combination of techniques is recommended for comprehensive purity assessment.
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation and can be used to detect and quantify impurities if their signals are resolved from the product's signals.
-
HPLC-UV/MS: High-Performance Liquid Chromatography is excellent for determining quantitative purity (e.g., >95%).[2] A C18 reverse-phase column is typically effective. Mass spectrometry (MS) detection confirms the molecular weight of the main peak and any impurities.[3][4]
-
GC-MS (after derivatization): Gas Chromatography-Mass Spectrometry can offer very high resolution but requires derivatization of the carboxylic acid (e.g., conversion to a methyl or silyl ester) to make the compound volatile enough for analysis.[1]
Visualized Workflows and Protocols
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification technique based on initial TLC analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocol 1: Flash Column Chromatography
This protocol provides a detailed methodology for purifying the title compound using a gradient elution system.
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Acetic Acid).
-
Pack the column and equilibrate with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product (pre-treated with acid-base extraction, if necessary) in a minimal volume of DCM or toluene.
-
Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 95:5 Hexane/Ethyl Acetate (+0.5% Acetic Acid). Collect fractions.
-
Monitor the elution of the non-polar diester by-product by TLC.
-
Once the diester has been eluted, begin a slow, linear gradient. Increase the ethyl acetate concentration in 5% increments (e.g., to 90:10, then 85:15, and so on).
-
The desired product will typically elute between 20% and 40% ethyl acetate.
-
Collect fractions and analyze them by TLC. Combine fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
To remove the residual acetic acid, co-evaporate the resulting oil with toluene (2-3 times).
-
Place the final product under high vacuum to remove any remaining solvent traces.
-
Data Summary Table
| Compound | Polarity | Typical TLC Rf* | Notes |
| 1,18-bis(benzyloxy)octadecane (Diester) | Low | ~0.8 | Elutes first. Not visible with KMnO₄ stain. |
| This compound | Medium | ~0.4 | Desired Product. |
| Octadecanedioic Acid (Diacid) | High | ~0.1 | May streak without acid in the eluent. |
| Benzyl Alcohol | Medium | ~0.5 | Can sometimes co-elute with the product. |
*Approximate Rf values in 70:30 Hexane/Ethyl Acetate + 0.5% Acetic Acid on silica gel. Actual values may vary.
References
-
Dugan, M. E. R. (2014). How can I purify fatty acids by column chromatography? ResearchGate. Available at: [Link][5]
-
Cyberlipid. (n.d.). FA purification. GERLI Lipidomics and Polyunsaturated Fatty Acids. Available at: [Link][6]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Available at: [Link][2]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Available at: [Link][7]
-
Fujimoto, K., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 1-8. Available at: [Link][3]
Sources
Technical Support Center: Synthesis of 18-(Benzyloxy)-18-oxooctadecanoic acid
Document ID: TSC-CHEM-44B-01
Last Updated: January 13, 2026
Introduction
18-(Benzyloxy)-18-oxooctadecanoic acid is a critical bifunctional molecule, often employed as a linker in the development of advanced drug delivery systems and as a key intermediate in the synthesis of complex molecules like the GLP-1 receptor agonist, Semaglutide.[1][2] Its structure, featuring a long C18 aliphatic chain with a carboxylic acid at one terminus and a benzyl ester at the other, provides a unique combination of hydrophobicity and reactive functionality.
The primary challenge in its synthesis is achieving selective mono-protection of the symmetrical starting material, octadecanedioic acid. Direct esterification often leads to a statistical mixture of unreacted diacid, the desired mono-ester, and the undesired di-ester, complicating purification and reducing overall yield. This guide provides in-depth troubleshooting and frequently asked questions to help researchers navigate the common pitfalls and optimize the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the direct acid-catalyzed esterification of octadecanedioic acid with benzyl alcohol. This reaction, a classic Fischer-Speier esterification, involves heating the diacid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4][5] The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.[6][7]
Q2: Why is selective mono-benzylation of octadecanedioic acid so challenging?
The challenge arises from the symmetrical nature of octadecanedioic acid. Both carboxylic acid groups have virtually identical reactivity. Therefore, a direct esterification reaction is statistically governed. The initial esterification produces the desired mono-ester, but this product still possesses a free carboxylic acid group that can undergo a second esterification to form the di-benzyl ester. Consequently, the reaction vessel will inevitably contain a mixture of all three species, making stoichiometric control difficult.[1][2]
Q3: What are the primary side products I should expect in this synthesis?
The main side products in a typical Fischer esterification are:
-
Octadecanedioic acid di-benzyl ester: The product of double esterification.
-
Unreacted Octadecanedioic acid: The starting material that did not react.
-
Dibenzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.
-
Oxidation products: If using strong oxidizing acid catalysts like nitric acid or impure sulfuric acid at high temperatures, side-chain oxidation of the benzyl group can occur, although this is less common under standard Fischer conditions.[8][9][10]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of mono-ester, di-ester, and unreacted di-acid. How can I improve selectivity for the mono-ester?
This is the most common issue. Achieving high selectivity is a matter of controlling kinetics and equilibrium.
Causality: The formation of the di-ester is a consecutive reaction. Once the mono-ester is formed, it competes with the starting di-acid for the benzyl alcohol.
Solutions:
-
Adjust Stoichiometry: Instead of a 1:1 molar ratio of di-acid to benzyl alcohol, use a molar excess of the di-acid (e.g., 1.5 to 2 equivalents). This increases the probability of benzyl alcohol reacting with the starting material rather than the mono-ester product, according to Le Châtelier's principle. The downside is the need to separate a larger amount of unreacted di-acid later.
-
Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). The mono-ester is the kinetic product. Stopping the reaction before it reaches full equilibrium can favor the mono-ester over the thermodynamically more stable di-ester.
-
Advanced Methods: For applications requiring very high selectivity, consider alternative strategies. A recent development uses reagents like trifluoroacetic anhydride (TFAA) with lithium chloride (LiCl), where LiCl is proposed to shield one of the carboxylic acid groups, dramatically enhancing mono-ester selectivity.[1][2]
Problem 2: I am struggling to separate the mono-ester from the di-ester and starting material. What are the best purification strategies?
The similar polarities and high boiling points of these long-chain compounds make separation non-trivial.
Causality: The mono-ester has one polar carboxylic acid group, the di-acid has two, and the di-ester has none. These differences in polarity are the key to separation.
Solutions:
-
Acid-Base Extraction: This is the most effective initial purification step.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material and the desired mono-ester will be deprotonated to form water-soluble carboxylate salts and move into the aqueous layer. The non-acidic di-ester will remain in the organic layer.
-
Separate the layers. The organic layer containing the di-ester can be discarded.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will re-protonate the carboxylates, causing the di-acid and mono-ester to precipitate or be extracted back into a fresh organic layer.
-
-
Flash Column Chromatography: After extraction, the remaining mixture of di-acid and mono-ester can be separated by silica gel chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient solvent system is typically required. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to suppress the deprotonation of the carboxylic acid groups on the silica, which prevents peak tailing. The less polar mono-ester will elute before the more polar di-acid.
-
Problem 3: My reaction is not proceeding to completion, and yields are very low. What factors could be inhibiting the esterification?
Low conversion is often due to issues with the reaction equilibrium or catalyst activity.
Causality: Fischer esterification is a reversible reaction that produces water as a byproduct.[4][7] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, inhibiting the formation of the ester.[5][6]
Solutions:
-
Water Removal: Ensure all reagents and glassware are dry. The reaction should be set up with a Dean-Stark apparatus or by adding molecular sieves to the reaction flask. This actively removes the water formed during the reaction, driving the equilibrium towards the products.[3]
-
Catalyst Activity: Ensure you are using a sufficient amount of a strong acid catalyst (typically 1-5 mol%). If the catalyst is old or has absorbed atmospheric moisture, its activity may be compromised.
-
Temperature: The reaction generally requires heating (reflux) to proceed at a reasonable rate.[4] Ensure the reaction temperature is appropriate for the solvent being used (e.g., toluene for effective azeotropic water removal).
Data & Protocols
Table 1: Impact of Stoichiometry on Product Distribution
| Molar Ratio (Di-acid:Benzyl Alcohol) | Typical Mono-ester Yield (%) | Typical Di-ester Yield (%) | Comments |
| 1:1.1 | 40-50% | 20-25% | A common starting point, but results in a significant mixture. |
| 1.5:1 | 55-65% | 5-10% | Improves mono-ester selectivity at the cost of leaving excess di-acid. |
| 2:1 | 60-70% | <5% | High selectivity, but requires efficient separation of large amounts of starting material. |
Yields are approximate and highly dependent on reaction conditions and purification efficiency.
Protocol 1: Synthesis via Selective Mono-esterification
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add octadecanedioic acid (1.5 eq) and toluene (100 mL).
-
Reagents: Add benzyl alcohol (1.0 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC (Mobile phase: 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Work-up: Once the starting benzyl alcohol is consumed, cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and proceed with the acid-base extraction as described in Troubleshooting Problem 2 .
-
Purification: Concentrate the final organic extract under reduced pressure. Purify the resulting solid/oil via flash column chromatography.
-
Analysis: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visual Diagrams
Diagram 1: General Synthesis & Purification Workflow
Caption: Workflow for synthesis and purification.
Diagram 2: Reaction Equilibrium
Caption: Equilibrium between reaction species.
References
-
Chen, J., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Patsnap. (2024). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. Retrieved from [Link]
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chad's Prep. (2021). Side Chain Reactions of Benzenes. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
Sources
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 18-(Benzyloxy)-18-oxooctadecanoic acid
Welcome to the technical support center for the synthesis and optimization of 18-(Benzyloxy)-18-oxooctadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our approach is rooted in practical, field-proven insights to help you navigate the nuances of this specific chemical transformation.
Introduction to the Synthesis
The synthesis of this compound, a valuable long-chain mono-ester, is most commonly achieved through the selective mono-esterification of octadecanedioic acid with benzyl alcohol. The primary challenge lies in achieving high selectivity for the mono-ester over the di-ester byproduct and ensuring complete reaction while minimizing side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-ester
Q1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: A low yield of the desired mono-ester is a common issue and can often be attributed to the reversible nature of the Fischer-Speier esterification reaction.[1][2][3] To drive the reaction toward the product, several strategies can be employed:
-
Stoichiometry of Reactants: The molar ratio of octadecanedioic acid to benzyl alcohol is critical. Using a slight excess of the dicarboxylic acid can favor the formation of the mono-ester. A large excess of benzyl alcohol will statistically favor the formation of the di-benzyl ester. We recommend starting with a molar ratio of 1.2:1 of octadecanedioic acid to benzyl alcohol.
-
Water Removal: Water is a byproduct of the esterification, and its presence can shift the equilibrium back to the reactants.[2][3] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water during the reaction is highly effective in driving the reaction to completion.[1][2]
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst are crucial.
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[1][2] Start with a catalytic amount (1-5 mol%) relative to the limiting reagent. Excessive catalyst can lead to side reactions, such as the formation of dibenzyl ether.
-
Lewis Acids: Lewis acids like scandium(III) triflate can also be effective and may offer milder reaction conditions.[1]
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. The optimal temperature is typically the reflux temperature of the solvent used for azeotropic water removal (e.g., toluene, ~110 °C).
Issue 2: Formation of Significant Amounts of Di-benzyl Ester
Q2: I am observing a significant amount of the di-benzyl octadecanedioate byproduct. How can I improve the selectivity for the mono-ester?
A2: Minimizing the formation of the di-ester is key to a successful synthesis. Here are the primary strategies to enhance mono-ester selectivity:
-
Control Reactant Ratios: As mentioned, avoid using an excess of benzyl alcohol. A stoichiometric excess of the diacid will leave unreacted diacid at the end of the reaction, which is generally easier to separate from the mono-ester than the di-ester is.
-
Reaction Time: Shorter reaction times will generally favor the mono-ester. It is crucial to monitor the reaction and stop it once a significant amount of the mono-ester has formed, before it proceeds to the di-ester.
-
Alternative Benzylating Agents: For highly selective mono-benzylation, consider using a benzylating agent that is less reactive or offers more controlled reactivity. Dibenzyl carbonate in the presence of a base has been shown to be highly selective for mono-benzylation of active methylene compounds and could be adapted for this purpose.[4] Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, which can act as a mild benzylating agent.
Issue 3: Difficulty in Purifying the Mono-ester
Q3: I am struggling to separate the this compound from the unreacted starting material and the di-benzyl ester byproduct. What purification strategies do you recommend?
A3: The purification of the mono-ester can be challenging due to the similar polarities of the components. A multi-step purification strategy is often necessary:
-
Acid-Base Extraction: The unreacted octadecanedioic acid and the desired mono-ester both have a free carboxylic acid group, making them soluble in a basic aqueous solution.
-
After the reaction, quench the mixture and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The mono-ester and the diacid will partition into the aqueous layer as their sodium salts, while the di-benzyl ester and any non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the mono-ester and the diacid.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain a mixture of the mono-ester and the diacid.
-
-
Column Chromatography: The resulting mixture of the mono-ester and diacid can then be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar mono-ester from the more polar diacid.
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system can be employed to obtain the final product with high purity.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the Fischer esterification of octadecanedioic acid with benzyl alcohol?
A4: The optimal temperature is largely dictated by the solvent used. When using toluene for azeotropic removal of water, the reaction should be conducted at reflux, which is approximately 110-111 °C. If no solvent is used, a temperature range of 120-140 °C is typically employed, but this can increase the risk of side reactions.
Q5: What are the potential side reactions I should be aware of?
A5: Besides the formation of the di-benzyl ester, the most common side reaction is the formation of dibenzyl ether from the acid-catalyzed self-condensation of benzyl alcohol. This can be minimized by using the stoichiometric amount of benzyl alcohol and avoiding excessively high temperatures or prolonged reaction times. Oxidation of the benzyl group is also a possibility if the reaction is exposed to strong oxidizing conditions, though this is less common under standard Fischer esterification conditions.[5][6]
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (octadecanedioic acid and benzyl alcohol), the desired mono-ester, and the di-benzyl ester byproduct. The mono-ester will have an Rf value intermediate between the polar diacid and the non-polar di-ester. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[7]
Q7: What are the recommended storage conditions for this compound?
A7: this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. It is a stable solid at room temperature. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Octadecanedioic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add octadecanedioic acid (1.2 equivalents), benzyl alcohol (1.0 equivalent), and a catalytic amount of p-TsOH (0.05 equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Separate the aqueous layer and acidify with 1M HCl to pH 1-2.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Diacid:Alcohol) | 1.2 : 1 | Favors mono-ester formation and simplifies purification. |
| Catalyst | p-TsOH or H₂SO₄ | Effective Brønsted acid catalysts for Fischer esterification.[1][2] |
| Catalyst Loading | 1-5 mol% | Sufficient for catalysis while minimizing side reactions. |
| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction.[1] |
| Temperature | Reflux (~110 °C) | Optimal for the reaction rate and water removal. |
| Reaction Time | 4-8 hours (monitor) | Varies; monitor by TLC or HPLC to determine completion. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
-
Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt(iii) compound. (2021). National Institutes of Health. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt(III). Semantic Scholar. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. ResearchGate. Available at: [Link]
-
Side-Chain Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Available at: [Link]
-
Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. (n.d.). IRIS. Available at: [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. Available at: [Link]
- Preparation method of octadecanedioic acid mono-tert-butyl ester. Google Patents.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]
- Preparation method of octadecanedioic acid mono-tert-butyl ester. Google Patents.
-
Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. Available at: [Link]
-
18-(tert-Butoxy)-18-oxooctadecanoic acid. Aapptec Peptides. Available at: [Link]
-
Side Chain Reactions of Benzenes. (2021). YouTube. Available at: [Link]
-
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Royal Society of Chemistry. Available at: [Link]
-
Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Photocarboxylation of Benzylic C−H Bonds. (2019). ACS Publications. Available at: [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Available at: [Link]
-
Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. ResearchGate. Available at: [Link]
-
18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Otto Chemie Pvt. Ltd.. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Selective alkylation of organic compounds. (2020). MedCrave online. Available at: [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. Available at: [Link]
-
Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. OSTI.GOV. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. Available at: [Link]
- Process for the preparation of benzyl esters of hydroxybenzoic acids. Google Patents.
-
A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'- dicyclohexylisourea. ResearchGate. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. iris.unive.it [iris.unive.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 18-(Benzyloxy)-18-oxooctadecanoic Acid
Welcome to the technical support center for 18-(Benzyloxy)-18-oxooctadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile long-chain fatty acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reaction yields and obtain high-purity products.
Introduction
This compound is a valuable bifunctional molecule, featuring a benzyl-protected carboxylic acid at one end of a C18 aliphatic chain and a free carboxylic acid at the other. This structure makes it an ideal building block in the synthesis of complex molecules, such as targeted drug delivery systems, specialized polymers, and advanced biomaterials. However, its long aliphatic chain and dual reactivity can present unique challenges in synthesis, reaction, and purification, often leading to lower than expected yields. This guide will address these challenges systematically.
Section 1: Challenges Related to the Starting Material
Before delving into reactions involving this compound, it is crucial to consider the quality and properties of the starting material itself, as these can be a primary source of low yields in subsequent steps.
FAQ 1: I am synthesizing this compound from octadecanedioic acid and my yields are low. What are the common pitfalls?
Low yields in the mono-benzylation of a symmetrical dicarboxylic acid like octadecanedioic acid often stem from the formation of a mixture of starting material, the desired mono-ester, and the di-ester, which can be challenging to separate.
Potential Causes and Troubleshooting Strategies:
-
Statistical Distribution of Products: The reaction of a dicarboxylic acid with one equivalent of benzyl alcohol will statistically yield a mixture of starting material, mono-ester, and di-ester. To favor the mono-ester, it is often more effective to use a large excess of the dicarboxylic acid and a limiting amount of benzyl alcohol, and then separate the desired mono-ester from the unreacted diacid.
-
Reaction Conditions: The choice of reaction conditions is critical.
-
Direct Fischer Esterification: While seemingly straightforward, heating a dicarboxylic acid with benzyl alcohol and an acid catalyst can be difficult to control for mono-esterification.
-
Alternative Benzylation Methods: Using a more controlled benzylation agent can improve selectivity. For instance, reacting the dicarboxylic acid with a benzyl halide in the presence of a non-nucleophilic base allows for more precise stoichiometric control.[1]
-
-
Purification Challenges: The similar polarities of the mono- and di-esters can make chromatographic separation difficult.
-
pH-Based Extraction: A crucial technique for separating the mono-ester from the di-ester and unreacted dicarboxylic acid is to exploit the free carboxylic acid on the mono-ester. By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate), the mono-ester and any remaining dicarboxylic acid will be deprotonated and move to the aqueous phase, while the neutral di-ester remains in the organic phase. The aqueous phase can then be acidified to precipitate the mono-ester, which can be collected by filtration.
-
Section 2: Troubleshooting Amide Bond Formation
A common application of this compound is the formation of an amide bond at the free carboxylic acid terminus. Low yields in this step are a frequent issue.
FAQ 2: I am attempting to couple an amine to the free carboxylic acid of this compound, but my yields are consistently low. What should I investigate?
Amide bond formation is a well-established reaction, but the long, nonpolar chain of this compound can introduce solubility and steric hindrance challenges.[2]
Troubleshooting Decision Tree for Amide Coupling:
Troubleshooting Amide Coupling Workflow
Detailed Troubleshooting Strategies:
-
Solubility Issues: this compound has poor solubility in water and may have limited solubility in some common organic solvents at room temperature.
-
Solvent Selection: Dichloromethane (DCM) and chloroform are often good starting points. If solubility remains an issue, consider more polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF). A mixture of solvents can also be effective.
-
Temperature: Gently warming the reaction mixture can improve solubility and reaction rates. However, be mindful of the stability of your coupling reagent at elevated temperatures.
-
-
Inefficient Coupling: The choice of coupling reagent is critical, especially if the amine substrate is sterically hindered or electronically deactivated.[3]
-
Carbodiimides (e.g., EDC, DCC): These are common and cost-effective but may be less effective for challenging couplings. When using carbodiimides, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly improve yields and reduce side reactions.[4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are generally more powerful and are often the reagents of choice for difficult couplings.[5] They are particularly effective for coupling sterically hindered amines.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective coupling reagents, known for their ability to suppress racemization in chiral substrates.
-
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Advantages | Disadvantages |
| EDC/HOBt | Water-soluble byproducts, cost-effective. | Can be less effective for hindered substrates. |
| DCC/DMAP | Highly effective for esterification and amidation. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HATU/DIPEA | Very fast reaction times, high yields for hindered substrates.[6] | More expensive, can be moisture-sensitive. |
| HCTU/DIPEA | Similar to HATU but often more cost-effective. | Can also be moisture-sensitive. |
-
Side Reactions:
-
N-acylurea formation: This can occur when using carbodiimides, where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. Using an additive like HOBt can mitigate this by forming a more stable active ester.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or at elevated temperatures. Using coupling reagents known to suppress racemization (e.g., those containing HOAt) is advisable.
-
Representative Protocol for Amide Coupling:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Pre-activation (for HATU): In a separate flask, dissolve HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature.[7]
-
Coupling: Add the pre-activated HATU solution to the solution of the acid and amine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Esterification Reactions
Esterification of the free carboxylic acid of this compound, particularly with long-chain or sterically hindered alcohols, can also result in low yields.
FAQ 3: I am trying to perform an esterification on the free carboxylic acid of this compound, but the reaction is not going to completion. How can I improve the yield?
The principles of troubleshooting esterification are similar to those for amidation, with a key difference being the reversible nature of many esterification reactions.
Key Considerations for Esterification:
-
Equilibrium: Fischer esterification (acid-catalyzed reaction with an alcohol) is an equilibrium process.[8] To drive the reaction towards the product, one must either use a large excess of one reactant (usually the alcohol) or remove the water byproduct as it is formed.
-
Dean-Stark Apparatus: For reactions in a suitable solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water, thus driving the equilibrium towards the ester product.
-
-
Activation of the Carboxylic Acid: For more challenging esterifications, especially with sterically hindered alcohols, activating the carboxylic acid is often necessary.
-
Acid Chlorides: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base (e.g., pyridine or triethylamine), is a highly effective method.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is a mild and effective method for a wide range of alcohols.
-
Troubleshooting Flowchart for Esterification:
Decision-making for improving esterification yield.
Section 4: Purification and Scale-Up Challenges
The long aliphatic chain of this compound and its derivatives imparts a nonpolar, "greasy" character, which can complicate purification and present challenges upon scaling up reactions.
FAQ 4: I am having difficulty purifying my product after reacting this compound. What are the best practices?
The nonpolar nature of these molecules often requires modifications to standard purification protocols.
-
Chromatography:
-
Normal-Phase Chromatography: While standard silica gel chromatography can be used, the low polarity of the products may require using very nonpolar eluent systems (e.g., high percentages of hexanes or heptane in ethyl acetate). This can sometimes lead to poor separation from other nonpolar impurities.
-
Reversed-Phase Chromatography: For highly nonpolar compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) can provide superior separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Table 2: Suggested Solvents for Chromatography of Long-Chain Fatty Acid Derivatives
| Chromatography Mode | Stationary Phase | Typical Mobile Phase |
| Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Reversed-Phase | C18-functionalized Silica | Acetonitrile/Water, Methanol/Water |
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Finding a suitable solvent system for crystallization may require some screening. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., hexanes, acetonitrile, or ethanol/water mixtures).
FAQ 5: I have a successful small-scale reaction, but when I try to scale it up, the yield drops significantly. What factors should I consider?
Scaling up reactions involving long-chain fatty acids presents several challenges:
-
Mixing and Heat Transfer: As the reaction volume increases, ensuring efficient mixing and uniform temperature distribution becomes more difficult. The viscosity of the reaction mixture can also increase at higher concentrations. Using a mechanical stirrer instead of a magnetic stir bar is essential for larger scale reactions. Proper reactor design with a heating mantle and overhead stirring is crucial.
-
Solubility and Concentration: Solubility issues can be exacerbated on a larger scale. It may be necessary to use larger volumes of solvent, which can have cost and downstream processing implications.
-
Exothermic Reactions: Some reactions, particularly those involving highly reactive intermediates like acid chlorides, can be exothermic. On a larger scale, this heat can be more difficult to dissipate, potentially leading to side reactions or safety hazards. Slower addition of reagents and careful temperature monitoring are critical.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Nowicki, J., & Mosio-Mosiewski, J. (2013). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. Polish Journal of Chemical Technology, 15(3), 42-47. [Link]
-
Bode, J. W. (2014). Rethinking amide bond synthesis. CHIMIA International Journal for Chemistry, 68(5), 324-324. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Christie, W. W. (2007). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in lipid methodology-four (pp. 1-36). Oily Press. [Link]
-
Al-Zoubi, R. M. (2013). A review of amide bond formation in microwave organic synthesis. Current Organic Synthesis, 10(4), 546-563. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia, 69(6), 333-338. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. [Link]
-
Otera, J., & Orita, A. (2007). Esterification: Methods, Reactions, and Applications. John Wiley & Sons. [Link]
-
Das, S., & Laskar, P. (2021). Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt (iii) compound. RSC advances, 11(16), 9471-9480. [Link]
-
Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. (2001). O-Benzylation of Carboxylic Acids Using 2, 4, 6-Tris (benzyloxy)-1, 3, 5-triazine (TriBOT) under Acidic or Thermal Conditions. Tetrahedron, 57(8), 1551-1558. [Link]
-
Sharma, V., Kumar, P., & Singh, B. (2011). A review on esterification of carboxylic acids with alcohols. International Journal of ChemTech Research, 3(2), 759-770. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3, 4, 5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. The Journal of Organic Chemistry, 61(13), 4196-4197. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]
-
Bouguerra Neji, S., Trabelsi, M., & Frikha, M. H. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Energies, 2(4), 1107-1117. [Link]
-
MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in 18-(Benzyloxy)-18-oxooctadecanoic acid
Answering the user's request.
Technical Support Center: Analysis of 18-(Benzyloxy)-18-oxooctadecanoic Acid
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, quality control analysts, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accurate detection and quantification of impurities. Our approach is rooted in established scientific principles to help you navigate the complexities of your analytical challenges.
Understanding Potential Impurities
Effective impurity analysis begins with a foundational understanding of what to look for. Impurities in this compound can originate from the synthetic route or degradation over time. A proactive approach involves anticipating these impurities to develop a selective and robust analytical method.
Table 1: Common Process-Related and Degradation Impurities
| Impurity Name | Chemical Structure | Origin | Typical Analytical Challenge |
| Octadecanedioic acid | HOOC-(CH₂)₁₆-COOH | Starting Material | Highly polar, may elute early in reversed-phase HPLC. |
| Benzyl Alcohol | C₆H₅CH₂OH | Starting Material / Degradant | Volatile, best detected by GC-MS. Can cause broad peaks in HPLC. |
| Octadecanedioic acid dibenzyl ester | C₆H₅CH₂OOC-(CH₂)₁₆-COOCH₂C₆H₅ | Synthesis By-product | Highly non-polar, may have long retention times in HPLC. |
| Unidentified degradation products | Varied | Storage, stress conditions | May require hyphenated techniques (LC-MS, GC-MS) for identification. |
General Workflow for Impurity Identification
A systematic approach is crucial when an unknown peak appears in your chromatogram. The following workflow outlines a logical sequence of steps to identify and characterize unexpected impurities.
Caption: A logical workflow for the identification and validation of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What is the likely cause?
A1: Peak tailing for this molecule is often caused by the interaction of the free carboxylic acid group with active sites on the silica backbone of the HPLC column. This is a common issue when analyzing acidic compounds. To resolve this:
-
Lower the Mobile Phase pH: Ensure your mobile phase contains a small amount of acid, such as 0.1% formic acid or phosphoric acid. This suppresses the ionization of the carboxyl group, making the molecule less polar and reducing secondary interactions with the stationary phase.[1]
-
Use a Low-Activity Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[1]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q2: I see a new, small peak eluting much later than my main compound during a stability study. How can I get a preliminary identification?
A2: A later-eluting peak in reversed-phase HPLC suggests the impurity is more non-polar than the parent compound. A likely candidate is the octadecanedioic acid dibenzyl ester , a common by-product. To confirm this, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective next step. The expected molecular weight of the dibenzyl ester is significantly higher than the mono-benzyl ester, which would be readily apparent in the mass spectrum.
Q3: Can I use Gas Chromatography (GC) to analyze for impurities?
A3: Direct GC analysis of this compound is challenging due to its low volatility. However, GC-MS is an excellent technique for specific types of impurities:
-
Volatile Starting Materials: It is the preferred method for quantifying residual benzyl alcohol.
-
Derivatized Analysis: The free carboxylic acid can be derivatized to a more volatile ester (e.g., a methyl or trimethylsilyl ester) to make the entire molecule amenable to GC analysis.[2][3] This approach is useful for creating an orthogonal method to your primary HPLC analysis.
Q4: What are the key NMR signals I should look for to confirm the structure of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is definitive for structural confirmation.
-
¹H NMR:
-
A broad singlet between 10-13 ppm corresponding to the carboxylic acid proton. This signal will disappear upon a D₂O shake.[4][5][6]
-
Signals between 7.2-7.4 ppm for the aromatic protons of the benzyl group.
-
A singlet around 5.1 ppm for the two benzylic protons (-CH₂-Ph).
-
A complex multiplet representing the long -(CH₂)₁₆- alkyl chain.
-
-
¹³C NMR:
Troubleshooting Guide: HPLC Analysis
This section addresses specific issues that may arise during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Resolution Between the Main Peak and an Impurity
Caption: Troubleshooting flowchart for improving HPLC peak resolution.
Expert Commentary: The choice of organic modifier and stationary phase can dramatically alter selectivity. Acetonitrile and methanol have different solvent strengths and interaction mechanisms. If you are using a standard C18 column, impurities with similar hydrophobicity might co-elute. Switching to a phenyl-hexyl column can introduce π-π interactions, which can help resolve impurities containing aromatic rings from the main compound. The validation of analytical methods is a critical step to ensure data reliability.[8][9]
Issue 2: Inconsistent Peak Areas or Retention Times
Expert Commentary: Reproducibility is a cornerstone of a validated analytical method.[10] Fluctuations in peak area or retention time often point to issues with the HPLC system or sample preparation.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can take 10-15 column volumes.
-
Mobile Phase Preparation: Pre-mix mobile phases where possible and always degas them thoroughly to prevent pump cavitation and bubble formation in the detector.
-
Sample Solvent: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used for solubility, inject the smallest possible volume to avoid peak distortion.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention time drift.
Experimental Protocols
These protocols provide a starting point for method development and should be validated for your specific application according to ICH guidelines.[11]
Protocol 1: HPLC-UV Method for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention for the long alkyl chain. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC.[12] |
| Gradient | 70% B to 100% B over 20 min | Starts with sufficient organic content to retain the compound and ramps up to elute highly non-polar impurities like the dibenzyl ester. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Detector | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |
| System Suitability | Tailing factor for main peak < 1.5; RSD of 5 replicate injections < 2.0% | To ensure the system is performing correctly before sample analysis. |
Protocol 2: GC-MS Method for Benzyl Alcohol Detection
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of benzyl alcohol. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Starts at a low temperature to trap volatiles, then ramps to elute them. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 35 - 350 amu | Covers the mass range for benzyl alcohol and potential fragments. |
| Sample Prep | Dissolve sample in a high-purity solvent like Dichloromethane. |
References
- Hintze, U., Röper, H., & Gercken, G. (1973). Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Lin, C. Y., & Kuo, C. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-849.
- A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020). Analyst.
- Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
- A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2013).
- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). IntechOpen.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- Carboxylic Acid Spectroscopy. (2020).
- Separation of Octadecanoic acid, isooctyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
- Carboxylic Acid Derivative Spectroscopy. (2020).
- 18-(Tert-butoxy)-18-oxooctadecanoic acid. (n.d.). Biosynth.
- 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. (n.d.). Otto Chemie Pvt. Ltd.
- This compound. (n.d.). BLD Pharm.
- The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
- This compound. (n.d.). Apollo Scientific.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America.
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA Food Safety and Inspection Service.
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. (n.d.). Sigma-Aldrich.
- Mass spectrum of benzoic acid. (2025). Doc Brown's Chemistry.
- An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025).
- 18-(tert-Butoxy)-18-oxooctadecanoic Acid. (n.d.). TCI Chemicals.
- 18-(tert-butoxy)-18-oxooctadecanoic acid. (n.d.). PubChem.
- 18-(tert-Butoxy)-18-oxooctadecanoic acid. (n.d.). Sigma-Aldrich.
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Proper storage and handling of 18-(Benzyloxy)-18-oxooctadecanoic acid
Technical Support Center: 18-(Benzyloxy)-18-oxooctadecanoic Acid
Welcome to the technical support guide for this compound (CAS No. 189625-51-2). This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional linker in their work. Our goal is to provide practical, field-tested advice to ensure the integrity of your experiments and the stability of the material. This guide moves beyond simple instructions to explain the scientific rationale behind each recommendation, empowering you to make informed decisions in the lab.
Section 1: Material at a Glance
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 189625-51-2 | [1][2] |
| Molecular Formula | C₂₅H₄₀O₄ | [3] |
| Molecular Weight | 404.58 g/mol | [3] |
| Typical Purity | ≥95% | [2] |
| Appearance | White to off-white solid (powder or crystals) | [4] |
| Synonym(s) | Octadecanedioic acid monobenzyl ester | [2][3] |
Section 2: Safety and Handling Protocols
Proper handling is the first step in a successful experiment and ensures personnel safety. This section addresses the most common questions regarding safe laboratory practices for this compound.
Q: What are the primary hazards associated with this compound, and what do they mean for my experimental setup?
A: The primary hazards identified are irritation and potential harm upon significant exposure. According to safety data, the compound:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation if inhaled as a dust.[2]
-
Is considered harmful if swallowed, in contact with skin, or inhaled in significant quantities.[1]
Causality: These hazards are typical for long-chain carboxylic acids and their derivatives. The acidic functional group can irritate mucous membranes and skin upon direct contact. The fine, powdered nature of the solid can lead to aerosolization, creating an inhalation risk. Therefore, all handling procedures should be designed to contain the solid material and prevent contact.
Q: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A: A comprehensive PPE strategy is non-negotiable. Always wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use a certified respirator if you are handling large quantities or if dust generation is unavoidable.
All handling of the solid, especially weighing, should be performed inside a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
Workflow: Safe Handling and Weighing of Solid Compound
This protocol ensures that the compound is handled safely, maintaining its purity while protecting the user.
Caption: Workflow for safe handling of the solid compound.
Section 3: Storage and Stability
The long-term stability of this compound is critical for reproducible results. Improper storage is a frequent source of experimental failure.
Q: What are the ideal storage conditions for long-term stability?
A: While some supplier data sheets for similar compounds may suggest room temperature storage, this is not optimal for ensuring the high purity required in sensitive applications like drug development.[5] For maximum stability and to prevent degradation, we have established the following best practices.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Significantly slows the rate of potential hydrolytic and oxidative degradation. While some suppliers of similar compounds suggest 2-8°C, freezing is a more robust strategy for long-term preservation.[6][7] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the long aliphatic chain and minimizes exposure to atmospheric moisture, which can cause hydrolysis of the benzyl ester. |
| Light | In an amber vial or protected from light | Prevents potential photo-initiated degradation. |
| Container | Tightly sealed, airtight container | Prevents contamination and moisture ingress. |
Q: My compound has been stored at room temperature for several months. Is it still viable?
A: It may be. The compound is generally stable at room temperature for short periods. However, for long-term storage, degradation is a risk. Before use in a critical experiment, you must validate its integrity. We recommend running a simple quality control check, such as:
-
Thin-Layer Chromatography (TLC): Compare the stored material to a fresh sample or a previously established standard. Look for the appearance of new, more polar spots, which could indicate hydrolysis to the diacid.
-
¹H NMR Spectroscopy: Check for the disappearance or reduction of the benzyl ester peaks and the appearance of signals corresponding to benzyl alcohol or other degradation products.
Potential Degradation Pathways
Understanding how the molecule can degrade helps in recognizing the importance of proper storage. The two primary non-microbial degradation pathways are hydrolysis and oxidation.
Caption: Primary degradation pathways for the compound.
Section 4: Solution Preparation and Use
Q: What solvents are recommended for dissolving this compound?
A: Due to its long aliphatic chain, the compound has poor solubility in water.[4] It is readily soluble in most common organic solvents. For synthetic applications, choose a solvent that is appropriate for your reaction conditions.
-
Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Chloroform, Ethyl Acetate.
-
Poor choices: Water, Hexanes (at room temperature).
Q: I am having trouble dissolving the compound, even in organic solvents. What can I do?
A: This is uncommon but can occur if the material has clumped. Follow these troubleshooting steps:
-
Increase Surface Area: Gently crush any large crystals or aggregates with a spatula.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 30-40°C). Avoid excessive heat, which could accelerate degradation.
-
Use Sonication: Place the vial in an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution.
Protocol: Preparation of a Stock Solution
-
Calculate Mass: Determine the mass of the compound needed for your desired concentration and volume.
-
Weigh Compound: Following the safe handling workflow above, accurately weigh the solid into a clean, dry volumetric flask.
-
Add Solvent: Add approximately half of the final desired volume of your chosen anhydrous solvent.
-
Dissolve: Swirl the flask gently. If needed, use the troubleshooting steps above (gentle warming or sonication) until the solid is fully dissolved.
-
Dilute to Volume: Once the solution is at room temperature, add the solvent to the calibration mark on the flask.
-
Mix and Store: Cap the flask and invert it several times to ensure homogeneity. If storing the solution, transfer it to an airtight vial, purge with inert gas, and store at -20°C. Note that repeated freeze-thaw cycles should be avoided.
Section 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield or incomplete reaction | Degraded Starting Material: The carboxylic acid or benzyl ester functionality has been compromised due to improper storage (hydrolysis). | Verify the purity of your starting material using TLC or NMR as described in Section 3. Use a fresh, validated batch of the compound. |
| Insoluble Material: The compound did not fully dissolve in the reaction solvent, reducing its availability. | Ensure complete dissolution before proceeding with the reaction. You may need to use a different solvent or gently warm the mixture. | |
| Appearance of unexpected side products | Contamination: The starting material was contaminated from the source or through improper handling. | Review handling procedures. If possible, purify the starting material by recrystallization or chromatography. |
| Presence of Diacid: The compound has partially hydrolyzed to octadecanedioic acid, which may react bifunctionally in your system. | Check for the presence of the diacid impurity via TLC or LC-MS. If present, the material must be purified before use. | |
| Inconsistent results between batches | Variable Purity: Different lots from the supplier may have slightly different purity profiles. | Always perform an incoming quality control check on new batches. Do not assume two lots are identical. |
| Moisture Contamination: The material has absorbed atmospheric water, which can interfere with moisture-sensitive reactions. | Dry the compound under vacuum before use, especially for reactions sensitive to water (e.g., involving Grignard reagents or acid chlorides). |
References
-
XiXisys. GHS rev.9 SDS for this compound. Hangzhou Xihua Technology Co., Ltd. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
Otto Chemie Pvt. Ltd. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Link
-
TCI EUROPE N.V. Safety Data Sheet for 18-(tert-Butoxy)-18-oxooctadecanoic Acid. Link
-
ChemPoint.com. Safety Data Sheet for INDUSTRENE® 7018. Link
-
PubChem. 18-(tert-Butoxy)-18-oxooctadecanoic acid. National Center for Biotechnology Information. Link
-
Labscoop. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic Acid. Link
-
TCI Chemicals. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic Acid. Link
-
Apollo Scientific. Product Information for this compound. Link
-
BLDpharm. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic acid. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with High-Purity Chemical Intermediates. Link
-
CsBioChina. Product Information for 18-Benzyloxy-18-oxo-octadecanoic acid. Link
-
BroadPharm. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic acid. Link
-
Aapptec Peptides. Product Information for 18-(tert-Butoxy)-18-oxooctadecanoic acid. Link
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- 4. 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97% 843666-40-0 India [ottokemi.com]
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- 7. peptide.com [peptide.com]
Technical Support Center: Scale-Up Synthesis of 18-(Benzyloxy)-18-oxooctadecanoic Acid
Welcome to the technical support center for the synthesis of 18-(Benzyloxy)-18-oxooctadecanoic acid (also known as Octadecanedioic acid monobenzyl ester). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. We will address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your process optimization.
The primary challenge in synthesizing this molecule is achieving selective mono-esterification of the C18 diacid, octadecanedioic acid. On a large scale, direct stoichiometric control is often insufficient, leading to a difficult-to-separate mixture of the starting diacid, the desired mono-ester, and the di-ester byproduct (dibenzyl octadecanedioate). This guide focuses on robust, scalable strategies to overcome this core issue.
Core Synthesis Pathway: An Overview
The most direct approach involves the esterification of one carboxylic acid group on octadecanedioic acid with benzyl alcohol. The key is to control the reaction to prevent the formation of the dibenzyl ester.
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 18-(Benzyloxy)-18-oxooctadecanoic Acid
In the landscape of pharmaceutical research and drug development, bifunctional linkers are indispensable tools for conjugating molecules, modifying surfaces, and creating advanced drug delivery systems. 18-(Benzyloxy)-18-oxooctadecanoic acid, a derivative of the C18 saturated fatty acid, octadecanedioic acid, represents a critical class of these linkers. Its structure incorporates a long aliphatic chain, providing hydrophobicity, with a carboxylic acid at one terminus and a benzyl ester at the other. This mono-protection strategy allows for selective chemical modifications, making it a valuable building block.
This guide provides an in-depth spectroscopic characterization of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, we will objectively compare its spectroscopic signature to a common alternative, 18-(tert-butoxy)-18-oxooctadecanoic acid, to highlight how the choice of the ester protecting group critically influences not only the synthetic strategy but also the analytical data. The experimental protocols detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings.
Part 1: Spectroscopic Profile of this compound
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this molecule. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive fingerprints.
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H ₅) | H-a | ~7.35 | Multiplet | 5H |
| Benzylic Protons (-CH ₂-Ph) | H-b | ~5.12 | Singlet | 2H |
| α-Methylene (Ester) (-CH ₂-COOBn) | H-c | ~2.36 | Triplet | 2H |
| α-Methylene (Acid) (-CH ₂-COOH) | H-d | ~2.35 | Triplet | 2H |
| β-Methylene Protons | H-e | ~1.63 | Multiplet | 4H |
| Aliphatic Chain (-(CH ₂)₁₂-) | H-f | ~1.26 | Broad Multiplet | 24H |
| Carboxylic Acid Proton (-COOH ) | H-g | >10 (typically ~12.0) | Broad Singlet | 1H |
-
Expertise & Experience: The benzylic protons (H-b) appear as a sharp singlet around 5.12 ppm, a characteristic indicator of the benzyl ester group. The aromatic protons (H-a) of this group are observed further downfield (~7.35 ppm). The acidic proton (H-g) signal is typically very broad and can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[1] The large, broad multiplet around 1.26 ppm is the classic signature of the long polymethylene chain.
Caption: Figure 1: ¹H NMR Assignments
The ¹³C NMR spectrum complements the ¹H data by providing a count of non-equivalent carbon atoms.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (C =O)OH | ~180-185 |
| Ester Carbonyl (C =O)OBn | ~174 |
| Aromatic Quaternary Carbon (C -CH₂) | ~136 |
| Aromatic CH Carbons (C H) | ~128.5, ~128.1 |
| Benzylic Carbon (-C H₂-Ph) | ~66 |
| α-Methylene Carbons (-C H₂-C=O) | ~34 |
| Aliphatic Chain (-C H₂-) | ~22-32 |
-
Expertise & Experience: The two carbonyl carbons are distinctly resolved, with the carboxylic acid carbon appearing further downfield (~180-185 ppm) than the ester carbon (~174 ppm).[1] The signal around 66 ppm is a key identifier for the benzylic methylene carbon. The cluster of peaks between 22 and 32 ppm represents the multiple methylene carbons of the long aliphatic backbone.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Very Broad |
| Aliphatic/Aromatic | C-H Stretch | 2850-3030 | Strong, Sharp |
| Ester | C=O Stretch | ~1740 | Strong, Sharp |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |
| Ester | C-O Stretch | 1150-1250 | Strong |
-
Trustworthiness: The presence of two distinct C=O stretching bands is a critical self-validating feature. The ester carbonyl typically appears at a slightly higher frequency (~1735-1750 cm⁻¹) than the hydrogen-bonded carboxylic acid dimer (~1710 cm⁻¹).[1][3] The most unmistakable feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion: For a molecule with the formula C₂₅H₄₀O₄, the expected molecular weight is 404.58 g/mol .[5][6] In electrospray ionization (ESI), one would typically observe the deprotonated molecule [M-H]⁻ at m/z 403.6 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 405.6 in positive ion mode.
-
Key Fragmentation: A characteristic fragmentation in positive ion mode is the cleavage of the C-O bond to lose the benzyl group or benzyloxy radical, leading to a prominent acylium ion. Fragmentation of the long aliphatic chain is also common.[7][8] LC-MS/MS is the preferred method for detailed structural analysis and quantification in complex matrices.[9][10]
Part 2: Comparison Guide: Benzyl vs. Tert-Butyl Ester
The choice of a protecting group is a fundamental decision in organic synthesis. A common alternative to the benzyl ester is the tert-butyl ester, forming 18-(tert-butoxy)-18-oxooctadecanoic acid.[11][12] This choice is dictated by the desired deprotection strategy: the benzyl group is typically removed by hydrogenolysis, while the tert-butyl group is labile under acidic conditions. Their spectroscopic differences are stark and illustrative.
Table 4: Spectroscopic Comparison of Benzyl and Tert-Butyl Protected Linkers
| Spectroscopic Feature | This compound | 18-(tert-butoxy)-18-oxooctadecanoic acid | Reason for Difference |
| ¹H NMR (Aromatic) | Multiplet at ~7.35 ppm (5H) | Absent | Absence of the phenyl ring. |
| ¹H NMR (Ester Group) | Singlet at ~5.12 ppm (2H, -CH ₂-Ph) | Singlet at ~1.45 ppm (9H, -C(CH ₃)₃) | Presence of benzylic vs. nine equivalent tert-butyl protons. |
| ¹³C NMR (Aromatic) | Signals at ~128-136 ppm | Absent | Absence of the phenyl ring. |
| ¹³C NMR (Ester Group) | ~66 ppm (-C H₂-Ph) | ~80 ppm (-C (CH₃)₃) & ~28 ppm (-C(C H₃)₃) | Presence of benzylic carbon vs. quaternary and methyl carbons of the t-butyl group. |
| Molecular Weight | 404.58 g/mol | 370.57 g/mol | Different mass of the protecting group (C₇H₇ vs. C₄H₉).[13] |
This direct comparison demonstrates how a simple change in the ester protecting group leads to a cascade of predictable and easily identifiable changes in the NMR and mass spectra.
Part 3: Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Acquire the ¹³C spectrum with proton decoupling.
-
D₂O Exchange: To confirm the -COOH proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -COOH peak should disappear.
Protocol 2: FT-IR Spectroscopy (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction to obtain the final transmittance or absorbance spectrum.
Protocol 3: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a C18 reversed-phase HPLC column.[10] Use a gradient elution, for example, with water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
Mass Spectrometry: Interface the HPLC eluent with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
Caption: Figure 2: General Workflow for Spectroscopic Characterization
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy rapidly confirms the presence of the key carboxylic acid and benzyl ester functional groups. Mass spectrometry validates the molecular weight and offers insights into its stability and fragmentation.
By comparing these data to those of a structurally similar alternative like 18-(tert-butoxy)-18-oxooctadecanoic acid, researchers can appreciate how synthetic choices directly translate to distinct analytical signatures. This understanding is paramount for quality control, reaction monitoring, and the confident application of these versatile linkers in the complex architectures of modern therapeutics.
References
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Wysocki, V. H., & Murphy, R. C. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health. Retrieved from [Link]
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Tu, Y., et al. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectroscopy identification of very long chain fatty acid methyl esters fractionated by gas chromatography. Retrieved from [Link]
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Cooper, M. J., & Anders, M. W. (1974). Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry. Analytical Chemistry. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
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Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Retrieved from [Link]
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CsBioChina. (n.d.). 18-Benzyloxy-18-oxo-octadecanoic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 18-(Tert-butoxy)-18-oxooctadecanoic acid. Retrieved from [Link]
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Aapptec Peptides. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid). Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR of octodecane (C18) from stearic acid. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum for 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Long-Chain Dicarboxylic Acid Monoesters: A Comparative Analysis of 18-(Benzyloxy)-18-oxooctadecanoic Acid
For researchers and professionals in drug development and material science, the selection of appropriate molecular tools is paramount. Long-chain dicarboxylic acids (LCDAs) and their monoesters have emerged as critical components, particularly as versatile linkers in bioconjugates and as monomers for high-performance polymers.[1][2] Their long aliphatic chains impart unique characteristics of flexibility, hydrophobicity, and spacing, which can be fine-tuned for specific applications.
This guide provides an in-depth comparison of 18-(Benzyloxy)-18-oxooctadecanoic acid, a C18-diacid monoester, with other relevant alternatives. We will delve into its physicochemical properties, performance metrics, and the experimental methodologies used for its characterization, offering a comprehensive resource for informed decision-making in your research.
The Molecular Landscape: Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. A long-chain dicarboxylic acid monoester is defined by two key features: the length of its aliphatic backbone and the nature of its ester protecting group. The benzyl ester of octadecanedioic acid provides a unique profile compared to other esters or diacids of varying lengths.
Below is a comparative table of key physicochemical properties for this compound and its alternatives.
Table 1: Comparative Physicochemical Properties of Long-Chain Dicarboxylic Acid Monoesters
| Property | This compound | 18-(tert-Butoxy)-18-oxooctadecanoic acid[3][4] | Monobenzyl dodecanedioate[5] | Monomethyl sebacate[6] |
| Chemical Structure | HOOC-(CH₂)₁₆-COOBn | HOOC-(CH₂)₁₆-COOtBu | HOOC-(CH₂)₁₀-COOBn | HOOC-(CH₂)₈-COOMe |
| Molecular Formula | C₂₅H₄₀O₄ | C₂₂H₄₂O₄ | C₁₉H₂₈O₄ | C₁₁H₂₀O₄ |
| Molecular Weight ( g/mol ) | 404.58 | 370.58[4] | 320.43 | 216.26 |
| Diacid Chain Length | C18 | C18 | C12 | C10 |
| Ester Group | Benzyl | tert-Butyl | Benzyl | Methyl |
| Melting Point (°C) | Data not readily available | Data not readily available | Data not readily available | 41-44[6] |
| Solubility | Low in water; Soluble in organic solvents | Low in water; Soluble in organic solvents | Low in water; Soluble in organic solvents[7] | Low in water; Soluble in organic solvents |
| Topological Polar Surface Area (TPSA) (Ų) | 63.6 | 63.6[4] | 63.6 | 63.6 |
Expert Insights:
-
Chain Length and Hydrophobicity: As the aliphatic chain length increases (from C10 to C18), the molecule's hydrophobicity and molecular weight increase significantly.[8] This has profound implications for solubility, which generally decreases in aqueous media, and for interactions within biological systems.[8] The longer C18 chain of this compound provides a greater hydrophobic character compared to its C12 and C10 counterparts.
-
The Ester Group's Role: The choice of ester group is a critical synthetic consideration. The benzyl ester is particularly valuable as it can be cleaved under mild hydrogenolysis conditions, a method orthogonal to the acid- or base-labile deprotection strategies used for tert-butyl or methyl esters, respectively. This allows for selective deprotection in complex, multi-step syntheses, which is a frequent requirement in drug development.
-
Polar Surface Area: The Topological Polar Surface Area (TPSA) is identical for all molecules listed because it is determined solely by the two carboxylic acid-derived functional groups. This suggests that their passive diffusion characteristics across cell membranes, as predicted by TPSA, might be similar, although overall hydrophobicity will also play a major role.
Performance as Linkers in Drug Delivery Systems
One of the most significant applications of these molecules is as linkers in targeted drug delivery, particularly in Antibody-Drug Conjugates (ADCs).[9] The linker tethers a potent cytotoxic drug to a monoclonal antibody, and its properties are critical to the ADC's overall efficacy and safety.
Causality Behind Linker Performance:
-
Stability vs. Release: The linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which would cause off-target toxicity.[9] The long alkyl chain of C18 diacids can provide steric hindrance around the labile ester bond, potentially reducing its susceptibility to plasma esterases compared to shorter-chain linkers.[9]
-
Hydrophobicity and Formulation: The inherent hydrophobicity of this compound can influence the solubility and aggregation propensity of the final ADC. This is a critical parameter that must be balanced during the design phase to ensure a stable and deliverable therapeutic.
-
Cleavage Mechanism: While the ester bond to the drug can be designed for enzymatic cleavage within the target cell, the terminal carboxylic acid of the monoester provides the handle for stable amide bond conjugation to the antibody. The choice of the monoester's protecting group (e.g., benzyl) is primarily a consideration for the synthetic route to the final linker-payload construct.
Key Performance Metrics: A Deeper Dive
Objective, quantitative data is essential for comparing molecular performance. Here, we analyze the expected performance of this compound in three key areas: thermal stability, solubility, and biodegradability.
Thermal Stability (DSC/TGA)
Thermal stability is crucial for determining the storage conditions and processing limits of a compound. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide this data.
-
DSC identifies the melting point (Tm), a measure of the energy required to disrupt the crystal lattice.
-
TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition (Td).
Table 2: Illustrative Thermal Analysis Data
| Compound | Melting Point (Tm, °C) (DSC) | Onset of Decomposition (Td, °C) (TGA) |
| This compound | ~110 - 130 (Estimated) | > 250 (Estimated) |
| Monobenzyl dodecanedioate | ~90 - 110 (Estimated) | > 220 (Estimated) |
| Monomethyl sebacate | 41 - 44[6] | ~200 - 220 (Estimated) |
Expert Insights: Generally, thermal stability increases with molecular weight and chain length.[10][11] Therefore, this compound is expected to have a higher melting point and decomposition temperature than its shorter-chain counterparts. The bulky, aromatic benzyl group may also contribute to more stable crystal packing compared to a simple methyl ester.
Aqueous Solubility
Solubility in biologically relevant buffers is a critical parameter for any compound intended for pharmaceutical applications. Poor aqueous solubility can complicate in vitro assays and in vivo formulations.[12]
Table 3: Illustrative Solubility Data
| Compound | Solubility in PBS (pH 7.4) | Solubility in DMSO |
| This compound | Very Low (< 1 µg/mL) | High (> 50 mg/mL) |
| Monobenzyl dodecanedioate | Low (< 10 µg/mL) | High (> 50 mg/mL) |
| Monomethyl sebacate | Moderate (< 100 µg/mL) | High (> 50 mg/mL) |
Expert Insights: The trend is clear: water solubility decreases as the length of the hydrophobic alkyl chain increases.[8] All these compounds are considered poorly soluble in water but are readily soluble in organic solvents like DMSO. This necessitates careful formulation strategies, such as the use of co-solvents or delivery vehicles, for biological applications.[13][14]
Biodegradability
For many applications, particularly those involving environmental exposure or use in biomaterials, biodegradability is a highly desirable property. Aliphatic esters are generally susceptible to microbial and enzymatic degradation.[15][16][17]
Expert Insights: The rate of biodegradation is influenced by several factors, including chain mobility and crystallinity.[15] While longer-chain diacids are biodegradable, their rate of degradation may be slower than that of shorter-chain diacids.[8] The ester linkage is the primary site of enzymatic attack by esterases and lipases, leading to the breakdown of the molecule into the parent diacid and alcohol, which can then be further metabolized.[18]
Essential Experimental Protocols
To ensure scientific integrity, the data presented must be supported by robust and reproducible experimental methods. The following protocols are foundational for characterizing long-chain dicarboxylic acid monoesters.
Protocol 1: Determination of Thermal Stability by TGA
This protocol outlines the standard procedure for assessing the thermal decomposition profile of a sample.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dicarboxylic acid monoester into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[19]
-
Thermal Program: Equilibrate the sample at 30°C. Program the instrument to heat the sample at a constant rate, typically 10°C/min, up to a final temperature of 600-800°C.[11][19]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of initial weight versus temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[11]
Protocol 2: Thermodynamic Solubility Assessment
This protocol uses the shake-flask method to determine the thermodynamic solubility of a hydrophobic compound in an aqueous buffer.[12]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure enough solid is added so that it remains visible after equilibration.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.[20]
-
Sampling: Carefully remove an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent. Dilute the filtered aqueous sample with the same solvent and quantify the concentration using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 3: Representative Synthesis of a Monoester
Achieving selective mono-esterification of a symmetric dicarboxylic acid is a classic chemical challenge, as the reaction can easily proceed to form the diester. Recent methods have focused on strategies to differentiate the two carboxylic acids.[21][22][23] The following is a generalized protocol.
Methodology:
-
Activation: Dissolve the dicarboxylic acid (e.g., octadecanedioic acid, 1 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).
-
Selective Protection/Esterification: This is the critical step. One strategy involves using a large excess of the diacid relative to the alcohol (e.g., 5-10 equivalents of diacid to 1 equivalent of benzyl alcohol) to statistically favor mono-esterification. The reaction is typically promoted by a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Alternative Strategy: Recent literature describes methods using reagents like trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to shield one carboxylic acid group, allowing for selective esterification of the other.[23]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of starting material and the formation of the monoester and diester products.
-
Workup and Purification: Once the optimal ratio of monoester to diester is achieved, quench the reaction. The desired monoester product must then be separated from the unreacted diacid and the diester byproduct, typically via column chromatography on silica gel.
Conclusion
This compound is a highly valuable molecule for researchers in drug development and polymer science. Its long C18 aliphatic chain provides significant hydrophobicity and a defined spacer length, making it an excellent candidate for applications requiring these features, such as in ADC linkers.
The primary advantage of the benzyl ester over other alkyl esters, like the tert-butyl or methyl variants, lies in its unique deprotection chemistry. The ability to cleave the ester via mild hydrogenolysis provides a crucial orthogonal handle in complex synthetic pathways. However, its utility must be weighed against its physical properties. Its long chain results in very low aqueous solubility, a factor that must be managed in formulation. Compared to shorter-chain analogues like monobenzyl dodecanedioate, it offers a longer, more flexible spacer at the cost of increased hydrophobicity.
Ultimately, the choice of which long-chain dicarboxylic acid monoester to use is a strategic one, dictated by the specific requirements of the application—be it the need for a specific linker length, a particular level of hydrophobicity, or a synthetic route that demands an orthogonal protecting group. This guide provides the foundational data and experimental context to make that choice an informed one.
References
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- Truong, D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- BenchChem. (n.d.). The Unseen architects: A Technical Guide to the Natural Occurrence of Long-Chain Unsaturated Dicarboxylic Acids.
- BenchChem. (n.d.). Application Notes and Protocols: Solubility Testing of N-Cyclopropyl-11-(2- hexyl-5-hydroxyphenoxy)undecanamide in Biological Buffers.
- ResearchGate. (n.d.). Characterization of fatty-acid methyl-esters by thermal analysis.
- BenchChem. (2024). Octadecanedioic Acid: Properties, Applications, Synthesis, and Comparative Analysis.
- Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 290.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- BenchChem. (n.d.). A Comparative Cost-Effectiveness Analysis of Octadecanedioic Acid Synthesis Routes.
- PubChem. (n.d.). Dodecanedioic acid, mono(phenylmethyl) ester.
- Martin-Gil, J., et al. (1993). Characterization of fatty acid methyl esters by thermal analysis. Journal of Thermal Analysis, 40(3), 933-941.
- Singh, R., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Expert Opinion on Drug Delivery, 13(9), 1257-1271.
- Truong, D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56020.
- Kleeberg, I., et al. (1998). Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability. Biomacromolecules, 1(2), 262-271.
- Kleeberg, I., et al. (1998). Biodegradation of Aliphatic-Aromatic Copolyesters by Thermomonospora fusca and Other Thermophilic Compost Isolates. Applied and Environmental Microbiology, 64(5), 1731-1735.
- Corvay Specialty Chemicals GmbH. (n.d.). Dodecanedioic acid (DDDA, DC12).
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- Ambeed. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid.
- Kuang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, (44).
- Mohanan, N., et al. (2014). Microbial degradation of aliphatic and aliphatic-aromatic co-polyesters. Journal of Polymers and the Environment, 22(1), 117-129.
- PubChem. (n.d.). 18-(Tert-butoxy)-18-oxooctadecanoic acid.
- Shah, A. A., et al. (2022). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Polymers, 14(15), 3033.
- Jarerat, A., & Tokiwa, Y. (2003). Microbial Degradation of Aliphatic Polyesters. Macromolecular Symposia, 201(1), 283-289.
- ChemicalBook. (n.d.). SEBACIC ACID MONOMETHYL ESTER CAS#: 818-88-2.
- Hu, C. C., et al. (2018). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. Biotechnology Advances, 36(4), 1145-1156.
- Kuang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.
- Kuang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.
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Validated analytical methods for the quantification of 18-(Benzyloxy)-18-oxooctadecanoic acid
An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 18-(Benzyloxy)-18-oxooctadecanoic Acid
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of specific molecules is paramount. This guide offers a comprehensive analysis of validated analytical methodologies for this compound, a long-chain dicarboxylic acid monoester. Given the absence of a standardized, universally adopted method for this particular analyte, this document synthesizes established principles from the analysis of analogous long-chain fatty acids and dicarboxylic acids. The focus is to provide a practical, scientifically grounded framework for method selection, development, and validation.
Understanding the Analyte: Physicochemical Considerations
This compound possesses a unique structure that dictates the optimal analytical approach. Its key features include:
-
A Long C18 Aliphatic Chain: This imparts significant hydrophobicity, making it highly suitable for reversed-phase chromatography.
-
A Terminal Carboxylic Acid: This group is readily ionizable, allowing for sensitive detection using mass spectrometry in negative ion mode. It is also a target for chemical derivatization to enhance chromatographic properties for techniques like Gas Chromatography.
-
A Benzyl Ester Group: The aromatic benzyl moiety provides a chromophore, enabling ultraviolet (UV) detection, which is a key advantage for High-Performance Liquid Chromatography (HPLC) methodologies.
The selection of an analytical method is a balance between the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.
Comparative Analysis of Key Methodologies
The two most powerful and widely applicable techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable, albeit more complex, alternative.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation based on polarity, with highly selective detection based on mass-to-charge ratio. | Separation based on polarity, with detection based on UV absorbance of the benzyl group. |
| Selectivity | Very High: Multiple Reaction Monitoring (MRM) minimizes matrix interference. | Moderate: Co-eluting compounds with similar UV spectra can cause interference. |
| Sensitivity | Very High: Limits of quantification (LOQ) typically in the low ng/mL to pg/mL range.[1] | Moderate: LOQ typically in the high ng/mL to low µg/mL range. |
| Derivatization | Generally not required, simplifying sample preparation.[1] | Not required for detection, but may be used to improve peak shape. |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Moderate to High, with run times of 10-20 minutes. |
| Instrumentation Cost | High | Low to Moderate |
| Primary Application | Bioanalysis in complex matrices (plasma, tissue), trace-level quantification. | Routine analysis in simpler matrices, quality control. |
In-Depth Methodology: LC-MS/MS
LC-MS/MS is the recommended methodology for the sensitive and selective quantification of this compound, particularly in complex biological matrices.[2]
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to extract the analyte from the matrix while removing interfering substances like proteins and phospholipids.
-
Protein Precipitation (PPT): A straightforward method for plasma or serum samples. Ice-cold acetonitrile (typically 3 volumes of solvent to 1 volume of sample) is added to precipitate proteins. While simple, it may not remove all interferences.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. After protein precipitation, the analyte can be extracted from the aqueous phase into an immiscible organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.[4] The choice of solvent is critical and depends on the analyte's polarity.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration. A reversed-phase (C18) or mixed-mode sorbent can be used. The sample is loaded, washed with a weak solvent to remove interferences, and the analyte is then eluted with a stronger organic solvent.
Chromatographic Separation
-
Column: A C18 reversed-phase column is ideal for retaining the long aliphatic chain of the analyte.[5][6] Common dimensions are 50-100 mm in length and 2.1 mm internal diameter, with particle sizes of 1.7-2.6 µm for high efficiency.
-
Mobile Phase: A gradient elution is typically employed to ensure good peak shape and resolution.
-
Gradient Program: A typical gradient would start at a lower percentage of organic phase (e.g., 50-60% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) is the preferred technique.[7] Given the presence of the carboxylic acid, negative ion mode is optimal, as it will readily deprotonate to form the [M-H]⁻ ion.
-
Multiple Reaction Monitoring (MRM): For quantification, MRM provides unparalleled selectivity. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
Precursor Ion (Q1): [M-H]⁻
-
Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. This would need to be determined by infusing a standard solution of the analyte.
-
Caption: Workflow of the LC-MS/MS analytical method.
Bioanalytical Method Validation: Ensuring Data Integrity
A comprehensive validation process is essential to guarantee that the analytical method is reliable, reproducible, and accurate for its intended purpose.[8] The validation parameters are based on guidelines from regulatory bodies like the FDA and EMA.[9]
Detailed Validation Protocols
The following protocols outline the steps to validate the LC-MS/MS method, with acceptance criteria based on industry standards.[10]
1. Selectivity and Specificity
-
Protocol: Analyze at least six different blank matrix samples (e.g., plasma from different donors). Compare the chromatograms with that of an LLOQ sample to ensure no significant interfering peaks are present at the retention time of the analyte.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ.
2. Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte. The range should cover the expected concentrations in the study samples. Analyze the standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Acceptance Criteria: The linear regression should have a coefficient of determination (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).[10]
3. Accuracy and Precision
-
Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Perform the analysis with at least five replicates per level in a single run (intra-day) and across at least three different runs on different days (inter-day).[8][9]
-
Acceptance Criteria:
4. Stability
-
Protocol: Analyze low and high QC samples that have been subjected to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period covering the study duration.
-
Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]
Caption: The iterative process of bioanalytical method validation.
Conclusion and Recommendations
For the robust quantification of this compound, an LC-MS/MS method is unequivocally the superior choice, offering unmatched sensitivity and selectivity, especially for bioanalytical applications. Its ability to deliver reliable data with minimal sample preparation complexity makes it the gold standard. While HPLC-UV is a viable and more accessible alternative for less demanding applications, such as purity assessments of standards or analysis in simple matrices, it lacks the specificity required for complex biological samples. The successful implementation of any of these methods is contingent upon a rigorous and comprehensive validation that adheres to established international guidelines, ensuring the integrity and reliability of the generated data.
References
-
Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. [Link]
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
- Method of analyzing dicarboxylic acids.
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Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. PubMed. [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
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18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Otto Chemie Pvt. Ltd. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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18-(Tert-butoxy)-18-oxooctadecanoic acid. PubChem. [Link]
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Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
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Validation of Analytical Methods. ResearchGate. [Link]
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JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Nonpolar C18. Protocols.io. [Link]
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Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. [Link]
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Supporting Information Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. MDPI. [Link]
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18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Otto Chemie Pvt. Ltd. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BEMPEDOIC ACID AND EZETIMIDE IN COMBINE DOSAGE FORM BY RP-HPLC. YMER. [Link]
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CAS 843666-40-0 18-(tert-Butoxy)-18-oxooctadecanoic Acid. Preclinical Research CRO. [Link]
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An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]
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A Comparative Guide to the Purity Assessment of 18-(Benzyloxy)-18-oxooctadecanoic Acid by HPLC and NMR Spectroscopy
Introduction
18-(Benzyloxy)-18-oxooctadecanoic acid, a mono-benzyl ester of the C18 linear dicarboxylic acid, is a valuable bifunctional molecule. Its structure, featuring a terminal carboxylic acid and a benzyl ester, makes it a key intermediate in the synthesis of advanced polymers, drug delivery systems, and sophisticated molecular linkers. In these applications, the purity of this reagent is paramount; trace impurities can significantly impact downstream reaction kinetics, final product performance, and, in the context of drug development, biological activity and safety profiles.
This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. This document will elucidate the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific principles. We will explore not only how to execute these analyses but also why specific parameters are chosen and how to interpret the data with confidence.
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically involves the mono-esterification of octadecanedioic acid. This process inherently introduces potential impurities that must be resolved and quantified.
-
Analyte: this compound
-
Potential Process-Related Impurities:
-
Octadecanedioic acid (Starting Material): The unreacted dicarboxylic acid.
-
Dibenzyl octadecanedioate (Over-reaction By-product): The di-ester formed from the reaction at both ends of the starting material.
-
Benzyl Alcohol: Residual reagent from the esterification process.
-
The significant difference in polarity between these three key species (di-acid being the most polar, followed by the mono-ester, and the di-ester being the least polar) is the primary physical property exploited for their separation by HPLC.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. Its strength lies in its high resolving power, enabling the separation and quantification of the main component from even trace-level impurities.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it separates molecules based on hydrophobicity.
Causality Behind the HPLC Method Design
The chosen method is designed to separate the highly polar octadecanedioic acid, the intermediate polarity this compound, and the non-polar dibenzyl octadecanedioate.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, providing strong retention for the long alkyl chain of the analyte and its related substances.[1]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. The gradient starts with a higher percentage of water to retain and resolve any highly polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and, finally, the less polar di-ester impurity. An acid modifier (e.g., formic or phosphoric acid) is added to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[3]
-
Detector: A UV detector is suitable as the benzyl group in the analyte and the di-benzyl by-product contains a chromophore. Detection at a wavelength around 220-260 nm, where the benzene ring absorbs, provides good sensitivity.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid, analytical grade)
-
This compound sample
-
Reference standards for octadecanedioic acid and dibenzyl octadecanedioate (if available).
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for resolving long-chain fatty acids and esters.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | 70% B to 100% B over 15 min | Ensures elution of all components from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | Benzyl group provides strong UV absorbance. |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
The purity is typically calculated using the area percent method from the resulting chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A hypothetical chromatogram would show peaks in order of decreasing polarity:
-
Octadecanedioic acid: Early elution time.
-
This compound: Main peak at an intermediate retention time.
-
Dibenzyl octadecanedioate: Late elution time.
Table 1: Expected HPLC Results and Interpretation
| Peak No. | Expected Retention Time | Identification | Purity Calculation |
|---|---|---|---|
| 1 | ~3-4 min | Octadecanedioic acid | Impurity |
| 2 | ~8-10 min | This compound | Analyte |
| 3 | ~12-14 min | Dibenzyl octadecanedioate | Impurity |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Part 2: Purity and Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an inherently quantitative technique under specific experimental conditions (qNMR).[4] It provides not only purity information but also unambiguous structural confirmation of the main component and potential impurities. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4]
Causality Behind the qNMR Method Design
The qNMR approach relies on comparing the integral of a unique signal from the analyte with that of a highly pure internal standard of known concentration.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice as it is likely to dissolve the analyte and potential impurities. If solubility is an issue, DMSO-d₆ can be used, although care must be taken due to its strong residual water and solvent signals.[5][6]
-
Internal Standard Selection: A suitable internal standard must:
-
Be highly pure (certified reference material is ideal).
-
Be soluble in the chosen NMR solvent.
-
Have sharp signals (preferably singlets) that do not overlap with any analyte or impurity signals.
-
Be chemically inert towards the sample. Maleic acid or 1,4-dinitrobenzene are excellent candidates, often showing singlets in regions of the ¹H NMR spectrum that are free from other signals.[7]
-
-
Acquisition Parameters: To ensure quantitativity, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated. This ensures all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the number of nuclei. A 90° pulse angle is also recommended for maximum signal generation.[4]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
2. Reagents and Materials:
-
Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Certified Internal Standard (e.g., Maleic Acid, Purity > 99.5%).
-
This compound sample.
3. Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | Standard 1D proton | |
| Pulse Angle | 90° | Ensures maximum signal for quantification.[4] |
| Relaxation Delay (D1) | 30 s | A conservative value to ensure full relaxation of all protons. |
| Acquisition Time | ~4 s | |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
Data Analysis and Interpretation
The purity is calculated using the following formula:[4]
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity of the standard
Table 2: Expected ¹H NMR Signals and Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Use in Quantification |
|---|---|---|---|---|
| ~11-12 | Broad s | 1H | -COOH of analyte & di-acid impurity | No (broad, variable) |
| ~7.35 | m | 5H | Aromatic protons of benzyl group | Yes (Analyte) |
| ~5.12 | s | 2H | -CH₂- of benzyl group | Yes (Analyte) |
| ~2.35 | t | 4H | α-CH₂ to C=O (analyte + impurities) | No (overlap) |
| ~1.63 | m | 4H | β-CH₂ to C=O (analyte + impurities) | No (overlap) |
| ~1.2-1.4 | br m | 24H | Bulk methylene chain | No (overlap) |
| Internal Standard | s | 2H | Maleic Acid | Yes (Standard) |
Identifying Impurities by ¹H NMR:
-
Octadecanedioic acid: Will show signals for the alkyl chain but will lack the characteristic benzyl signals at ~7.35 and 5.12 ppm. The integration of its alkyl signals relative to the analyte's benzyl signals can indicate its concentration.
-
Dibenzyl octadecanedioate: Will show benzyl signals at ~7.35 and 5.12 ppm. However, the ratio of the benzyl protons (10H) to the α-CH₂ protons (4H) will be different from the mono-ester (5H to 4H).
Workflow for qNMR Purity Assessment
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
For the rigorous purity assessment of this compound, both HPLC and NMR are indispensable tools. HPLC excels at providing a high-resolution impurity profile, detecting trace components that might otherwise be missed. Conversely, qNMR offers unambiguous structural confirmation and a direct, absolute measure of purity without the need for an identical reference standard.
Relying on a single method provides an incomplete and potentially misleading picture. A Senior Application Scientist would advocate for an integrated, orthogonal approach. By using NMR to confirm identity and provide an absolute assay value, and HPLC to develop a detailed impurity profile, one can cross-validate the results. This synergy creates a self-validating system that ensures the highest degree of confidence in the quality of this critical chemical intermediate, satisfying the stringent requirements of researchers, scientists, and drug development professionals.
References
- BenchChem. (n.d.). Technical Support Center: Interpretation of Complex NMR Spectra of Octadecanedioic Acid Derivatives. BenchChem.
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Emery Pharma. (n.d.).
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- BenchChem. (n.d.).
- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. The Royal Society of Chemistry.
- University of Maryland. (2020, February 6).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882).
-
The Royal Society of Chemistry. (n.d.). Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillarar[7][8]ene-based Supramolecular Organogels.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000134).
- SIELC Technologies. (n.d.). Separation of Octadecanoic acid, phenyl ester on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). (a) ¹H-NMR spectroscopy (DMSO-d6 and CDCl3, 270 MHz) of the products of....
- ACG Publications. (2025, February 5).
- ChemicalBook. (n.d.). OCTADECANEDIOIC ACID(871-70-5) 1H NMR spectrum.
- ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid....
- RSC Publishing. (2025, October 7).
- RSC Publishing. (n.d.).
- Journal of Applied Pharmaceutical Science. (2013).
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
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A Senior Application Scientist's Guide to 18-(Benzyloxy)-18-oxooctadecanoic Acid as a Bioconjugation Linker
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe bioconjugates. The linker, which connects the biological macromolecule to a payload, governs the stability, solubility, and overall performance of the final conjugate. This guide provides an in-depth, objective comparison of 18-(Benzyloxy)-18-oxooctadecanoic acid, a long-chain dicarboxylic acid derivative, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound: A Hydrophobic, Non-Cleavable Linker
This compound is a bifunctional linker characterized by a long C18 alkyl chain.[1][2][3] One end features a carboxylic acid available for conjugation, while the other is protected as a benzyl ester. This structure imparts specific properties to the linker and the resulting bioconjugate.
-
Non-Cleavable Backbone: The long alkyl chain forms a stable, non-cleavable linkage. In applications like antibody-drug conjugates (ADCs), this means the payload is released only after the complete degradation of the antibody in the lysosome.[4][5][6] This contrasts with cleavable linkers that are designed to be broken down by specific triggers like enzymes or pH changes.[7]
-
Hydrophobicity: The 18-carbon chain is highly hydrophobic. This property can influence the solubility and aggregation of the bioconjugate, which are critical parameters for its therapeutic efficacy and safety.[8][9]
-
Extended Spacer: The long chain provides significant spatial separation between the conjugated molecules, which can be advantageous in reducing steric hindrance.[10][11]
The choice between a cleavable and a non-cleavable linker like this compound has significant implications for the mechanism of action and therapeutic index of a bioconjugate. Non-cleavable linkers are often associated with increased plasma stability and a reduced "bystander effect," where the payload can kill neighboring antigen-negative cells.[5][6]
Comparative Performance Analysis
The performance of a linker is a multifactorial equation. Here, we compare this compound to other common linker classes, focusing on key performance indicators.
Linker Classes for Comparison:
-
Short-Chain Dicarboxylic Acids (e.g., Succinic Acid, Adipic Acid): These provide a more rigid and shorter linkage compared to their long-chain counterparts.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers of varying lengths, often used to improve the solubility and pharmacokinetic profile of bioconjugates.[9][12]
-
Cleavable Linkers (e.g., Valine-Citrulline): These are designed to release the payload in response to specific stimuli within the target cell.[7]
Performance Metrics: A Tabular Comparison
| Performance Metric | This compound | Short-Chain Dicarboxylic Acids | PEG Linkers | Cleavable Linkers | Supporting Evidence |
| Plasma Stability | High (non-cleavable backbone) | High (non-cleavable backbone) | High (non-cleavable backbone) | Variable (designed for cleavage) | [5][6] |
| Solubility | May decrease solubility due to hydrophobicity | Minimal impact on solubility | Increases solubility | Variable, depends on the cleavable moiety | [9] |
| Potential for Aggregation | Higher, due to hydrophobicity | Lower | Lower, can reduce aggregation | Variable | [13][14] |
| Steric Hindrance | Low (long, flexible chain) | Higher (short, rigid chain) | Low (flexible chain) | Variable | [10] |
| Payload Release Mechanism | Antibody degradation | Antibody degradation | Antibody degradation | Specific trigger (e.g., enzymatic cleavage) | [5][7] |
| "Bystander Effect" | Low | Low | Low | Potentially high | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bioconjugates.
General Workflow for Bioconjugation using this compound
The following diagram outlines the general workflow for conjugating a payload to a biomolecule (e.g., an antibody) using this compound.
Caption: General workflow for bioconjugation.
Detailed Protocol: EDC/NHS-mediated Conjugation
This protocol describes the two-step coupling of this compound to an amine-containing molecule.[15][16][17]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing payload
-
Biomolecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
Part 1: Activation of this compound
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO) to a stock concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 0.1 M each. Note: Prepare these solutions immediately before use as EDC is moisture-sensitive.
-
Add a 1.5-fold molar excess of the EDC/NHS solution to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Part 2: Conjugation to Amine-Containing Payload
-
Dissolve the amine-containing payload in the Conjugation Buffer.
-
Add the activated linker solution to the payload solution at a desired molar ratio (e.g., 1:1 to 1:5 linker to payload).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the payload-linker conjugate using an appropriate method, such as reversed-phase HPLC.
Part 3: Deprotection of the Benzyl Ester (Optional)
If the terminal carboxylic acid needs to be exposed for further conjugation, the benzyl protecting group can be removed.[18][19]
-
Dissolve the purified payload-linker conjugate in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Subject the mixture to an atmosphere of hydrogen gas (H2) at atmospheric pressure.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Part 4: Conjugation to Biomolecule
Repeat the activation and conjugation steps (Parts 1 and 2) using the deprotected payload-linker and the target biomolecule. Purify the final bioconjugate using a desalting column or size-exclusion chromatography.
Rationale Behind Experimental Choices
The choice of a long-chain dicarboxylic acid linker like this compound is driven by several key considerations in bioconjugate design.
The Role of the Long Alkyl Chain
The extended C18 spacer arm serves multiple purposes:
-
Minimizing Steric Hindrance: The long, flexible chain can position the payload away from the surface of the biomolecule, potentially preserving the biological activity of both components.[10]
-
Modulating Physicochemical Properties: The inherent hydrophobicity of the linker can influence the overall properties of the conjugate. In some cases, this can enhance membrane permeability or interaction with hydrophobic pockets of target proteins.[8] However, it can also lead to aggregation, a critical parameter to evaluate.[13][14]
The Significance of the Benzyl Protecting Group
The benzyl ester serves as a stable protecting group for one of the carboxylic acids, allowing for a sequential and controlled conjugation strategy.[18][20] This is crucial for creating well-defined bioconjugates and avoiding unwanted cross-linking. The benzyl group is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenolysis, a mild and efficient method.[18][19]
The Choice of EDC/NHS Chemistry
EDC/NHS chemistry is a widely used "zero-length" crosslinking method for coupling carboxyl groups to primary amines.[15][16]
-
Mechanism: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.[15][16] The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts with a primary amine to form a stable amide bond.[15][16]
-
Advantages: This two-step process increases the efficiency of the conjugation reaction and allows for better control over the reaction conditions.[17]
The following diagram illustrates the EDC/NHS reaction mechanism.
Caption: EDC/NHS reaction mechanism.
Conclusion and Future Perspectives
This compound represents a valuable tool in the bioconjugation toolbox, particularly for applications requiring a long, hydrophobic, and non-cleavable linker. Its structure allows for a controlled, sequential conjugation strategy, and the extended spacer arm can be beneficial for mitigating steric hindrance.
However, the inherent hydrophobicity of this linker necessitates careful consideration and empirical evaluation of its impact on the solubility and aggregation of the final bioconjugate. Researchers should weigh the potential benefits of this linker against these challenges and consider alternative linkers, such as those with increased hydrophilicity (e.g., PEG-based linkers), depending on the specific application and the properties of the biomolecule and payload.
Future advancements in linker technology will likely focus on developing linkers with tunable properties, allowing for a more precise modulation of the bioconjugate's characteristics to optimize its therapeutic window.
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A Senior Application Scientist's Guide to the Structural Confirmation of 18-(Benzyloxy)-18-oxooctadecanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced organic synthesis, particularly in the development of sophisticated drug delivery systems and functional materials, the precise structure of molecular building blocks is paramount. Long-chain bifunctional molecules, such as derivatives of octadecanedioic acid, serve as critical linkers and spacers. This guide provides an in-depth technical framework for the structural confirmation of 18-(benzyloxy)-18-oxooctadecanoic acid (also known as octadecanedioic acid monobenzyl ester), a key intermediate.
We will explore the essential analytical techniques required for unambiguous structural elucidation, explain the rationale behind experimental choices, and compare this benzyl-protected derivative with its prevalent alternative, the tert-butyl monoester, providing the necessary context for informed selection in your research and development endeavors.
Part 1: The Analytical Gauntlet: A Multi-Technique Approach to Structural Verification
The confirmation of the structure of this compound (Molecular Formula: C25H40O4, Molecular Weight: 404.58 g/mol ) is not reliant on a single technique but rather on the convergence of evidence from multiple spectroscopic methods.[1][2][3] Each technique provides a unique piece of the structural puzzle. The inherent challenge in analyzing this molecule lies in its long aliphatic chain, which can lead to significant signal overlap in NMR spectra, necessitating a comprehensive analytical strategy.[4]
Workflow for Structural Confirmation
The following diagram outlines the logical workflow for confirming the identity and purity of a synthesized batch of this compound.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Detailed Experimental Protocols & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the first and most crucial step post-synthesis. It provides the high-accuracy mass of the parent ion, allowing for the unambiguous determination of the molecular formula. This is a self-validating system; a match between the experimental mass and the theoretical mass to within a few parts per million (ppm) provides high confidence in the elemental composition, ruling out many potential byproducts.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Analyze in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass calculated for C25H40O4.
Expected Results:
| Ion | Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M-H]⁻ | 403.2854 | e.g., 403.2851 | e.g., < 5 ppm |
| [M+Na]⁺ | 427.2819 | e.g., 427.2822 | e.g., < 5 ppm |
A low mass error (< 5 ppm) confirms the elemental composition C25H40O4.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of both a carboxylic acid and an ester is essential to the identity of the target compound.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad band, often obscuring C-H stretches, characteristic of a hydrogen-bonded carboxylic acid.[5][6] |
| ~2920, ~2850 | C-H (Aliphatic) | Strong, sharp absorptions from the long methylene chain. |
| ~1735 | C=O (Benzyl Ester) | Strong, sharp absorption. Ester carbonyls typically absorb at a slightly higher frequency than saturated carboxylic acids.[2] |
| ~1710 | C=O (Carboxylic Acid) | Strong, sharp absorption.[2][5] |
| ~1240 | C-O (Ester & Carboxylic Acid) | Strong stretching vibration.[6] |
| ~750, ~700 | C-H bend (Aromatic) | Bending vibrations characteristic of a monosubstituted benzene ring. |
The simultaneous presence of the broad O-H stretch and two distinct carbonyl peaks is strong evidence for the dicarboxylic acid monoester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the electronic environment of each proton. For a molecule like this, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments is necessary to overcome the challenge of signal overlap from the long aliphatic chain.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is common, but DMSO-d₆ may be needed if solubility is an issue). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton coupling networks, which is essential for assigning the aliphatic chain protons.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad s | 1H | Carboxylic acid proton (-H OOC-). May exchange with water and be very broad or not observed.[4] |
| ~7.35 | m | 5H | Aromatic protons of the benzyl group (-O-CH₂-C₆H₅ ). |
| 5.12 | s | 2H | Methylene protons of the benzyl group (-O-CH₂ -C₆H₅). |
| 2.35 | t | 2H | Methylene protons α to the carboxylic acid carbonyl (H₂ C-COOH). |
| 2.30 | t | 2H | Methylene protons α to the ester carbonyl (H₂ C-COOBn). |
| ~1.63 | m | 4H | Methylene protons β to both carbonyls (-CH₂-CH₂ -COO-). |
| ~1.25 | broad m | ~20H | Overlapping central methylene protons of the long aliphatic chain.[4] |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carbonyl carbon of the carboxylic acid (-C OOH). |
| ~174 | Carbonyl carbon of the benzyl ester (-C OOBn). |
| ~136 | Quaternary aromatic carbon of the benzyl group (-CH₂-C -). |
| ~128.5, ~128.2 | Aromatic CH carbons of the benzyl group. |
| ~66 | Methylene carbon of the benzyl group (-O-C H₂-Ph). |
| ~34 | Methylene carbons α to the carbonyls. |
| ~29 | Bulk of the central methylene carbons. |
| ~25 | Methylene carbons β to the carbonyls. |
Part 2: Performance Comparison: Benzyl vs. Tert-Butyl Ester Derivatives
In many applications, particularly in pharmaceutical development, the choice of protecting group is a critical strategic decision. The most common alternative to the benzyl ester of octadecanedioic acid is the 18-(tert-butoxy)-18-oxooctadecanoic acid (CAS 843666-40-0). This derivative is a key intermediate in the synthesis of modern peptide drugs like Semaglutide, where it acts as a lipophilic linker to extend the drug's half-life.[6][7]
The choice between these two derivatives hinges on their stability and the conditions required for their removal (deprotection), which must be compatible with the other functional groups in the synthetic pathway.[5]
Comparative Analysis
| Parameter | This compound | 18-(tert-Butoxy)-18-oxooctadecanoic acid | Rationale & Field Insights |
| Stability | Stable to acidic and basic conditions. | Stable to basic and nucleophilic conditions. | The benzyl ester's stability makes it suitable for synthetic routes involving acidic or basic reagents that would cleave a tert-butyl ester. The tert-butyl ester is robust under basic conditions, making it ideal for Fmoc-based peptide synthesis.[5] |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (HBr/AcOH). | Moderate to strong acids (e.g., Trifluoroacetic Acid - TFA). | Hydrogenolysis is a very clean and mild deprotection method but is incompatible with functional groups that can be reduced (e.g., alkynes, some heterocycles) and sensitive to catalyst poisoning.[5] TFA cleavage is highly efficient but generates a stable tert-butyl cation, which can lead to side reactions if not properly scavenged.[5] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu esters). | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn esters). | This is the core of synthetic strategy. The benzyl group can be removed without affecting a Boc-protected amine. Conversely, the tert-butyl ester can be cleaved with TFA while leaving a benzyl ester intact, allowing for selective deprotection at different stages of a synthesis.[5] |
| Primary Application | General organic synthesis, cosmetics.[1][2] | Pharmaceutical synthesis (e.g., linkers for GLP-1 agonists, ADCs, PROTACs).[6][7] | The tert-butyl derivative's prevalence in pharmaceuticals is due to its compatibility with the mild acidic deprotection schemes used in modern peptide and complex molecule synthesis.[6] |
Logical Relationship for Protecting Group Selection
Caption: Decision diagram for selecting between benzyl and t-butyl ester protecting groups.
Conclusion
The structural confirmation of this compound requires a rigorous, multi-faceted analytical approach. While its long aliphatic chain presents challenges, a combination of high-resolution mass spectrometry, FT-IR, and advanced NMR techniques can provide unambiguous verification of its structure. The choice between this benzyl ester and its common alternative, the tert-butyl monoester, is not based on superiority but on strategic compatibility with the overall synthetic plan. Understanding the distinct stability and deprotection profiles of these derivatives is essential for researchers in drug development and materials science to harness their full potential as versatile molecular building blocks.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Octadecanedioic Acid Mono-Tert-Butyl Ester: From Pharmaceuticals to Materials Science.
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BenchChem. A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
-
Home Sunshine Pharma. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2.
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Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 with Molecular Formula C25H40O4 and Molecular Weight 404.58.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Octadecanedioic Acid Mono-tert-Butyl Ester in Modern Pharmaceutical Synthesis.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
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ResearchGate. Electron ionization mass spectra of A, octadecanedioic acid and B, octadec‐9‐enedioic TMS derivatives.
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Chemistry Stack Exchange. Is the t-butyl carbocation more stable than the benzyl carbocation?.
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A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Mono-Protected Octadecanedioic Acid
Introduction: The Critical Role of Mono-Protected Dicarboxylic Acids in Modern Drug Development
Long-chain dicarboxylic acids (DCAs) are increasingly vital building blocks in the pharmaceutical industry, particularly in the development of next-generation therapeutics. Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a prime example, serving as a key linker in drug delivery systems to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). A notable application is its use in forming conjugates with drugs like paclitaxel to create more effective and less toxic prodrugs.[1][2]
For the successful conjugation of ODDA to an API, it is imperative that one of the carboxylic acid functionalities is selectively protected, leaving the other free to react. This requirement for a mono-protected DCA presents a significant challenge in large-scale synthesis, where cost-effectiveness, yield, and purity are paramount. The choice of protecting group and the synthetic strategy for its introduction and subsequent removal can dramatically impact the overall economic viability of the manufacturing process.
This guide provides an in-depth, objective comparison of synthetic routes to mono-protected ODDA, with a focus on the cost-effectiveness of using a benzyl protecting group, specifically for the synthesis of 18-(Benzyloxy)-18-oxooctadecanoic acid. We will compare this traditional approach with modern alternatives, providing supporting data, detailed experimental protocols, and a clear rationale for process choices to empower researchers, scientists, and drug development professionals in making informed decisions for large-scale production.
Strategic Approaches to Mono-Protection of Octadecanedioic Acid
The synthesis of a mono-protected dicarboxylic acid on an industrial scale hinges on achieving high selectivity for mono-esterification over di-esterification. Several strategies can be employed, each with its own set of advantages and disadvantages.
Direct Selective Mono-Esterification
This is often the most desirable approach as it avoids the additional steps of protection and deprotection of one of the carboxylic acid groups.[3] However, achieving high selectivity can be challenging due to the symmetrical nature of the dicarboxylic acid. Recent advancements have shown promise in this area.
Statistical Esterification
This method involves reacting the dicarboxylic acid with a sub-stoichiometric amount of the alcohol, relying on statistical distribution to favor the formation of the mono-ester. While simple in concept, this approach typically results in a mixture of starting material, mono-ester, and di-ester, necessitating costly and often difficult purification, making it generally unsuitable for large-scale production.
Protection-Deprotection Strategy
This involves protecting one of the carboxylic acid groups, performing the desired reaction on the other, and then removing the protecting group. While this adds steps to the synthesis, it can offer high selectivity and cleaner reactions. The cost-effectiveness of this approach is highly dependent on the cost of the protecting group, the efficiency of the protection and deprotection steps, and the overall yield.
This guide will focus on the comparative analysis of different protecting groups within the framework of a direct selective mono-esterification strategy, as this is the most atom-economical and potentially cost-effective approach for large-scale synthesis.
Comparative Analysis of Protecting Groups for Octadecanedioic Acid
The choice of protecting group is a critical decision in the synthesis of mono-protected ODDA. The ideal protecting group should be inexpensive to introduce, stable to the subsequent reaction conditions, and easy to remove in high yield under mild conditions that do not affect the rest of the molecule.[4][5] We will compare three common protecting groups for carboxylic acids: benzyl, tert-butyl, and allyl esters.
Core Contenders: Benzyl vs. Tert-Butyl vs. Allyl Esters
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Benzyl (Bn) | -CH₂Ph | Stable to a wide range of conditions; readily removed by catalytic hydrogenolysis.[6] | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
| Tert-Butyl (tBu) | -C(CH₃)₃ | Highly stable to basic and nucleophilic conditions; removed under acidic conditions.[7] | Deprotection requires strong acids which may not be suitable for acid-sensitive substrates. |
| Allyl (All) | -CH₂CH=CH₂ | Stable to acidic and basic conditions; removed under mild, palladium-catalyzed conditions. | Palladium catalysts can be expensive and may require careful removal from the final product. |
Cost-Effectiveness Analysis: A Quantitative Comparison
To provide a clear comparison of the cost-effectiveness of these protecting groups in the large-scale synthesis of mono-protected ODDA, we will analyze the estimated costs for the production of one kilogram of the final mono-protected product. The analysis is based on bulk pricing of starting materials and reagents and assumes a scalable, high-yielding synthetic protocol.
Assumptions for Cost Analysis:
-
Bulk pricing is based on current market estimates and may vary.
-
Labor, energy, and waste disposal costs are not included but are important considerations in a full process cost analysis.
-
Yields are based on reported or reasonably estimated values for large-scale synthesis.
Table 1: Bulk Pricing of Key Starting Materials and Reagents
| Material | Estimated Bulk Price (USD/kg) | Source/Notes |
| Octadecanedioic Acid (ODDA) | 15.00 | Based on supplier quotes for metric ton quantities.[8][9][10] |
| Benzyl Alcohol | 2.20 | Technical grade, drum pricing.[11] |
| Tert-Butanol | 2.00 | Technical grade, drum pricing.[12] |
| Allyl Alcohol | 10.00 | Price can be volatile and higher than other simple alcohols.[13][14] |
| Trifluoroacetic Anhydride (TFAA) | 163.20 | Based on 25 kg pricing.[6] |
| Lithium Chloride (LiCl) | 50.40 | Based on 5 kg pricing.[15][16] |
| Palladium on Carbon (10% Pd/C) | 2,500.00 | Price is highly variable based on palladium market price.[4][17][18] |
| Toluene | 1.00 | Bulk pricing for industrial grade solvent.[1][11][12][19] |
| Dichloromethane (DCM) | 0.40 | Bulk pricing for industrial grade solvent.[20][21][22][23] |
| Methanol | 0.30 | Bulk pricing for industrial grade solvent.[2][14][24][25][26] |
Table 2: Comparative Cost Analysis for 1 kg of Mono-Protected ODDA
| Parameter | Mono-Benzyl Ester | Mono-Tert-Butyl Ester | Mono-Allyl Ester |
| Protection Step | |||
| Protocol | Fischer Esterification | LiCl/TFAA Activation | Fischer Esterification |
| Key Reagents | ODDA, Benzyl Alcohol, H₂SO₄ | ODDA, Tert-Butanol, LiCl, TFAA | ODDA, Allyl Alcohol, H₂SO₄ |
| Assumed Yield | 85% | 75%[13] | 80% |
| ODDA Required (kg) | 1.39 | 1.57 | 1.47 |
| Alcohol Required (kg) | 0.48 | 0.44 | 0.34 |
| Other Key Reagents (kg) | H₂SO₄ (catalytic) | LiCl (0.32), TFAA (1.24) | H₂SO₄ (catalytic) |
| Material Cost (Protection) | ~ $21.91 | ~ $228.42 | ~ $25.45 |
| Deprotection Step | |||
| Protocol | Catalytic Hydrogenolysis | Acid Hydrolysis (TFA) | Pd-Catalyzed Allyl Transfer |
| Key Reagents | 10% Pd/C, H₂ | Trifluoroacetic Acid (TFA) | Pd(PPh₃)₄, Phenylsilane |
| Assumed Yield | 95% | 95% | 95% |
| Overall Yield | ~ 81% | ~ 71% | ~ 76% |
| Estimated Overall Material Cost / kg | ~ $27.00 (excluding catalyst) | ~ $321.00 | ~ $33.50 (excluding catalyst) |
Analysis of Cost-Effectiveness:
From the data presented, the Fischer esterification route to the mono-benzyl ester appears to be the most cost-effective in terms of raw material costs, primarily due to the low cost of benzyl alcohol and the avoidance of expensive reagents like TFAA. While the direct mono-tert-butylation method is elegant and highly selective, the high cost of TFAA makes it significantly more expensive on a large scale.[13] The mono-allyl ester route is also more expensive than the benzyl ester route due to the higher cost of allyl alcohol.
It is crucial to note that the cost of the palladium catalyst for the deprotection of the benzyl and allyl esters is not fully factored into this analysis due to its potential for recovery and reuse. However, the initial investment and the operational costs associated with catalyst handling and recovery would need to be considered in a complete economic evaluation.
Experimental Protocols for Large-Scale Synthesis
The following protocols are representative of scalable methods for the synthesis of mono-protected octadecanedioic acid.
Protocol 1: Synthesis of this compound (Mono-Benzyl Ester)
This protocol is based on the principles of Fischer-Speier esterification, optimized for selectivity towards the mono-ester.[12][16][27][28][29]
Caption: Workflow for the synthesis of mono-benzyl ODDA.
Methodology:
-
To a reactor equipped with a Dean-Stark trap and a condenser, add octadecanedioic acid (1.0 eq), benzyl alcohol (1.1 eq), and toluene (5 mL/g of ODDA).
-
Add a catalytic amount of concentrated sulfuric acid (0.02 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the desired conversion is reached, being careful to minimize the formation of the di-ester.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Protocol 2: Synthesis of 18-(Tert-butoxy)-18-oxooctadecanoic acid (Mono-Tert-Butyl Ester)
This protocol is adapted from a recently developed, highly selective one-step method.[13]
Caption: Workflow for the synthesis of mono-tert-butyl ODDA.
Methodology:
-
To a solution of octadecanedioic acid (1.0 eq) in anhydrous THF (5 mL/g of ODDA), add lithium chloride (1.5 eq).
-
Stir the suspension at 25 °C for 30 minutes.
-
Add trifluoroacetic anhydride (2.4 eq) and stir for an additional 30 minutes.
-
Add tert-butanol (1.6 eq) and stir the reaction mixture at 25 °C for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 18-(tert-butoxy)-18-oxooctadecanoic acid.
Deprotection Strategies for Large-Scale Synthesis
The choice of deprotection method is as critical as the choice of protecting group and must be efficient, high-yielding, and compatible with the final product.
Deprotection of Benzyl Esters: Catalytic Hydrogenolysis
This is the most common and efficient method for benzyl ester deprotection on a large scale.[6]
Caption: Deprotection of mono-benzyl ODDA via hydrogenolysis.
Methodology:
-
In a hydrogenation reactor, dissolve this compound (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (1-5 mol%).
-
Pressurize the reactor with hydrogen gas (1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield octadecanedioic acid.
Deprotection of Tert-Butyl Esters: Acid-Catalyzed Hydrolysis
Trifluoroacetic acid (TFA) is commonly used for the cleavage of tert-butyl esters.
Methodology:
-
Dissolve 18-(tert-butoxy)-18-oxooctadecanoic acid (1.0 eq) in dichloromethane (DCM).
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield octadecanedioic acid.
Conclusion and Recommendations
Based on this comprehensive analysis, the synthesis of This compound via a selective Fischer esterification of octadecanedioic acid represents the most cost-effective strategy for large-scale production when considering raw material costs. The low cost of benzyl alcohol and the straightforward, scalable nature of the Fischer esterification and subsequent catalytic hydrogenolysis deprotection make this a robust and economically viable route.
While the direct mono-tert-butylation using LiCl and TFAA is a scientifically elegant and highly selective method, its application on an industrial scale is currently hampered by the high cost of trifluoroacetic anhydride.[13] However, for high-value APIs where absolute selectivity and avoidance of certain reaction conditions (like hydrogenation) are critical, this method could be a viable, albeit more expensive, option.
For any large-scale synthesis campaign, it is strongly recommended to perform a thorough process hazard analysis and to optimize reaction conditions to maximize yield and minimize waste. The recovery and recycling of catalysts, such as Pd/C, should also be a key consideration to further improve the economic and environmental profile of the chosen synthetic route.
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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PubMed. (2007). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 72(23), 8967-8970. Available at: [Link]
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ResearchGate. (2011). (PDF) A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 18-(Benzyloxy)-18-oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a critical component of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 18-(Benzyloxy)-18-oxooctadecanoic acid, safeguarding both laboratory personnel and the environment.
The lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. For a compound like this compound, a long-chain carboxylic acid with a benzyl ester, understanding its chemical nature is paramount to determining the correct disposal pathway. This guide synthesizes safety data, chemical properties, and regulatory principles to provide a clear, actionable plan.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates the consistent use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Table 1: Key Safety and Physical Properties
| Property | Value | Source |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| H312: Harmful in contact with skin | [1] | |
| H332: Harmful if inhaled | [1] | |
| Appearance | Solid | [2] |
| Incompatibilities | Strong oxidizing agents, acids, and bases | [3] |
The chemical structure, featuring a long aliphatic chain, a carboxylic acid group, and a benzyl ester, dictates its reactivity and potential environmental impact. While long-chain fatty acids like octadecanedioic acid are generally of low water solubility, the overall compound must be treated as a chemical waste and not discharged into sewer systems.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following protocol outlines the necessary actions from the point of waste generation to its final removal from the laboratory.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste.
-
Pure, Unused Compound: If you have surplus, unadulterated this compound, it should be treated as a chemical waste in its original container if possible.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent materials from a spill cleanup, must also be disposed of as hazardous waste.[4] These items should be collected in a designated container.
-
Solutions: If the compound is in a solvent, the entire solution is considered chemical waste. The solvent will likely dictate the specific waste stream. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Proper Containerization and Labeling
Proper containment is vital to prevent leaks and ensure safe handling.
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and any solvents it may be dissolved in. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The container must be in good condition with a secure, leak-proof lid.
-
Label the Container Clearly: The container must be labeled with the words "Hazardous Waste."[4] The label must also include the full chemical name: "this compound" and list all other components of the waste, including solvents and their approximate concentrations.[6]
-
Keep the Container Closed: The waste container should remain sealed at all times, except when adding waste.
Step 3: Storage and Accumulation
Designated satellite accumulation areas are the proper locations for storing hazardous waste before pickup.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
Follow your institution's guidelines on the maximum volume of waste and the maximum time it can be stored in a satellite accumulation area.
Step 4: Final Disposal
The final step is the removal of the waste by trained professionals.
-
Contact Your EHS Department: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8]
-
Do Not Attempt On-Site Treatment: Due to the nature of the compound, on-site treatment, such as neutralization for drain disposal, is not recommended without explicit approval and a validated procedure from your EHS department.[6][9]
-
Recommended Disposal Method: The standard and safest method for final disposal is through a licensed chemical destruction plant, which will likely involve controlled incineration with flue gas scrubbing.[5][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, a compound with defined hazards, the only appropriate course of action is to manage it as a hazardous waste stream from generation to final disposal. By adhering to the procedural steps of characterization, segregation, proper containerization, and professional disposal, researchers can ensure they are not only compliant with regulations but are also actively fostering a safe and sustainable research environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or clarification.
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Navigating the Safe Handling of 18-(Benzyloxy)-18-oxooctadecanoic Acid: A Guide to Personal Protective Equipment
The responsible and safe handling of chemical reagents is a cornerstone of successful scientific research. This guide provides an in-depth operational plan for the use of 18-(Benzyloxy)-18-oxooctadecanoic acid, focusing on the critical aspect of personal protective equipment (PPE). As researchers and drug development professionals, a comprehensive understanding of the potential hazards and the appropriate protective measures is paramount to ensuring a safe and productive laboratory environment.
This compound, a dicarboxylic acid monoester, presents specific hazards that necessitate a robust PPE protocol. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Therefore, a multi-faceted approach to PPE is required to mitigate these risks effectively. This guide will detail the selection, use, and disposal of appropriate PPE, grounded in established safety standards and best practices.
Hazard Assessment: The Foundation of a Robust PPE Strategy
Before any handling of this compound, a thorough hazard assessment must be conducted.[2][3][4][5][6] This involves evaluating the specific procedures to be undertaken and the potential for exposure through various routes: dermal (skin) contact, ocular (eye) exposure, and inhalation. The quantity of the substance being handled and the potential for aerosol or dust generation are critical factors in determining the necessary level of protection.
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source.[5] Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary lines of defense. PPE should be considered the final barrier of protection for the user.
Essential Personal Protective Equipment for Handling this compound
Based on the hazard profile of this compound, the following PPE is mandatory for all handling procedures.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes of the chemical which could cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[3] |
| Hand Protection | Chemically Resistant Gloves (Nitrile or Neoprene) | ASTM F739 / EN 374 | Prevents skin contact, as the compound is harmful upon dermal absorption. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including weak acids and organic solvents.[7] |
| Body Protection | Laboratory Coat (Chemically Resistant) | Provides a barrier against accidental spills and splashes, protecting personal clothing and underlying skin. | |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH Approved | Required when there is a risk of inhaling dust or aerosols, especially when handling powders or creating solutions. The organic vapor cartridge will adsorb harmful vapors.[8][9][10] |
Selecting the Right Gloves: A Deeper Dive
Respiratory Protection: When is it Necessary?
The need for respiratory protection is determined by the specific laboratory procedure. Handling small quantities of the solid compound in a well-ventilated area may not require a respirator. However, any procedure that could generate dust or aerosols, such as weighing the powder, preparing solutions, or heating the substance, necessitates the use of an air-purifying respirator equipped with organic vapor cartridges.[8][10][14][15] A proper fit test for the respirator is essential to ensure its effectiveness.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[16][17][18]
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, put on the respirator and perform a seal check.
-
Eye and Face Protection: Put on goggles and a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Gown/Lab Coat: Remove by unbuttoning and rolling it outwards, avoiding contact with the contaminated exterior.
-
Respirator: Remove the respirator without touching the front of the cartridge.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and the procedural flow of donning and doffing, the following diagrams are provided.
Caption: PPE Selection Workflow for this compound.
Caption: Donning and Doffing Sequence for PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process. All disposable PPE, including gloves, should be considered contaminated after use and disposed of as hazardous waste in a designated, labeled container.[19][20]
For the disposal of this compound itself, it should not be discarded down the drain or in regular trash.[21] It should be collected in a clearly labeled, sealed container compatible with carboxylic acids and disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[22][23][24]
By adhering to these comprehensive PPE guidelines, researchers can confidently and safely work with this compound, minimizing personal risk and ensuring the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
